molecular formula C16H28N2O6 B1429387 2-Oxa-7-azaspiro[3.5]nonane hemioxalate CAS No. 1429056-28-9

2-Oxa-7-azaspiro[3.5]nonane hemioxalate

Cat. No.: B1429387
CAS No.: 1429056-28-9
M. Wt: 344.4 g/mol
InChI Key: WWVUFRRXXSVWBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxa-7-azaspiro[3.5]nonane hemioxalate is a useful research compound. Its molecular formula is C16H28N2O6 and its molecular weight is 344.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-oxa-7-azaspiro[3.5]nonane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H13NO.C2H2O4/c2*1-3-8-4-2-7(1)5-9-6-7;3-1(4)2(5)6/h2*8H,1-6H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVUFRRXXSVWBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12COC2.C1CNCCC12COC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Structural Characterization of 2-Oxa-7-azaspiro[3.5]nonane Hemioxalate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, there is a continuous drive to explore novel chemical space to identify drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a particularly promising class of structures. Their inherent three-dimensional nature offers a distinct advantage over flat, aromatic systems, enabling more precise spatial orientation of functional groups for optimal interaction with biological targets[1]. The incorporation of spirocycles can lead to enhanced potency, selectivity, and improved physicochemical properties such as solubility and metabolic stability.

Among the diverse array of spirocyclic systems, 2-Oxa-7-azaspiro[3.5]nonane represents a valuable building block. This guide provides a comprehensive overview of the synthesis and structural characterization of its hemioxalate salt, a stable and readily handled form of this versatile amine. The methodologies and analytical data presented herein are intended to serve as a detailed resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.

Synthesis of 2-Oxa-7-azaspiro[3.5]nonane Hemioxalate: A Multi-step Approach

The synthesis of this compound is a multi-step process that begins with the construction of a protected piperidine ring, followed by the formation of the spiro-oxetane moiety, deprotection, and final salt formation. The following sections detail each of these stages, providing a step-by-step protocol and an explanation of the underlying chemical principles.

Diagram of the Overall Synthetic Workflow

Synthesis_Workflow A Diethyl Malonate + N-Tosylbis(2-bromoethyl)amine B Diethyl 1-tosylpiperidine- 4,4-dicarboxylate A->B Cyclization C [1-(p-Tolylsulfonyl)piperidine- 4,4-diyl]dimethanol B->C LAH Reduction D 7-Tosyl-2-oxa-7- azaspiro[3.5]nonane C->D Mesylation & Ring Closure E 2-Oxa-7-azaspiro[3.5]nonane D->E Detosylation F 2-Oxa-7-azaspiro[3.5]nonane Hemioxalate E->F Salt Formation Characterization_Workflow A Synthesized 2-Oxa-7-azaspiro[3.5]nonane Hemioxalate B NMR Spectroscopy (¹H and ¹³C) A->B C Mass Spectrometry (MS) A->C D Infrared Spectroscopy (IR) A->D E X-ray Crystallography (if single crystals are obtained) A->E F Structural Confirmation and Purity Assessment B->F C->F D->F E->F

References

CAS number and molecular formula for 2-Oxa-7-azaspiro[3.5]nonane hemioxalate.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Oxa-7-azaspiro[3.5]nonane Hemioxalate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a spirocyclic scaffold of increasing importance in medicinal chemistry and materials science. As a Senior Application Scientist, this document moves beyond simple data recitation to offer insights into the causality behind its synthesis and the rationale for its application, grounded in authoritative references.

Introduction: The Significance of a Three-Dimensional Scaffold

In the landscape of modern drug discovery, there is a significant strategic shift away from flat, two-dimensional molecules towards more complex, three-dimensional (3D) structures. This "Escape from Flatland" is driven by the need to create drug candidates with higher selectivity, improved physicochemical properties, and novel intellectual property.[1] Spirocyclic systems, which feature two rings connected by a single common atom, are at the forefront of this movement. They introduce conformational rigidity and a well-defined 3D architecture, which can lead to enhanced binding affinity and potency for biological targets.[2]

2-Oxa-7-azaspiro[3.5]nonane is a prime example of such a scaffold. It incorporates both an oxetane ring and a piperidine ring. The piperidine moiety is a ubiquitous feature in many successful drugs, while the oxetane ring serves as a versatile polar motif that can improve aqueous solubility and act as a hydrogen bond acceptor. This compound has gained significant attention as a bioisosteric replacement for piperidine, offering the potential to enhance metabolic stability and reduce toxicity while maintaining or improving biological activity.[1] Its hemioxalate salt form provides a stable, crystalline solid that is convenient for handling, purification, and formulation.

Beyond pharmaceuticals, the unique electronic and structural properties of this spiro-oxazine framework lend themselves to applications in materials science as leuco dyes and photochromic materials, capable of reversible color changes.[3][4][5]

Chemical Identity and Physicochemical Properties

The hemioxalate salt of 2-Oxa-7-azaspiro[3.5]nonane consists of two molecules of the spirocyclic amine associated with one molecule of oxalic acid. This 2:1 stoichiometry is critical for its stability and handling properties.

IdentifierValueSource(s)
Product Name This compound[3][6]
CAS Number 1429056-28-9[3][6][7][8]
Molecular Formula C₁₆H₂₈N₂O₆[3][4][5][9]
Molecular Weight 344.4 g/mol [3][9]
IUPAC Name bis(2-oxa-7-azaspiro[3.5]nonane);oxalic acid[3][5][9]
InChI Key WWVUFRRXXSVWBJ-UHFFFAOYSA-N[3][4][5][8]
SMILES C1CNCCC12COC2.C1CNCCC12COC2.C(=O)(C(=O)O)O[3][5][7]
Physical Form White to Orange to Green powder to crystal[6]
Purity Typically >97%[4][6][8]

Synthesis and Mechanistic Rationale

The construction of the 2-Oxa-7-azaspiro[3.5]nonane core is a multi-step process that requires careful control to build the spirocyclic framework. The following synthetic strategy is an efficient and well-documented approach.[10]

Synthetic Workflow Diagram

The overall workflow involves the initial construction of a substituted piperidine ring, followed by the formation of the spiro-linked oxetane ring, and concluding with deprotection and salt formation.

G cluster_0 Part 1: Piperidine Ring Formation cluster_1 Part 2: Oxetane Ring Formation cluster_2 Part 3: Deprotection & Salt Formation A Diethyl Malonate + N-tosylbis(2-bromoethyl)amine B N-tosyl-piperidine-4,4-diethyl ester A->B Base-catalyzed Cyclization C Reduction with LiAlH4 B->C D Diol Intermediate C->D E One-pot Mesylation & Ring Closure D->E F N-tosyl-2-oxa-7-azaspiro[3.5]nonane E->F G Tosyl Group Removal F->G H 2-Oxa-7-azaspiro[3.5]nonane (Free Base) G->H I Reaction with Oxalic Acid H->I J Final Product: 2-Oxa-7-azaspiro[3.5]nonane hemioxalate I->J

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

The following protocol is adapted from published literature and provides a general guideline for laboratory synthesis.[10]

Step 1: Synthesis of N-tosyl-piperidine-4,4-diethyl ester

  • Rationale: This initial step constructs the core piperidine ring. The tosyl group is employed as a robust protecting group for the nitrogen atom, preventing side reactions and activating the molecule for subsequent transformations. Diethyl malonate serves as the carbon source for the C4 position of the piperidine.

  • Procedure: To a solution of diethyl malonate and a suitable base (e.g., sodium ethoxide) in an anhydrous solvent like ethanol, add N-tosylbis(2-bromoethyl)amine dropwise at a controlled temperature. The reaction proceeds via a double alkylation to form the six-membered ring. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, perform an aqueous workup and purify the crude product, typically by column chromatography, to yield the desired ester.

Step 2: Reduction to Diol Intermediate

  • Rationale: The two ester groups must be reduced to primary alcohols to prepare for the subsequent cyclization to form the oxetane ring. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent chosen for its efficacy in converting esters to alcohols.

  • Procedure: In an inert atmosphere, suspend LiAlH₄ in an anhydrous ether solvent (e.g., THF). Cool the suspension in an ice bath. Add a solution of the N-tosyl-piperidine-4,4-diethyl ester in the same solvent dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir until TLC indicates full consumption of the starting material. Carefully quench the reaction by sequential addition of water and aqueous sodium hydroxide. Filter the resulting salts and evaporate the solvent to obtain the crude diol.

Step 3: Formation of N-tosyl-2-oxa-7-azaspiro[3.5]nonane

  • Rationale: This critical step forms the spiro-oxetane ring. It is efficiently performed as a "one-pot" procedure. The diol is first converted to a dimesylate in situ using methanesulfonyl chloride (MsCl). The mesylate is an excellent leaving group. The subsequent addition of a strong base promotes an intramolecular Williamson ether synthesis, where one alkoxide attacks the carbon bearing the other mesylate group, closing the four-membered oxetane ring.

  • Procedure: Dissolve the diol in a suitable solvent like dichloromethane (DCM) and cool in an ice bath. Add a base such as triethylamine, followed by the dropwise addition of methanesulfonyl chloride. After mesylation is complete, a stronger base (e.g., sodium hydride) is added to facilitate the ring-closing cyclization. The reaction progress is monitored by TLC. After workup, the product is purified by chromatography.

Step 4: Deprotection and Hemioxalate Salt Formation

  • Rationale: The final steps involve removing the tosyl protecting group to liberate the free secondary amine and then forming the stable hemioxalate salt for ease of handling and purification.

  • Procedure (Deprotection): Removal of the tosyl group can be achieved under various conditions, such as using magnesium turnings in methanol under sonication.[10]

  • Procedure (Salt Formation): After the deprotection is complete and the free base has been isolated, dissolve it in a suitable solvent like diethyl ether. Add a solution of anhydrous oxalic acid (0.5 molar equivalents) in the same or a miscible solvent. The hemioxalate salt will precipitate out of the solution. The solid is collected by filtration, washed with cold solvent, and dried under vacuum to yield the final product as a crystalline solid.[2][10]

Core Applications in Science and Technology

Medicinal Chemistry and Drug Discovery

The 2-Oxa-7-azaspiro[3.5]nonane scaffold is a valuable building block for creating novel therapeutic agents.[11] Its utility stems from its function as a conformationally restricted piperidine bioisostere.[1]

  • Improved Pharmacokinetics: Replacing a standard piperidine ring with this spirocyclic motif can block sites of metabolism, potentially increasing the metabolic stability and half-life of a drug candidate.

  • Enhanced Physicochemical Properties: The integrated oxetane ring is a polar feature that can increase the aqueous solubility of a molecule—a common challenge in drug development. For instance, incorporating a related 7-oxa-2-azaspiro[3.5]nonane structure into the local anesthetic Bupivacaine resulted in an analog with 5-times lower toxicity and increased water solubility while maintaining comparable activity.[1]

  • Novelty and Intellectual Property: As a non-classical scaffold, its use allows for the exploration of new chemical space and the generation of novel molecular entities with strong patent positions.

Materials Science: Chromism and Dyes

Spiro forms of oxazines, like 2-Oxa-7-azaspiro[3.5]nonane, are known to exhibit chromism—a reversible change in color in response to an external stimulus.[3][4][5]

  • Mechanism: This phenomenon typically involves the cleavage of the C-O bond within the oxetane ring upon exposure to stimuli like UV light. This opens the ring and creates a conjugated, colored merocyanine-like structure. The process is reversible, with the ring closing back to the colorless spiro form in the absence of the stimulus.

  • Applications: This property makes the scaffold useful in:

    • Photochromic Materials: For applications like smart windows, ophthalmic lenses, and security inks.[3]

    • Leuco Dyes: Used in carbonless copy paper and thermal printing, where a color change is induced by a chemical reaction or heat.[3][4]

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed.

  • Hazard Statements: According to supplier safety data, this compound is associated with the following hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[8]

  • Precautionary Statements: Recommended precautions include: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8]

  • Storage: The compound should be stored in a refrigerator under an inert atmosphere to ensure long-term stability.[8]

Conclusion

This compound is more than just a chemical building block; it is an enabling tool for innovation. Its rigid, three-dimensional structure provides a robust platform for designing next-generation pharmaceuticals with potentially superior properties. Simultaneously, its unique electronic characteristics open doors for the development of advanced functional materials. The well-defined synthetic pathways and the stability of its hemioxalate salt form make it an accessible and valuable component in the toolkit of researchers across both life sciences and materials science.

References

The Emergence of the 2-Oxa-7-azaspiro[3.5]nonane Scaffold: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the relentless pursuit of novel chemical entities with enhanced therapeutic profiles, medicinal chemistry has increasingly ventured into the realm of three-dimensional scaffolds. This guide delves into the discovery and burgeoning significance of the 2-oxa-7-azaspiro[3.5]nonane core, a unique and promising structural motif. We will explore its synthesis, its strategic application as a bioisosteric replacement for common saturated heterocycles, and its demonstrated ability to favorably modulate the physicochemical and pharmacokinetic properties of drug candidates. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical insights into the application of this innovative scaffold.

Introduction: Escaping Flatland with Spirocyclic Scaffolds

The concept of "escaping flatland" in drug design emphasizes a departure from planar, aromatic structures towards more three-dimensional, sp³-rich molecules.[1] This strategic shift is associated with a higher probability of clinical success, as 3D scaffolds can provide more specific and intricate interactions with biological targets, leading to improved potency and selectivity.[1] Spirocyclic systems, characterized by two rings sharing a single carbon atom, are exemplary of this design philosophy. Their inherent rigidity reduces the entropic penalty upon binding to a target and allows for a more precise projection of substituents into chemical space.

Among the diverse array of spirocyclic systems, those incorporating an oxetane ring have garnered significant attention. The oxetane moiety is a valuable tool for improving aqueous solubility and metabolic stability, while also acting as a bioisostere for carbonyl and gem-dimethyl groups. The fusion of an oxetane with an azacyclic ring, such as in the 2-oxa-7-azaspiro[3.5]nonane scaffold, creates a novel building block with a unique combination of desirable properties for medicinal chemistry.

Synthesis of the 2-Oxa-7-azaspiro[3.5]nonane Core

The accessibility of a scaffold is paramount to its widespread adoption in drug discovery. A practical and scalable synthesis of 2-oxa-7-azaspiro[3.5]nonane has been developed, enabling its incorporation into medicinal chemistry programs.

Key Synthetic Strategy

A notable synthesis of 2-oxa-7-azaspiro[3.5]nonane begins with readily available starting materials and proceeds through a series of robust chemical transformations.[2] The key steps involve the construction of a piperidine ring, followed by the formation of the spiro-fused oxetane.

A generalized synthetic workflow is depicted below:

Synthesis_Workflow Generalized Synthetic Workflow for 2-Oxa-7-azaspiro[3.5]nonane Start Diethyl Malonate & N-Tosylbis(2-bromoethyl)amine Step1 Piperidine Ring Formation Start->Step1 Intermediate1 N-Tosyl-piperidine-4,4-diethyl Ester Step1->Intermediate1 Step2 Reduction Intermediate1->Step2 Intermediate2 Diol Intermediate Step2->Intermediate2 Step3 Oxetane Ring Formation (One-pot Mesylation & Cyclization) Intermediate2->Step3 Intermediate3 N-Tosyl-2-oxa-7-azaspiro[3.5]nonane Step3->Intermediate3 Step4 Deprotection Intermediate3->Step4 Product 2-Oxa-7-azaspiro[3.5]nonane Step4->Product

Caption: Generalized synthetic workflow for 2-Oxa-7-azaspiro[3.5]nonane.

Detailed Experimental Protocol: Synthesis of 2-Oxa-7-azaspiro[3.5]nonane Hemioxalate

The following protocol provides a step-by-step methodology for the synthesis of the hemioxalate salt of the title compound, a common and stable form for handling and storage.[2]

Step 1: Synthesis of N-Tosyl-piperidine-4,4-diethyl Ester

  • To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add diethyl malonate.

  • To this solution, add N-tosylbis(2-bromoethyl)amine.

  • Reflux the reaction mixture until completion (monitored by TLC).

  • After workup and purification, the desired N-tosyl-piperidine-4,4-diethyl ester is obtained.

Step 2: Reduction to the Diol

  • To a solution of N-tosyl-piperidine-4,4-diethyl ester in an appropriate solvent (e.g., THF), add a reducing agent such as lithium aluminum hydride (LiAlH₄) at a controlled temperature.

  • Stir the reaction until the reduction is complete.

  • Carefully quench the reaction and perform an aqueous workup to isolate the diol intermediate.

Step 3: One-pot Mesylation and Cyclization to form the Oxetane Ring

  • Dissolve the diol intermediate in a suitable solvent (e.g., dichloromethane) and cool the solution.

  • Add a base (e.g., triethylamine) followed by the dropwise addition of methanesulfonyl chloride.

  • Allow the reaction to warm to room temperature and stir until the formation of the N-tosyl-2-oxa-7-azaspiro[3.5]nonane is complete.

  • Purify the product via chromatography.

Step 4: Deprotection and Hemioxalate Salt Formation

  • Remove the tosyl protecting group from the nitrogen atom using appropriate conditions (e.g., sodium naphthalenide or other suitable methods).

  • After purification of the free amine, dissolve it in a suitable solvent.

  • Add a solution of oxalic acid (0.5 equivalents) in the same solvent to precipitate the hemioxalate salt.

  • Collect the solid by filtration and dry under vacuum to yield this compound.

Significance in Medicinal Chemistry: A Bioisosteric Approach

The strategic incorporation of the 2-oxa-7-azaspiro[3.5]nonane scaffold into drug candidates is primarily driven by its role as a bioisostere for commonly used saturated heterocycles, such as piperidine and piperazine. Bioisosteric replacement is a powerful strategy to modulate the physicochemical and pharmacokinetic properties of a molecule while retaining or improving its biological activity.

Physicochemical Property Modulation

The presence of the oxetane ring imparts several advantageous properties:

  • Increased Solubility: The polar oxygen atom of the oxetane can act as a hydrogen bond acceptor, often leading to a significant increase in aqueous solubility compared to its carbocyclic or less polar heterocyclic counterparts.

  • Reduced Lipophilicity: The introduction of the polar oxetane moiety generally leads to a decrease in the molecule's lipophilicity (LogP/LogD), a critical parameter for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Metabolic Stability: The spirocyclic nature and the presence of the oxetane ring can enhance metabolic stability by blocking potential sites of metabolism. For instance, replacement of a metabolically labile piperidine ring with this scaffold can prevent enzymatic oxidation.[3]

Case Study: A Bupivacaine Analog with an Improved Therapeutic Profile

A compelling example of the successful application of the 2-oxa-7-azaspiro[3.5]nonane scaffold is the development of an analog of the local anesthetic, Bupivacaine.[3] In this study, the pipecolic acid moiety of a Bupivacaine analog was replaced with 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid.

Key Findings: [3]

CompoundStructureIn Vivo Anesthetic ActivityAcute Toxicity (LD₅₀)Water Solubility
Bupivacaine Analog (Structure with piperidine)ActiveHigher ToxicityLower
Spirocyclic Analog (Structure with 2-oxa-7-azaspiro[3.5]nonane)Comparable Activity 5-times Lower Toxicity Increased

This case study clearly demonstrates the potential of the 2-oxa-7-azaspiro[3.5]nonane scaffold to:

  • Maintain the desired pharmacological activity.

  • Significantly reduce toxicity.

  • Improve a critical physicochemical property like water solubility.

Applications in Drug Discovery

While the full potential of the 2-oxa-7-azaspiro[3.5]nonane scaffold is still being explored, its unique properties make it an attractive building block for a variety of therapeutic areas.

Central Nervous System (CNS) Disorders

The ability of spirocyclic scaffolds to modulate physicochemical properties, such as lipophilicity and metabolic stability, is particularly advantageous for the design of CNS-penetrant drugs. The broader class of oxa-azaspiro derivatives has been investigated as triple re-uptake inhibitors (targeting serotonin, norepinephrine, and dopamine transporters), which have potential applications in the treatment of depression and other mood disorders.[4] The 2-oxa-7-azaspiro[3.5]nonane core, with its potential to fine-tune properties for optimal brain penetration and metabolic profile, is a promising scaffold for future CNS drug discovery programs.

Enzyme Inhibition

The rigid, three-dimensional structure of the 2-oxa-7-azaspiro[3.5]nonane scaffold can be exploited to design potent and selective enzyme inhibitors. The precise positioning of functional groups can lead to enhanced binding affinity and specificity for the target enzyme's active site. While specific examples for this exact scaffold are emerging, related azaspiro[3.5]nonane derivatives have been successfully employed in the development of inhibitors for enzymes such as fatty acid amide hydrolase (FAAH), a target for pain and inflammation.[5]

G-Protein Coupled Receptor (GPCR) Modulation

The defined exit vectors of the 2-oxa-7-azaspiro[3.5]nonane scaffold make it an ideal platform for presenting pharmacophoric elements to interact with GPCRs. The related 7-azaspiro[3.5]nonane scaffold has been utilized to develop potent agonists for GPR119, a target for the treatment of type 2 diabetes.[6] This highlights the potential of the broader azaspiro[3.5]nonane framework, including the 2-oxa variant, in the design of novel GPCR modulators.

Future Perspectives and Conclusion

The 2-oxa-7-azaspiro[3.5]nonane scaffold represents a valuable addition to the medicinal chemist's toolbox. Its synthetic accessibility, coupled with its demonstrated ability to enhance the developability of drug candidates by improving solubility, metabolic stability, and toxicity profiles, positions it as a highly attractive building block for modern drug discovery.

As research continues, we can anticipate the emergence of more diverse applications of this scaffold across various therapeutic areas. The systematic exploration of its structure-activity relationships and its impact on ADME properties in different molecular contexts will undoubtedly unlock new opportunities for the design of next-generation therapeutics. This technical guide provides a solid foundation for researchers to embark on the exploration and application of this promising and innovative chemical core.

References

A Comprehensive Spectroscopic Analysis of 2-Oxa-7-azaspiro[3.5]nonane Hemioxalate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In modern drug discovery, the quest for novel molecular scaffolds that offer improved physicochemical properties is relentless. Spirocyclic systems, which feature two rings connected by a single atom, have emerged as valuable three-dimensional motifs. Specifically, spirocyclic oxetanes like 2-Oxa-7-azaspiro[3.5]nonane are gaining traction as bioisosteric replacements for common functional groups such as gem-dimethyl or carbonyl groups, and as alternatives to morpholine.[1][2] Their rigid, defined conformation can enhance binding affinity and metabolic stability.

This guide provides a detailed technical examination of the spectroscopic characterization of 2-Oxa-7-azaspiro[3.5]nonane hemioxalate (PubChem CID: 71463619)[3]. The formation of a hemioxalate salt is a common strategy in pharmaceutical development to improve the solubility and handling of amine-containing active pharmaceutical ingredients. Verifying the structure and the stoichiometry of the salt is therefore a critical step. We will delve into the practical analysis and interpretation of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data to provide a holistic and definitive structural elucidation of this compound.

Molecular Structure and Analytical Workflow

The target molecule is an ionic complex formed between two molecules of the spirocyclic amine and one molecule of oxalic acid. The acidic protons of the oxalic acid protonate the basic nitrogen atoms of the piperidine ring, resulting in a 2:1 amine-to-acid salt, commonly referred to as a hemioxalate.

Below is a diagram illustrating the structure of the compound and the logical workflow for its comprehensive spectroscopic analysis.

Caption: Structure of this compound and its analytical workflow.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the definitive structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential to confirm the connectivity of the spirocyclic framework and verify the protonation state of the amine.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (N⁺-H), which might be lost in D₂O.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to obtain high-resolution spectra.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

¹H NMR Analysis: Interpreting the Proton Signals

The structure of 2-Oxa-7-azaspiro[3.5]nonane possesses a plane of symmetry passing through the oxetane ring and the nitrogen atom. However, upon protonation and in a chiral environment, protons on the same carbon can become diastereotopic. For simplicity, we will analyze the key regions. The protonation of the piperidine nitrogen causes a significant downfield shift for adjacent protons (H1, H3, H5, H6) compared to the free base.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Rationale
H8, H9 (Oxetane CH₂)4.0 - 4.5Singlet or AB quartetAdjacent to the highly electronegative oxygen atom of the strained oxetane ring.[1] The two CH₂ groups are equivalent.
H1, H6 (Piperidine CH₂)3.0 - 3.5Triplet or MultipletAdjacent to the protonated nitrogen (N⁺-H), causing significant deshielding.
H3, H5 (Piperidine CH₂)1.8 - 2.2Triplet or MultipletStandard alkyl protons on the piperidine ring, less affected by the heteroatoms.
N⁺-H (Ammonium)7.0 - 9.0 (in DMSO-d₆)Broad SingletExchangeable proton; its chemical shift is highly dependent on solvent and concentration.
Oxalic Acid Proton~13.0 (if free acid)Not observedAs a salt, the distinct carboxylic acid proton is absent. Its presence would indicate an incomplete reaction.
¹³C NMR Analysis: Mapping the Carbon Skeleton

Proton-decoupled ¹³C NMR provides a direct count of the unique carbon environments. Given the molecule's symmetry, we expect to see 5 distinct signals for the spirocyclic portion and one signal for the oxalate counter-ion.

Carbon Assignment Predicted Chemical Shift (ppm) Rationale
C8, C9 (Oxetane CH₂)75 - 85Carbons of the oxetane ring are significantly deshielded by the adjacent oxygen.
C4 (Spiro Carbon)35 - 45A quaternary carbon, typically showing a weaker signal. Its chemical shift is influenced by its unique spirocyclic environment.
C1, C6 (Piperidine CH₂)40 - 50Adjacent to the protonated nitrogen, resulting in a downfield shift.
C3, C5 (Piperidine CH₂)25 - 35Standard alkyl carbons within the piperidine ring.
Oxalate (COO⁻)160 - 170The carboxylate carbon signal appears in the characteristic downfield region for carbonyl-type carbons.

Part 2: Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For a salt, the analysis is typically performed on the free base after dissociation in the ion source.

Experimental Protocol: MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water.

  • Ionization Method: Electrospray ionization (ESI) in positive ion mode is the method of choice. ESI is a soft ionization technique that is ideal for polar and ionic compounds, minimizing in-source fragmentation and typically yielding the protonated molecular ion [M+H]⁺.

  • Analysis: Acquire a full scan mass spectrum to identify the molecular ion. Subsequently, perform tandem MS (MS/MS) on the isolated parent ion to induce fragmentation and obtain structural information.

MS Data Interpretation

The molecular formula of the free base, 2-Oxa-7-azaspiro[3.5]nonane, is C₇H₁₃NO, with a monoisotopic mass of approximately 127.10 Da.[4][5]

  • Parent Ion: In positive ESI mode, the expected parent ion is the protonated free base, [C₇H₁₃NO + H]⁺, at m/z 128.1 . The oxalate portion is not typically observed in positive ion mode.

  • Fragmentation Analysis: The primary fragmentation pathway for cyclic amines is α-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[6][7][8] This process is driven by the stabilization of the resulting positive charge on the nitrogen.

Fragmentation_Pathway Parent [M+H]⁺ m/z = 128.1 Frag1 Loss of C₂H₄ (ethylene from oxetane ring opening) m/z = 100.1 Parent->Frag1 -28 Da Frag2 α-Cleavage (Loss of C₂H₅ radical) m/z = 98.1 Parent->Frag2 -29 Da Frag3 Loss of Oxetane Moiety (C₃H₅O radical) m/z = 70.1 Parent->Frag3 -58 Da

Caption: Predicted ESI-MS fragmentation pathways for protonated 2-Oxa-7-azaspiro[3.5]nonane.

The fragmentation pattern provides a fingerprint that helps confirm the connectivity of the spirocyclic system. The presence of fragments corresponding to the loss of parts of the oxetane or piperidine rings validates the overall structure.

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule and confirming the formation of a salt. The key is to distinguish the vibrational modes of the protonated amine and the carboxylate from those of a simple amine and carboxylic acid.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The analysis is typically performed on the solid sample using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the powder is placed on the ATR crystal, and pressure is applied to ensure good contact.

  • Data Acquisition: A spectrum is recorded, typically from 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is taken first and automatically subtracted from the sample spectrum.

IR Spectrum Interpretation

The formation of the hemioxalate salt introduces several characteristic features in the IR spectrum that are absent in the spectra of the individual starting materials.

Wavenumber (cm⁻¹) Vibrational Mode Significance and Interpretation
3200 - 2500N⁺-H Stretch (Ammonium)A very broad and strong absorption in this region is a hallmark of an ammonium salt. This replaces the sharp, weaker N-H stretch of a free secondary amine (~3300 cm⁻¹).
2950 - 2850C-H Stretch (Aliphatic)Standard stretching vibrations of the CH₂ groups in the piperidine and oxetane rings.
~1700C=O Stretch (Carboxylate, asymmetric)A very strong band characteristic of the asymmetric stretch of the COO⁻ group. This band replaces the sharp C=O stretch of a carboxylic acid (~1710 cm⁻¹) and is often broader.[9][10]
~1315C-O Stretch (Carboxylate, symmetric)A strong band corresponding to the symmetric stretch of the COO⁻ group. The presence of both strong asymmetric and symmetric stretches is definitive proof of the deprotonated carboxylate.[10]
~1100C-O-C Stretch (Ether)A strong, characteristic band for the C-O-C stretching vibration of the oxetane ring.[11]

The most compelling evidence for salt formation is the disappearance of the broad O-H stretch of the carboxylic acid (typically ~3300-2500 cm⁻¹) and the appearance of the very broad N⁺-H ammonium stretch, coupled with the shift of the carbonyl absorption from a carboxylic acid C=O to a carboxylate COO⁻ signature.[9][12]

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of NMR, MS, and IR spectroscopy. NMR spectroscopy confirms the precise carbon-hydrogen framework and the protonation state of the nitrogen. Mass spectrometry validates the molecular weight of the core amine structure and provides insight into its stability through fragmentation analysis. Finally, infrared spectroscopy offers definitive proof of the functional groups present and unequivocally confirms the formation of the ammonium oxalate salt. This integrated analytical approach provides a self-validating system, ensuring the identity, structure, and purity of this important pharmaceutical building block.

References

Topic: The Potential of 2-Oxa-7-azaspiro[3.5]nonane Hemioxalate as a Foundational Scaffold for Advanced Photochromic Materials and Leuco Dyes

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The field of stimuli-responsive materials is continuously searching for novel molecular scaffolds that offer robust performance, synthetic versatility, and unique physicochemical properties. 2-Oxa-7-azaspiro[3.5]nonane hemioxalate, a spirocyclic compound featuring a strained oxetane ring fused with a piperidine moiety, emerges as a compelling candidate for developing next-generation photochromic materials and leuco dyes.[1][2] Its inherent sp³-rich, three-dimensional structure provides a rigid framework, while the nucleophilic secondary amine offers a versatile handle for synthetic elaboration.[1] This guide explores the foundational principles of photochromism and leuco dye chemistry, details the synthesis and properties of the title compound, and provides a scientifically grounded prospectus on its potential, complete with hypothetical mechanisms and actionable experimental protocols for its application in these advanced material systems.

Chapter 1: The Landscape of Chromogenic Materials

Chromogenic materials, which change color in response to external stimuli, are at the heart of technologies ranging from smart windows and security inks to biomedical imaging.[3][4] The underlying mechanisms are rooted in stimulus-induced changes to the molecule's electronic structure, which alters its absorption profile in the visible spectrum. Two prominent classes of such materials are photochromes and leuco dyes.

The Photochromic Transition: A Light-Induced Molecular Switch

Photochromism is a reversible transformation of a chemical species between two forms possessing different absorption spectra, induced by electromagnetic radiation.[5] Spiro compounds, particularly spiropyrans and spirooxazines, are archetypal organic photochromes.[6][7] The principle relies on the photo-cleavage of a C-O bond at the spiro center.

In its ground state, the molecule exists in a colorless, thermodynamically stable spiro (SP) form, where two heterocyclic moieties are orthogonally connected through a central sp³-hybridized carbon.[8] This orthogonality prevents π-conjugation across the molecule. Upon irradiation with UV light, the labile Cspiro-O bond breaks, allowing for rotation around the C-C single bond.[9][10] This leads to the formation of a planar, conjugated, and vividly colored merocyanine (MC) form.[4][9] This process is reversible, with the colored MC form reverting to the colorless SP form either thermally or upon exposure to visible light.[11][12]

G cluster_0 Colorless Spiro (SP) Form cluster_1 Colored Merocyanine (MC) Form SP Orthogonal Rings No Conjugation (Colorless) MC Planar Structure Extended π-Conjugation (Colored) SP->MC UV Light (C-O Bond Cleavage) MC->SP Visible Light or Heat (Ring Closing)

Caption: The general mechanism of photochromism in spiro compounds.

Leuco Dyes: Environmentally-Triggered Color Formation

A leuco dye is a molecule that can exist in two forms, one of which is colorless (the leuco form).[5] While photochromism is a specific type of leuco dye behavior, the term more broadly encompasses systems activated by other stimuli like heat (thermochromism) or pH (halochromism).[3][5]

In many commercial applications, such as thermal paper, a three-component system is employed:

  • Color Former: A leuco dye, often a spirolactone like a fluoran derivative, which is colorless in its closed-ring form.[13][14]

  • Developer: An acidic compound (proton donor), such as bisphenol A, which can induce the ring-opening of the color former.[15][16]

  • Co-Solvent: An inert, fusible solid (e.g., a long-chain alcohol) that acts as a medium.[16]

At low temperatures, the three components exist as a solid mixture, and the leuco dye remains in its colorless, closed-ring state. When heated above the melting point of the co-solvent, the developer and dye dissolve and interact. The acidic developer protonates and stabilizes the ring-opened, conjugated, and colored form of the dye.[14][16] The color disappears upon cooling as the system re-solidifies, breaking the interaction.

G System_LowT State: Solid (Low Temp) Leuco Dye (Closed Ring) Developer (Solid) Solvent (Solid) Result: Colorless System_HighT State: Molten (High Temp) Leuco Dye (Ring-Opened) Developer (Dissolved) Solvent (Liquid) Result: Colored System_LowT->System_HighT  Heat (Above M.P.) System_HighT->System_LowT  Cooling G A Diethyl Malonate + N-Tosylbis(2-bromoethyl)amine B N-Tosyl-piperidine-4,4-diethyl Ester A->B Base-catalyzed Cyclization C Diol Intermediate B->C LiAlH4 Reduction D Tosyl-Protected Spiro Oxetane C->D One-pot Mesylation & Ring Closure E 2-Oxa-7-azaspiro[3.5]nonane (Free Base) D->E Detosylation F This compound E->F Addition of Oxalic Acid G A 2-Oxa-7-azaspiro[3.5]nonane (Free Base) C Condensation Reaction (Acid or Base Catalysis) A->C B 1-Nitroso-2-naphthol Derivative B->C D Novel Spiro[oxetane-piperidine]oxazine (Photochromic Precursor) C->D E Purification (Chromatography) D->E F Characterized Photochromic Material E->F

References

An In-depth Technical Guide to the Reactivity of Functional Groups in 2-Oxa-7-azaspiro[3.5]nonane Hemioxalate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

2-Oxa-7-azaspiro[3.5]nonane is a valuable spirocyclic scaffold in modern medicinal chemistry, prized for its ability to confer three-dimensional topology and improved physicochemical properties to drug candidates.[1] This guide provides a comprehensive technical analysis of the reactivity of its two core functional groups: the secondary amine of the piperidine ring and the strained ether of the oxetane ring. We will explore the distinct chemical behaviors of these moieties, the strategic implications of the hemioxalate salt form, and the methodologies for achieving selective functionalization. This document serves as a practical resource for chemists aiming to leverage this scaffold in drug design and synthesis, offering mechanistic insights, detailed experimental protocols, and a framework for predictable chemical modification.

Introduction: The Strategic Value of a Spirocyclic Scaffold

In contemporary drug discovery, there is a significant drive to move beyond flat, aromatic structures towards molecules with greater three-dimensional (3D) character. Saturated spirocycles, such as 2-Oxa-7-azaspiro[3.5]nonane, are highly sought-after building blocks because they introduce conformational rigidity and novel spatial vectors for substituent placement. The oxetane motif, in particular, has gained prominence as a polar and metabolically stable isostere for often problematic gem-dimethyl or carbonyl groups, frequently improving properties like aqueous solubility.[2][3][4]

This guide focuses on the synthetic utility of 2-Oxa-7-azaspiro[3.5]nonane hemioxalate (Figure 1), dissecting the reactivity of its constituent functional groups to empower rational molecular design.

Property Value Source
Compound Name This compound[5][6]
Molecular Formula C₁₆H₂₈N₂O₆ (as hemioxalate salt)[5][7]
Molecular Weight 344.40 g/mol [5][7]
CAS Number 1429056-28-9[5]
Core Structure Formula C₇H₁₃NO (Free Base)[8][9]
Core Structure IUPAC Name 2-oxa-7-azaspiro[3.5]nonane[9]

Table 1: Physicochemical Properties of this compound.

The Role of the Hemioxalate Salt Form

The compound is supplied as a hemioxalate salt, meaning it is a complex of two molecules of the basic amine with one molecule of the dicarboxylic oxalic acid.[7][10] This is a deliberate choice made during synthesis and purification for several practical reasons:

  • Enhanced Stability: Salt formation increases the chemical stability of the amine, preventing degradation and simplifying long-term storage.[11][12]

  • Improved Handling: The salt is typically a crystalline, free-flowing solid, which is easier to handle, weigh, and dispense accurately compared to the often oily or volatile free base.

  • Increased Solubility: While seemingly counterintuitive for an organic-soluble reagent, salt forms can have defined solubility profiles, which can be advantageous in specific applications or for purification.[13]

Causality Insight: For the vast majority of synthetic transformations, the nucleophilic secondary amine must be in its non-protonated, or "free base," form. Therefore, the crucial first step in almost any reaction sequence is the liberation of the free base from its oxalate salt. This is typically achieved by a simple acid-base extraction.

Protocol 1: Liberation of 2-Oxa-7-azaspiro[3.5]nonane Free Base

This protocol is a self-validating system; successful extraction of the product into the organic phase confirms the conversion to the more lipophilic free base.

  • Dissolution: Dissolve 1.0 equivalent of this compound in deionized water.

  • Basification: Cool the aqueous solution in an ice bath and slowly add a 2 M aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) until the pH is >12, as confirmed by pH paper or a meter.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel and extract with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x volume of the aqueous layer).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base, which should be used promptly or stored under an inert atmosphere.

G cluster_0 Workflow: From Salt to Reactive Intermediate cluster_1 Synthetic Pathways Salt Hemioxalate Salt (Aqueous Solution) Base Add Base (e.g., NaOH, K₂CO₃) pH > 12 Salt->Base Deprotonation FreeBase Free Base (Organic Solution) Base->FreeBase Extraction AmineReactions Reactions at Secondary Amine FreeBase->AmineReactions Nucleophilic Attack OxetaneReactions Reactions at Oxetane Ring FreeBase->OxetaneReactions Ring Opening

Caption: General workflow from the stable hemioxalate salt to the reactive free base, enabling divergent synthetic pathways.

Reactivity of the Piperidine Moiety: A Classic Nucleophile

The secondary amine within the piperidine ring is the most prominent site of reactivity under basic or neutral conditions. Its lone pair of electrons makes it both a Brønsted-Lowry base and a potent nucleophile. Secondary amines are foundational functional groups in pharmaceuticals, often serving as key interaction points with biological targets or as handles for modifying a drug's pharmacokinetic profile.[14][15]

Key Reactions at the Nitrogen Center
  • N-Alkylation: The amine readily attacks alkyl halides or other electrophiles with a suitable leaving group (e.g., tosylates, mesylates) in a classic Sₙ2 reaction to form tertiary amines. The choice of a mild inorganic base like K₂CO₃ is crucial; its role is to neutralize the acidic byproduct (e.g., HBr) generated during the reaction, driving the equilibrium towards the product.

  • N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine, DIPEA) provides the corresponding amide. This transformation is often used to modify electronic properties or to install a protecting group.

  • Reductive Amination: The secondary amine can be reacted with aldehydes or ketones to form a transient iminium ion, which is then reduced in situ (e.g., with sodium triacetoxyborohydride, NaBH(OAc)₃) to yield a tertiary amine. This is a highly reliable and versatile method for building molecular complexity.

  • Transition Metal-Catalyzed Couplings: The amine is an excellent substrate for modern coupling reactions, such as Buchwald-Hartwig amination, allowing for the formation of C-N bonds with aryl or heteroaryl halides. This opens a vast chemical space for derivatization.[16][17]

G cluster_legend Mechanism: N-Alkylation Amine R₂NH Electrophile R'-X Amine->Electrophile Sₙ2 Attack Product R₂N-R' Electrophile->Product Forms C-N bond Base Base Byproduct Base-H⁺ + X⁻ R2NH R₂NH = 2-Oxa-7-azaspiro[3.5]nonane RX R'-X = Alkyl Electrophile (e.g., Benzyl Bromide) Base_label Base = Non-nucleophilic base (e.g., K₂CO₃)

Caption: Simplified mechanism of N-alkylation of the secondary amine.

Protocol 2: N-Benzylation of 2-Oxa-7-azaspiro[3.5]nonane

This protocol describes a standard, robust N-alkylation. The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amine and the appearance of the higher Rf tertiary amine product.

  • Setup: To a solution of 2-Oxa-7-azaspiro[3.5]nonane (1.0 eq) in acetonitrile (MeCN), add potassium carbonate (K₂CO₃, 2.0 eq) and benzyl bromide (1.1 eq).

  • Reaction: Stir the mixture at room temperature or gently heat to 50 °C for 4-12 hours until TLC analysis indicates full consumption of the starting material.

  • Workup: Filter the solid K₂CO₃ and concentrate the filtrate.

  • Purification: Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography on silica gel to yield the N-benzyl product.

Reactivity of the Oxetane Moiety: A Strained Electrophile

The four-membered oxetane ring is the second key functional group. Unlike the larger, more stable tetrahydrofuran (THF), the oxetane possesses significant ring strain (approx. 25.5 kcal/mol), which is only slightly less than that of an epoxide.[3][18] This inherent strain is the driving force for its reactivity; reactions that lead to ring-opening are thermodynamically favorable.

The oxygen atom's lone pairs render the ring Lewis basic, but the primary reactivity profile is electrophilic, with the ring carbons susceptible to nucleophilic attack. This reactivity is significantly enhanced under acidic conditions.

Key Reactions of the Oxetane Ring
  • Acid-Catalyzed Ring Opening: This is the most common and reliable mode of oxetane reactivity.[2][19] In the presence of a Brønsted or Lewis acid, the oxetane oxygen is protonated or coordinated, respectively. This makes the ring a much better leaving group and dramatically increases the electrophilicity of the ring carbons. A subsequent attack by a nucleophile (e.g., water, alcohols, thiols, amines) proceeds in an Sₙ2 fashion.

  • Regioselectivity: For an unsymmetrically substituted oxetane like this one (where the spiro-carbon is quaternary), nucleophilic attack will occur at the less sterically hindered methylene carbons of the oxetane ring. This provides a predictable and regioselective outcome.[18]

G cluster_legend Mechanism: Acid-Catalyzed Ring Opening Oxetane Oxetane Ring ProtonatedOxetane Protonated Oxetane (Activated) Oxetane->ProtonatedOxetane Protonation Acid H⁺ (Acid Catalyst) RingOpened Ring-Opened Product (1,3-Disubstituted) ProtonatedOxetane->RingOpened SN2 Attack by Nu-H Nucleophile Nu-H Nucleophile->ProtonatedOxetane NuH Nu-H = Nucleophile (e.g., H₂O, R-OH, R-SH)

Caption: General mechanism for acid-catalyzed ring-opening of the oxetane.

Protocol 3: Acid-Catalyzed Ring Opening with Thiophenol

This protocol illustrates the ring-opening of the oxetane using a soft nucleophile under Lewis acid catalysis. The reaction's completion can be validated by mass spectrometry, looking for the mass corresponding to the addition of thiophenol to the starting material.

  • Setup: In an inert atmosphere, dissolve 2-Oxa-7-azaspiro[3.5]nonane (1.0 eq, assuming the amine is protected or non-reactive under these conditions) in anhydrous DCM.

  • Addition: Add thiophenol (1.2 eq) followed by a catalytic amount of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or scandium(III) triflate (Sc(OTf)₃) (0.1 eq), at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Purification: Separate the layers, extract the aqueous phase with DCM, combine the organic layers, dry over Na₂SO₄, concentrate, and purify by flash column chromatography.

Orthogonal Reactivity and Strategic Synthesis

The distinct electronic demands of the two functional groups—a nucleophilic amine and a latent electrophilic oxetane—provide a powerful platform for orthogonal synthesis.

Condition Reagent Type Primary Reactive Site Rationale
Basic / Neutral Electrophile (e.g., R-X, Ac₂O)Secondary Amine The amine is highly nucleophilic and requires no activation. The oxetane is largely unreactive.
Acidic Nucleophile (e.g., H₂O, R-OH)Oxetane Ring The amine is protonated and non-nucleophilic. The oxetane is activated by the acid for ring-opening.

Table 2: Summary of Conditional Reactivity for Selective Functionalization.

This predictable dichotomy allows for a high degree of control. A researcher can first perform a variety of modifications at the nitrogen center under basic conditions. Subsequently, by changing the reaction medium to acidic, the oxetane ring can be opened with a desired nucleophile, all while the newly formed tertiary amine is safely "protected" as its non-reactive ammonium salt.

Conclusion

This compound is a synthetically versatile building block with two distinct and orthogonally reactive functional groups. The secondary amine serves as a robust nucleophile, amenable to a wide range of standard transformations such as alkylation and acylation under basic conditions. In contrast, the oxetane ring is a stable ether that becomes a potent electrophile upon acid activation, undergoing regioselective ring-opening with various nucleophiles. Understanding this differential reactivity, beginning with the obligatory liberation of the free base from its hemioxalate salt, is paramount for its strategic incorporation into complex molecular architectures, making it an invaluable tool for drug development professionals.

References

A Guide to the Retrosynthetic Analysis of the 2-Oxa-7-azaspiro[3.5]nonane Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-oxa-7-azaspiro[3.5]nonane scaffold has emerged as a motif of significant interest in medicinal chemistry and drug development. Its unique three-dimensional structure, characterized by a spirocyclic fusion of an oxetane and a piperidine ring, offers a compelling alternative to traditional, often planar, heterocyclic systems.[1][2] This scaffold is frequently employed as a polar bioisosteric replacement for ubiquitous groups like morpholine or gem-dimethyl, contributing to improved physicochemical properties such as enhanced solubility, metabolic stability, and reduced lipophilicity—key attributes for successful clinical candidates.[1][3] This technical guide provides an in-depth exploration of the retrosynthetic strategies for constructing this valuable scaffold, focusing on logical bond disconnections, key synthetic transformations, and field-proven experimental protocols.

The Strategic Importance of the Spirocyclic Core

The design of novel molecular entities with favorable drug-like properties is a central challenge in pharmaceutical research. The incorporation of sp³-rich, rigid scaffolds like 2-oxa-7-azaspiro[3.5]nonane allows chemists to "escape from flatland," a strategic move away from planar aromatic systems that is often correlated with higher clinical success rates.[1] The oxetane moiety, in particular, is noted for its ability to act as a polar equivalent to a gem-dimethyl group and for its metabolic robustness, while also providing a hydrogen bond acceptor to engage with biological targets.[3] The piperidine portion offers a versatile handle for further functionalization, enabling the exploration of chemical space around a rigid core. Understanding the logic of its synthesis is therefore paramount for its effective deployment in drug discovery programs.

Core Retrosynthetic Analysis: Deconstructing the Scaffold

The retrosynthetic analysis of the 2-oxa-7-azaspiro[3.5]nonane scaffold can be approached through several logical bond disconnections. The most viable strategies focus on the sequential or convergent construction of the two heterocyclic rings.

G s_target 2-Oxa-7-azaspiro[3.5]nonane s_disconnection_a Disconnection A: C-N Bond Formation s_target->s_disconnection_a C-N s_disconnection_b Disconnection B: C-O Bond Formation (Oxetane Cyclization) s_target->s_disconnection_b C-O s_intermediate_a Synthon A: 3,3-bis(halomethyl)oxetane + NH₃ equivalent s_disconnection_a->s_intermediate_a s_intermediate_b Precursor B: N-Protected Piperidine-4,4-dimethanol s_disconnection_b->s_intermediate_b s_start_a Starting Material: 3-Oxetanone s_intermediate_a->s_start_a Wittig, etc. s_start_b Starting Material: N-Protected Piperidine-4,4-dicarboxylate s_intermediate_b->s_start_b Reduction

Figure 1. High-level retrosynthetic analysis of the 2-oxa-7-azaspiro[3.5]nonane core.

Disconnection Strategy A: C-N Bond Formation

This approach involves the retrosynthetic cleavage of the two C-N bonds within the piperidine ring. This deconstruction leads to a key oxetane-containing intermediate, specifically a 3,3-bis(electrophilic methyl)oxetane, and an ammonia equivalent as the nitrogen source. While conceptually straightforward, this forward synthesis can be challenging due to the potential for polymerization and the difficulty in controlling the double alkylation.

Disconnection Strategy B: C-O Bond Formation (Oxetane Ring Construction)

A more robust and widely reported strategy involves forming the strained four-membered oxetane ring as the key final step of the core construction.[3][4] This is a powerful approach because six-membered rings like piperidine are generally easier to construct and manipulate.

  • Primary Disconnection (C-O): The first disconnection breaks one of the C-O bonds of the oxetane ring. This is the reverse of an intramolecular Williamson ether synthesis.[5][6]

  • Resulting Precursor: This disconnection reveals a key diol precursor: an N-protected piperidine-4,4-dimethanol. The hydroxyl groups are suitably positioned for a 4-exo-tet cyclization.

  • Further Deconstruction: This diol can be traced back to a more stable and commercially accessible starting material, such as an N-protected piperidine-4,4-dicarboxylate derivative, via a simple reduction step.

This second strategy is generally preferred due to the reliability of the reactions involved and the accessibility of the starting materials.

A Validated Synthetic Pathway: From Diester to Spirocycle

The most field-proven synthesis of the 2-oxa-7-azaspiro[3.5]nonane scaffold follows the logic of Disconnection B. The pathway, reported by Aldabbagh et al., begins with a protected piperidine derivative and constructs the oxetane ring in a key cyclization step.[3][4]

G start_node N-Tosyl-piperidine- 4,4-diethyl ester (3) intermediate_diol Diol Intermediate (4) start_node->intermediate_diol LiAlH₄ / THF intermediate_oxetane N-Tosyl-2-oxa-7-azaspiro- [3.5]nonane (5) intermediate_diol->intermediate_oxetane 1. MsCl, Et₃N 2. NaOH (One-Pot) final_product 2-Oxa-7-azaspiro- [3.5]nonane (1b) intermediate_oxetane->final_product Mg / MeOH

Figure 2. Forward synthesis of 2-oxa-7-azaspiro[3.5]nonane via oxetane ring formation.

This synthetic route is advantageous due to its efficiency and the high yields achieved in the key steps. The tosyl protecting group serves to activate the piperidine nitrogen for the initial alkylation to form the diester and is robust enough to withstand the subsequent reduction and cyclization conditions before its final removal.[3]

Quantitative Data Summary
StepTransformationKey ReagentsReported YieldReference
1Diester ReductionLithium aluminum hydride (LiAlH₄)Not specified, but effective[3]
2Diol to Oxetane CyclizationMesyl chloride (MsCl), NaOHNot specified for this step alone[3]
3N-Tosyl DeprotectionMagnesium (Mg) turnings in Methanol90% (for a related substrate)[3]

Experimental Protocol: Synthesis of 2-Oxa-7-azaspiro[3.5]nonane (1b)

The following protocol is adapted from the synthesis described in the literature.[3][4] It represents a reliable, self-validating system for producing the target scaffold.

Step 1: Synthesis of (4,4-bis(hydroxymethyl)piperidin-1-yl)(p-tolyl)methanone (Diol 4)
  • Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add a solution of N-tosyl-piperidine-4,4-diethyl ester (3) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the flask to 0 °C using an ice bath.

  • Reduction: Slowly add a solution of lithium aluminum hydride (LiAlH₄) in THF to the stirred solution of the diester. Causality Note: LiAlH₄ is a powerful reducing agent required for the complete reduction of the ester functionalities to primary alcohols. The reaction is highly exothermic and must be performed at low temperatures with slow addition to ensure safety and prevent side reactions.

  • Quenching: After the reaction is complete (monitored by TLC), carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Workup: Filter the resulting white precipitate (aluminum salts) through a pad of Celite and wash thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude diol (4) , which is often of sufficient purity for the next step.

Step 2: Synthesis of 7-Tosyl-2-oxa-7-azaspiro[3.5]nonane (Oxetane 5)
  • Setup: Dissolve the crude diol (4) in a suitable solvent such as dichloromethane (DCM) or THF in a flask under a nitrogen atmosphere and cool to 0 °C.

  • Mesylation: Add triethylamine (Et₃N) followed by the dropwise addition of methanesulfonyl chloride (MsCl). Causality Note: MsCl converts the hydroxyl groups into excellent mesylate leaving groups. Triethylamine is a non-nucleophilic base that scavenges the HCl generated during the reaction.

  • Cyclization: After stirring for a few hours at room temperature, add an aqueous solution of a strong base, such as sodium hydroxide (NaOH). Heat the biphasic mixture to reflux and stir vigorously. Causality Note: The strong base deprotonates the less-hindered primary alcohol, which then acts as an intramolecular nucleophile, displacing the adjacent mesylate group in an Sₙ2 reaction to form the strained four-membered oxetane ring.

  • Workup: After cooling, separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the residue by column chromatography to afford the protected oxetane (5) .

Step 3: Deprotection to Yield 2-Oxa-7-azaspiro[3.5]nonane (1b)
  • Setup: To a solution of the N-tosyl oxetane (5) in methanol (MeOH), add an excess of magnesium (Mg) turnings.

  • Reaction: Sonicate the mixture for approximately 1 hour. Causality Note: Reductive cleavage using magnesium in methanol is an effective method for removing the electron-withdrawing tosyl group from the nitrogen atom without affecting the oxetane ring.

  • Workup: Evaporate the solvent to yield a residue. Add diethyl ether and a drying agent like sodium sulfate decahydrate (Na₂SO₄·10H₂O).

  • Isolation: Stir the mixture, filter, and treat the filtrate with a solution of anhydrous oxalic acid to precipitate the product as its oxalate salt, which can be collected by filtration.[3]

Conclusion

The retrosynthetic analysis of the 2-oxa-7-azaspiro[3.5]nonane scaffold reveals a clear and logical pathway for its construction, prioritizing the formation of the strained oxetane ring from a more readily accessible N-protected piperidine-4,4-dimethanol precursor. This strategy, validated by successful literature reports, provides a robust and scalable route to a scaffold of high value in modern drug discovery. By understanding the causal relationships behind the choice of reagents and reaction conditions, researchers can confidently synthesize and deploy this unique molecular architecture to develop next-generation therapeutics with improved pharmacological profiles.

References

Methodological & Application

Application Note: A Scalable Synthesis Protocol for 2-Oxa-7-azaspiro[3.5]nonane Hemioxalate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Spirocyclic scaffolds are of paramount importance in modern medicinal chemistry, offering a pathway to novel chemical space with enhanced three-dimensionality, metabolic stability, and improved pharmacokinetic profiles.[1][2] The 2-Oxa-7-azaspiro[3.5]nonane moiety, in particular, serves as a valuable bioisosteric replacement for substituted piperidines, a common motif in FDA-approved drugs.[3] This application note provides a detailed, robust, and scalable multi-step synthesis for 2-Oxa-7-azaspiro[3.5]nonane, culminating in its conversion to the stable and highly crystalline hemioxalate salt. The protocol is designed for researchers, scientists, and drug development professionals, with an emphasis on the causal reasoning behind experimental choices, ensuring both reproducibility and scalability.

Introduction and Strategic Overview

The synthesis of complex molecular architectures is a cornerstone of drug discovery. Spirocycles, characterized by two rings sharing a single atom, are particularly desirable due to their rigid, well-defined three-dimensional structures.[4][5] This rigidity can lead to higher binding affinity and selectivity for biological targets. The 2-Oxa-7-azaspiro[3.5]nonane scaffold combines an oxetane ring with a piperidine ring, offering unique properties for molecular design.

The synthetic strategy outlined herein is a convergent and scalable route, beginning with the construction of a substituted piperidine ring, followed by the formation of the spirocyclic oxetane moiety, and concluding with deprotection and salt formation. This approach was selected for its reliance on well-established, high-yielding chemical transformations, making it amenable to large-scale production.[6][7]

Overall Synthetic Workflow

The multi-step synthesis is visualized in the workflow diagram below, proceeding from commercially available starting materials to the final hemioxalate salt.

G cluster_0 PART 1: Piperidine Ring Synthesis cluster_1 PART 2: Oxetane Ring Formation cluster_2 PART 3: Deprotection & Salt Formation A Diethyl Malonate + N-Tosylbis(2-bromoethyl)amine B Step 1: Cyclization Diethyl 1-tosylpiperidine-4,4-dicarboxylate A->B NaOEt, EtOH C Step 2: Reduction (1-Tosylpiperidine-4,4-diyl)dimethanol B->C LiAlH4, THF D Step 3: Cyclization 7-Tosyl-2-oxa-7-azaspiro[3.5]nonane C->D 1. MsCl, Et3N 2. NaOH E Step 4: Deprotection 2-Oxa-7-azaspiro[3.5]nonane (Free Base) D->E Mg, MeOH, Sonication F Step 5: Salt Formation 2-Oxa-7-azaspiro[3.5]nonane Hemioxalate E->F Oxalic Acid (0.5 eq)

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Safety Precaution: All reactions must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is required. Special care should be taken when handling hazardous reagents such as lithium aluminum hydride and strong bases.

Step 1: Synthesis of Diethyl 1-tosylpiperidine-4,4-dicarboxylate
  • Rationale: This initial step constructs the core piperidine ring. The reaction is an intramolecular dialkylation of diethyl malonate with N-tosylbis(2-bromoethyl)amine. The tosyl group serves as an excellent protecting group for the nitrogen, rendering it non-nucleophilic and stable to the basic reaction conditions.

Reagent/MaterialMol. Wt.Equiv.Quantity (for 1 mol scale)
Diethyl Malonate160.171.0160.2 g
N-Tosylbis(2-bromoethyl)amine391.101.0391.1 g
Sodium Ethoxide (21% in EtOH)68.052.1681 mL
Ethanol (Anhydrous)46.07-2.0 L

Procedure:

  • To a dry 5 L round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add anhydrous ethanol (2.0 L) and diethyl malonate (1.0 eq).

  • Slowly add the sodium ethoxide solution (2.1 eq) to the flask while stirring. An exotherm may be observed.

  • Add N-Tosylbis(2-bromoethyl)amine (1.0 eq) portion-wise to the reaction mixture.

  • Heat the mixture to reflux (approx. 78 °C) and maintain for 12-18 hours.

  • In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Partition the residue between ethyl acetate (2 L) and water (1 L). Separate the layers and wash the organic layer with brine (2 x 500 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product as a viscous oil. Purification by column chromatography (silica gel, hexanes/ethyl acetate gradient) affords the pure product.

Step 2: Synthesis of (1-Tosylpiperidine-4,4-diyl)dimethanol
  • Rationale: The diester functional groups are reduced to the corresponding diol. This is a critical step to set up the subsequent cyclization to form the oxetane ring. Lithium aluminum hydride (LAH) is a powerful reducing agent capable of efficiently converting esters to primary alcohols.[8]

Reagent/MaterialMol. Wt.Equiv.Quantity (for 0.8 mol scale)
Diethyl 1-tosylpiperidine-4,4-dicarboxylate399.481.0319.6 g
Lithium Aluminum Hydride (LAH)37.952.575.9 g
Tetrahydrofuran (THF, Anhydrous)72.11-3.0 L

Procedure:

  • Caution: LAH reacts violently with water. Ensure all glassware is oven-dried.

  • In a dry 10 L flask under a nitrogen atmosphere, suspend LAH (2.5 eq) in anhydrous THF (1.5 L). Cool the suspension to 0 °C in an ice bath.

  • Dissolve the diester from Step 1 (1.0 eq) in anhydrous THF (1.5 L) and add it dropwise to the LAH suspension via an addition funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • In-Process Control: Monitor by TLC for the disappearance of the starting material.

  • Cool the mixture back to 0 °C and carefully quench the reaction by the sequential, slow addition of:

    • Water (76 mL)

    • 15% aqueous Sodium Hydroxide (76 mL)

    • Water (228 mL)

  • Stir the resulting granular white precipitate for 1 hour, then filter the mixture through a pad of Celite®. Wash the filter cake thoroughly with THF.

  • Combine the filtrates and concentrate under reduced pressure to yield the diol as a white solid, which is often used in the next step without further purification.

Step 3: Synthesis of 7-Tosyl-2-oxa-7-azaspiro[3.5]nonane
  • Rationale: This step involves a one-pot mesylation of the diol followed by an intramolecular Williamson ether synthesis under basic conditions to form the strained four-membered oxetane ring.[7] This is the key spirocyclization step.

Reagent/MaterialMol. Wt.Equiv.Quantity (for 0.75 mol scale)
(1-Tosylpiperidine-4,4-diyl)dimethanol315.421.0236.6 g
Methanesulfonyl Chloride (MsCl)114.552.2189.0 g (132 mL)
Triethylamine (Et₃N)101.192.5189.7 g (261 mL)
Dichloromethane (DCM, Anhydrous)84.93-3.0 L
Aqueous Sodium Hydroxide (5 M)40.003.0450 mL

Procedure:

  • Dissolve the diol from Step 2 (1.0 eq) in anhydrous DCM (3.0 L) in a flask under nitrogen. Cool to 0 °C.

  • Add triethylamine (2.5 eq), followed by the dropwise addition of methanesulfonyl chloride (2.2 eq), keeping the temperature below 5 °C.

  • Stir the reaction at 0 °C for 2 hours.

  • Add 5 M aqueous NaOH (3.0 eq) and stir vigorously at room temperature for 12-16 hours.

  • Separate the organic layer, wash with water and brine, dry over sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by recrystallization from isopropanol or by column chromatography to yield the tosylated spirocycle.

Step 4: Synthesis of 2-Oxa-7-azaspiro[3.5]nonane (Free Base)
  • Rationale: Removal of the tosyl protecting group is required to liberate the free secondary amine. A reductive cleavage using magnesium in methanol under sonication is an effective method for this transformation.[7]

Reagent/MaterialMol. Wt.Equiv.Quantity (for 0.6 mol scale)
7-Tosyl-2-oxa-7-azaspiro[3.5]nonane297.411.0178.4 g
Magnesium Turnings24.317.042.5 g
Methanol (Anhydrous)32.04-2.0 L

Procedure:

  • To a flask containing the tosylated spirocycle (1.0 eq) and magnesium turnings (7.0 eq), add anhydrous methanol (2.0 L).

  • Place the flask in an ultrasonic bath and sonicate for 2-4 hours. The reaction can be gently heated if sonication is not sufficient to initiate the reaction.

  • In-Process Control: Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture to remove excess magnesium and salts.

  • Concentrate the filtrate under reduced pressure. Partition the residue between DCM and saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 500 mL). Combine the organic layers, dry over sodium sulfate, and concentrate to yield the free base, typically as an oil.

Step 5: Preparation of this compound
  • Rationale: The free base is often an oil and can be difficult to handle and store. Converting it to a salt provides a stable, crystalline, and non-hygroscopic solid with improved handling properties. The hemioxalate salt is formed by reacting the amine with 0.5 equivalents of oxalic acid.[6]

Reagent/MaterialMol. Wt.Equiv.Quantity (for 0.5 mol scale)
2-Oxa-7-azaspiro[3.5]nonane127.181.063.6 g
Oxalic Acid (Anhydrous)90.030.522.5 g
Isopropanol (IPA)60.10-1.0 L
Diethyl Ether74.12-500 mL

Procedure:

  • Dissolve the free base from Step 4 (1.0 eq) in isopropanol (1.0 L).

  • In a separate flask, dissolve anhydrous oxalic acid (0.5 eq) in isopropanol (200 mL), heating gently if necessary.

  • Add the oxalic acid solution dropwise to the solution of the free base with vigorous stirring.

  • A white precipitate will form. Stir the suspension at room temperature for 1-2 hours to ensure complete precipitation.

  • If precipitation is slow, cool the mixture to 0-5 °C. The addition of diethyl ether can also aid precipitation.[9]

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold isopropanol (2 x 100 mL) and then with diethyl ether (2 x 100 mL).

  • Dry the product under vacuum at 40-50 °C to a constant weight to yield this compound as a white crystalline solid.[9]

Chemical Reaction Scheme and Data

Caption: Chemical synthesis route for this compound.

Expected Yields and Product Characteristics
StepCompound NameExpected YieldAppearance
1Diethyl 1-tosylpiperidine-4,4-dicarboxylate75-85%Viscous colorless oil
2(1-Tosylpiperidine-4,4-diyl)dimethanol90-98%White solid
37-Tosyl-2-oxa-7-azaspiro[3.5]nonane70-80%White crystalline solid
42-Oxa-7-azaspiro[3.5]nonane (Free Base)85-95%Colorless to pale yellow oil
5This compound90-97%White crystalline powder

Conclusion

This application note details a comprehensive and scalable protocol for the synthesis of this compound. By employing a robust, multi-step sequence with clear causal explanations for each transformation, this guide serves as a reliable resource for producing kilogram quantities of this valuable spirocyclic building block. The final hemioxalate salt form ensures stability and ease of handling, facilitating its use in medicinal chemistry programs and further drug development endeavors.

References

Application of 2-Oxa-7-azaspiro[3.5]nonane in the Development of CNS-Targeting Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in CNS Drug Discovery

The pursuit of novel therapeutics for Central Nervous System (CNS) disorders is a formidable challenge, largely dictated by the unique physiological barrier that protects the brain and the intricate nature of neuronal targets. Historically, medicinal chemistry has often operated in "flatland," with a heavy reliance on two-dimensional, aromatic scaffolds. However, the tide is turning towards embracing three-dimensional (3D) molecular architectures to enhance target specificity, improve physicochemical properties, and ultimately increase clinical success rates.

Spirocyclic systems, characterized by two rings sharing a single atom, are at the forefront of this evolution. Their inherent rigidity and ability to project functional groups into distinct vectors in three-dimensional space offer a compelling advantage over more flexible or planar structures. This guide focuses on a particularly promising, yet underexplored scaffold: 2-Oxa-7-azaspiro[3.5]nonane . We will delve into the rationale for its application in CNS drug design, provide detailed protocols for its synthesis and evaluation, and explore its potential to unlock new therapeutic avenues for a range of neurological and psychiatric conditions. While direct, extensive research on this specific scaffold in CNS applications is emerging, this guide will leverage data from closely related structures to illustrate its potential and provide a roadmap for future investigations.

The 2-Oxa-7-azaspiro[3.5]nonane Scaffold: A Privileged Architecture for CNS Drug Design

The 2-Oxa-7-azaspiro[3.5]nonane core offers a unique combination of features that make it an attractive starting point for the design of CNS-targeting agents.

Physicochemical Advantages:

The incorporation of a spirocyclic core can significantly influence a molecule's properties in a way that is highly beneficial for CNS penetration and target engagement.

PropertyAdvantage of the 2-Oxa-7-azaspiro[3.5]nonane Scaffold
Three-Dimensionality (High Fsp³) The high fraction of sp³-hybridized carbons imparts a rigid, three-dimensional shape. This can lead to more specific interactions with the complex topography of CNS targets, potentially improving potency and reducing off-target effects.
Reduced Lipophilicity (logP/logD) The presence of the oxygen and nitrogen heteroatoms can help to lower lipophilicity compared to purely carbocyclic scaffolds. This is crucial for mitigating promiscuous binding and improving the overall pharmacokinetic profile.
Improved Aqueous Solubility The heteroatoms can act as hydrogen bond acceptors, which can enhance aqueous solubility, a key factor for drug formulation and administration.
Metabolic Stability The rigid spirocyclic core can be more resistant to metabolic degradation compared to more flexible aliphatic chains, potentially leading to a longer half-life and improved bioavailability.
Novel Chemical Space This scaffold allows for the exploration of novel chemical space, moving away from heavily precedented structures and potentially leading to the discovery of first-in-class therapeutics.
Structural and Synthetic Versatility:

The 2-Oxa-7-azaspiro[3.5]nonane scaffold provides multiple points for synthetic diversification, allowing for the fine-tuning of structure-activity relationships (SAR). The secondary amine offers a convenient handle for the introduction of various substituents to modulate target affinity, selectivity, and pharmacokinetic properties.

Synthetic Protocols for 2-Oxa-7-azaspiro[3.5]nonane Derivatives

A robust and scalable synthetic route is paramount for the successful application of any scaffold in a drug discovery program. Several methods for the synthesis of the 2-Oxa-7-azaspiro[3.5]nonane core have been reported.

Protocol 1: Synthesis of the Core Scaffold

This protocol outlines a common approach to the synthesis of the parent 2-Oxa-7-azaspiro[3.5]nonane.

Step 1: N-protection of a suitable piperidine precursor.

  • React a commercially available 4,4-disubstituted piperidine (e.g., 4,4-bis(hydroxymethyl)piperidine) with a suitable protecting group, such as a tosyl (Ts) or benzyl (Bn) group, under standard conditions.

Step 2: Cyclization to form the oxetane ring.

  • Convert the diol to a leaving group (e.g., mesylate or tosylate) and subsequently induce intramolecular cyclization via a Williamson ether synthesis to form the spiro-oxetane ring.

Step 3: Deprotection of the secondary amine.

  • Remove the protecting group to yield the free 2-Oxa-7-azaspiro[3.5]nonane. The choice of deprotection conditions will depend on the protecting group used (e.g., sodium in liquid ammonia for a tosyl group or catalytic hydrogenation for a benzyl group).

Protocol 2: Derivatization of the Scaffold

The secondary amine of the 2-Oxa-7-azaspiro[3.5]nonane core is a versatile point for derivatization.

Reaction Type: Reductive Amination

  • To a solution of 2-Oxa-7-azaspiro[3.5]nonane (1.0 eq) in a suitable solvent (e.g., dichloromethane or methanol) at room temperature, add the desired aldehyde or ketone (1.1 eq).

  • Stir the mixture for 1-2 hours to allow for imine/enamine formation.

  • Add a reducing agent, such as sodium triacetoxyborohydride (1.5 eq), portion-wise.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted derivative.

Reaction Type: Amide Coupling

  • To a solution of the desired carboxylic acid (1.1 eq) in a suitable solvent (e.g., DMF or dichloromethane), add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of 2-Oxa-7-azaspiro[3.5]nonane (1.0 eq) in the same solvent.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Assessing CNS Drug-like Properties: Key Experimental Protocols

Once a library of 2-Oxa-7-azaspiro[3.5]nonane derivatives has been synthesized, a critical step is to evaluate their potential for CNS activity. This involves a tiered approach, starting with in vitro assays to predict blood-brain barrier (BBB) permeability and target engagement, followed by in vivo studies in relevant animal models.

Protocol 3: In Vitro Blood-Brain Barrier Permeability Assessment (PAMPA-BBB)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive permeability across the BBB.

Workflow:

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_donor Prepare Donor Plate: Test compound in buffer (pH 7.4) sandwich Assemble Sandwich: Acceptor Plate on top of Coated Filter Plate, Donor Plate at the bottom prep_donor->sandwich prep_acceptor Prepare Acceptor Plate: Buffer (pH 7.4) prep_acceptor->sandwich prep_membrane Coat Filter Plate with Porcine Brain Lipid Solution prep_membrane->sandwich incubate Incubate at Room Temperature (e.g., 4-18 hours) sandwich->incubate measure Measure Compound Concentration in Donor and Acceptor Wells (LC-MS/MS or UV-Vis) incubate->measure calculate Calculate Permeability Coefficient (Pe) measure->calculate classify Classify CNS Penetration Potential calculate->classify

PAMPA-BBB Assay Workflow

Data Interpretation: The permeability coefficient (Pe) is calculated, and compounds are typically classified as having high, medium, or low CNS penetration potential based on established thresholds.

Permeability ClassificationPe (x 10⁻⁶ cm/s)
High CNS Permeability> 4.0
Medium CNS Permeability2.0 - 4.0
Low CNS Permeability< 2.0
Protocol 4: In Vitro Target Engagement (Receptor Binding Assay)

To determine the affinity of the synthesized compounds for their intended CNS target, a competitive radioligand binding assay is a standard and robust method.

Workflow:

Binding_Assay_Workflow cluster_prep Reagent Preparation cluster_incubation Binding Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis prep_membranes Prepare Membranes Expressing Target Receptor (e.g., from cell lines or brain tissue) mix_reagents Incubate Membranes, Radioligand, and Test Compound at various concentrations prep_membranes->mix_reagents prep_radioligand Prepare Radioligand Solution (e.g., [³H]-ligand) prep_radioligand->mix_reagents prep_competitor Prepare Serial Dilutions of Test Compound prep_competitor->mix_reagents filtration Rapid Filtration through Glass Fiber Filters to separate bound from free radioligand mix_reagents->filtration wash Wash Filters to remove non-specifically bound radioligand filtration->wash scintillation Measure Radioactivity on Filters using a Scintillation Counter wash->scintillation plot_curve Plot % Inhibition vs. Log[Test Compound] scintillation->plot_curve calculate_ic50 Determine IC₅₀ Value plot_curve->calculate_ic50 calculate_ki Calculate Ki using Cheng-Prusoff Equation calculate_ic50->calculate_ki

Receptor Binding Assay Workflow

Data Interpretation: The inhibition constant (Ki) is a measure of the binding affinity of the test compound for the target receptor. A lower Ki value indicates a higher affinity.

Illustrative CNS Applications of Related Scaffolds

While specific CNS-focused studies on 2-Oxa-7-azaspiro[3.5]nonane are not yet widely published, research on analogous structures highlights the potential of this chemical class.

  • Neurotrophic and Neuroprotective Effects: A study on a 2-oxa-spiro[5.4]decane scaffold demonstrated significant neurotrophic, neurogenic, and anti-neuroinflammatory activities. The lead compound showed robust neuroprotection in a mouse model of acute cerebral stroke, suggesting the potential for such scaffolds in treating stroke and other neurodegenerative disorders.

  • Cognitive Enhancement: A derivative of 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[1][2]decane was shown to be a potent muscarinic agonist that could ameliorate learning and memory deficits in various mouse models. This points to the utility of related spirocyclic structures in developing treatments for cognitive impairment in conditions like Alzheimer's disease.

These examples underscore the promise of oxa-aza-spirocyclic systems in modulating CNS function and provide a strong rationale for the exploration of the 2-Oxa-7-azaspiro[3.5]nonane scaffold in this therapeutic area.

Future Directions and Conclusion

The 2-Oxa-7-azaspiro[3.5]nonane scaffold represents a compelling and relatively untapped area for CNS drug discovery. Its unique three-dimensional structure and favorable physicochemical properties make it an ideal starting point for the design of novel agents targeting a range of neurological and psychiatric disorders.

This guide has provided a comprehensive overview of the rationale, synthetic strategies, and key evaluation protocols for leveraging this scaffold. While direct experimental data in CNS models for this specific system is still forthcoming, the illustrative examples from closely related structures strongly suggest its potential.

Future research should focus on:

  • Library Synthesis: The generation of diverse libraries of 2-Oxa-7-azaspiro[3.5]nonane derivatives to explore a wide range of CNS targets.

  • In-depth ADME Profiling: Comprehensive assessment of metabolic stability, efflux liability, and in vivo pharmacokinetic studies to confirm CNS penetration.

  • In Vivo Efficacy Studies: Evaluation of promising candidates in relevant animal models of CNS disorders, such as models of neurodegeneration, anxiety, depression, or psychosis.

By systematically applying the principles and protocols outlined in this guide, researchers can unlock the full potential of the 2-Oxa-7-azaspiro[3.5]nonane scaffold and contribute to the development of the next generation of CNS therapeutics.

References

Application Notes and Protocols: A Step-by-Step Guide to the Synthesis of 2-Oxa-7-azaspiro[3.5]nonane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer improved physicochemical properties and access to unexplored chemical space is paramount. There is a strategic shift away from flat, aromatic structures towards three-dimensional, sp³-rich molecules to enhance drug-like properties such as solubility and metabolic stability while improving target engagement.[1] Within this paradigm, 2-Oxa-7-azaspiro[3.5]nonane has emerged as a highly valuable structural motif. It is frequently employed as a bioisosteric replacement for the ubiquitous morpholine ring, offering a similar hydrogen bonding capacity but with potentially greater metabolic robustness and a rigid, well-defined three-dimensional geometry.[2][3]

This technical guide provides a detailed, step-by-step protocol for the synthesis of the 2-Oxa-7-azaspiro[3.5]nonane core and its subsequent derivatization. The methodologies presented are grounded in established literature, offering researchers and drug development professionals a practical and reliable pathway to access these important building blocks.

Overall Synthetic Strategy

The synthesis of the 2-Oxa-7-azaspiro[3.5]nonane core is a multi-step process that constructs the piperidine and oxetane rings sequentially. The general workflow begins with the formation of a protected piperidine-4,4-dicarboxylate, which is then reduced to a key diol intermediate. A crucial intramolecular cyclization step forms the oxetane ring, followed by deprotection to yield the final spirocyclic amine, typically isolated as a salt for improved stability and handling.

G cluster_0 Part A: Core Synthesis cluster_1 Part B: Derivatization A Diethyl Malonate + N-Tosylbis(2-bromoethyl)amine B Piperidine-4,4-dicarboxylate (3) A->B Double Alkylation C Diol Intermediate (4) B->C LiAlH4 Reduction D N-Tosyl Spirocycle (5) C->D One-Pot Mesylation & Ring Closure E 2-Oxa-7-azaspiro[3.5]nonane Salt (1b) D->E Detosylation G N-Aryl Derivative E->G Buchwald-Hartwig or SNAr Coupling F Aryl Halide F->G H Final Functionalized Product G->H Further Modification (e.g., Acetylation)

Caption: High-level workflow for the synthesis of 2-Oxa-7-azaspiro[3.5]nonane and its derivatives.

Part 1: Synthesis of the 2-Oxa-7-azaspiro[3.5]nonane Core

This section details the de novo synthesis of the core spirocycle, adapted from a validated literature procedure.[2] The tosyl protecting group for the nitrogen atom is critical; it prevents unwanted side reactions and renders the piperidine ring electron-deficient, which can influence subsequent reaction pathways.

Protocol 1: Synthesis of Diethyl 1-(4-methylbenzene-1-sulfonyl)piperidine-4,4-dicarboxylate (Compound 3)

This initial step involves a double alkylation of diethyl malonate to construct the piperidine ring.

  • Principle: Sodium hydride (NaH), a strong base, deprotonates diethyl malonate to form a nucleophilic enolate. This enolate then undergoes two sequential intramolecular Sₙ2 reactions with N,N-bis(2-bromoethyl)-4-methyl-1-sulfonamide to form the six-membered piperidine ring. N,N-Dimethylformamide (DMF) is an ideal polar aprotic solvent for this type of reaction.

Step-by-Step Procedure:

  • Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • To the stirred suspension, add a solution of diethyl malonate (1.0 eq) in DMF dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and then heat to 80 °C for 30 minutes.

  • Add N,N-bis(2-bromoethyl)-4-methyl-1-sulfonamide (1.1 eq) to the reaction mixture.

  • Continue heating at 80 °C for 12 hours, monitoring the reaction by TLC or LC-MS.

  • After cooling to room temperature, carefully quench the reaction with water and evaporate the solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Wash the combined organic layers with a 5% LiCl aqueous solution to remove residual DMF, followed by brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product, which can be purified by column chromatography.

Protocol 2: Reduction of Dicarboxylate to Diol (Compound 4)

A powerful reducing agent is required to convert both ester functionalities to primary alcohols.

  • Principle: Lithium aluminum hydride (LiAlH₄) is a potent, non-selective reducing agent capable of reducing esters to alcohols. The reaction must be carried out under strictly anhydrous conditions as LiAlH₄ reacts violently with water.

Step-by-Step Procedure:

  • In a flask under an inert atmosphere, suspend LiAlH₄ (4.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the dicarboxylate (Compound 3, 1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction for the disappearance of the starting material.

  • Upon completion, cool the mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off, washing the solid with THF.

  • Combine the filtrate and washings and concentrate under reduced pressure to afford the diol (Compound 4).

Protocol 3: One-Pot Mesylation and Oxetane Ring Formation (Compound 5)

This elegant and efficient step forms the critical oxetane ring.

  • Principle: This transformation proceeds via an intramolecular Williamson ether synthesis. First, both primary alcohol groups of the diol are converted to excellent leaving groups (mesylates) upon reaction with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (NEt₃). The subsequent application of heat promotes an intramolecular Sₙ2 reaction where one of the newly formed mesylates is displaced by the other, forming the strained four-membered oxetane ring. Performing this as a one-pot reaction is highly efficient.

G A Diol (4) B Bis-mesylate Intermediate A->B MsCl, NEt3 0°C to RT C N-Tosyl Spiro-Oxetane (5) B->C Heat (Reflux) Intramolecular Sₙ2

Caption: Key transformation for the formation of the oxetane ring.

Step-by-Step Procedure:

  • Dissolve the diol (Compound 4, 1.0 eq) and triethylamine (3.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add methanesulfonyl chloride (2.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Heat the mixture to reflux and maintain for 12-18 hours.

  • Cool the reaction, wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography to yield the N-tosyl protected spirocycle (Compound 5).

Protocol 4: Detosylation and Salt Formation (Compound 1b)

The final step is the removal of the tosyl protecting group to liberate the free secondary amine.

  • Principle: The sulfonamide (tosyl) group is robust and requires specific conditions for cleavage. In the cited literature, magnesium turnings in methanol under sonication are used, which is a reductive cleavage method.[2] The resulting free amine is often unstable or difficult to handle as a free base, so it is converted to a stable, crystalline oxalate salt by treatment with oxalic acid.

Step-by-Step Procedure:

  • Combine the N-tosyl spirocycle (Compound 5, 1.0 eq) and magnesium turnings (7.0 eq) in methanol.

  • Sonicate the mixture for 1 hour at room temperature.

  • Evaporate the solvent to obtain a viscous residue.

  • Add diethyl ether and sodium sulfate decahydrate (Na₂SO₄·10H₂O) and stir for 30 minutes.

  • Filter the mixture and add a solution of anhydrous oxalic acid (0.5 eq) in diethyl ether to the filtrate.

  • The oxalate salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Part 2: Synthesis of a Functionalized Derivative

The synthesized 2-Oxa-7-azaspiro[3.5]nonane is a versatile building block. The following protocol demonstrates its use in a nucleophilic aromatic substitution (SₙAr) reaction to create an N-aryl derivative, a common step in fragment-based drug discovery.

Protocol 5: Synthesis of N-[5-bromo-2-(2-oxa-7-azaspiro[3.5]nonan-7-yl)phenyl]acetamide (Compound 8b)
  • Principle: This reaction couples the spirocyclic amine with an activated aryl halide. The acetamide group and the bromine atom on the aromatic ring influence the reactivity and provide handles for further chemical modification. The reaction likely proceeds via an SₙAr mechanism, where the amine acts as a nucleophile.

Step-by-Step Procedure:

  • Combine the 2-Oxa-7-azaspiro[3.5]nonane salt (from Protocol 4, 1.0 eq) with a suitable base (e.g., K₂CO₃ or DIEA) to generate the free amine in situ.

  • Add the aryl halide, for example, N-(5-bromo-2-fluorophenyl)acetamide.

  • The reaction can be run in a polar aprotic solvent like DMF or DMSO and may require heating.

  • Upon completion, the mixture is worked up by adding water and extracting with an organic solvent like ethyl acetate.

  • The organic layer is washed, dried, and concentrated. The final product can be purified via chromatography or recrystallization. In a specific literature example, reacting the corresponding aniline with acetic anhydride in methanol at reflux for one hour yielded the desired acetamide in 90% yield.[2]

Data Summary

The following table summarizes typical yields for the synthesis of the core spirocycle as reported in the literature.[2] Actual yields may vary based on scale and experimental conditions.

Step Product Key Reagents Typical Yield
1Diethyl 1-tosylpiperidine-4,4-dicarboxylateNaH, DMFNot explicitly stated
2[1-(Tosyl)piperidine-4,4-diyl]dimethanolLiAlH₄, THFNot explicitly stated
37-Tosyl-2-oxa-7-azaspiro[3.5]nonaneMsCl, NEt₃, DCMNot explicitly stated
42-Oxa-7-azaspiro[3.5]nonane Oxalate SaltMg, MeOH, Oxalic AcidNot explicitly stated

Note: While the reference describes the synthetic pathway, it focuses on the yield of the final derivatized products rather than isolating and reporting yields for each intermediate in the core synthesis. The synthesis of a key derivative, N-[5-bromo-2-(2-oxa-7-azaspiro[3.5]nonan-7-yl)phenyl]acetamide, was achieved in a high yield of 90%.[2]

References

Application Notes and Protocols for Utilizing 2-Oxa-7-azaspiro[3.5]nonane Hemioxalate in Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Embracing Three-Dimensionality in Drug Discovery

The pursuit of novel therapeutic agents has increasingly led researchers to "escape from flatland," a strategic move away from planar aromatic structures towards more three-dimensional molecular frameworks.[1] Spirocyclic systems, which feature two rings sharing a single atom, are at the forefront of this movement, offering rigid scaffolds that can present substituents in well-defined vectors, potentially enhancing binding affinity and selectivity for biological targets. Among these, the 2-Oxa-7-azaspiro[3.5]nonane motif has emerged as a valuable building block. It is considered a bioisosteric replacement for morpholine, a common fragment in many bioactive compounds, but with improved physicochemical properties such as increased metabolic stability and better solubility.[1]

This guide provides a comprehensive overview and detailed protocols for the effective utilization of 2-Oxa-7-azaspiro[3.5]nonane hemioxalate, a convenient salt form of the parent amine, in combinatorial library synthesis. We will delve into its properties, handling, and application in key synthetic transformations that are fundamental to modern drug discovery efforts.

Physicochemical Properties and Handling

This compound is a white solid that is typically used to improve the handling and solubility of the free base. Its properties are summarized below:

PropertyValueSource
Molecular Formula C₁₆H₂₈N₂O₆PubChem[2]
Molecular Weight 344.40 g/mol PubChem[2]
CAS Number 1429056-28-9Sigma-Aldrich[3]
Appearance White SolidChemicalBook[4]
Solubility DMSO (Slightly, Heated), Methanol (Slightly)ChemicalBook[4]
Storage Refrigerator, under inert gas (Nitrogen or Argon)Sigma-Aldrich[3], ChemicalBook[4]

Safety and Handling:

This compound is classified as harmful if swallowed, in contact with skin, or inhaled, and it can cause skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS).

Core Synthetic Applications and Protocols

The secondary amine of the 2-Oxa-7-azaspiro[3.5]nonane core is the primary functional handle for diversification in combinatorial library synthesis. The hemioxalate salt must first be neutralized or used in reaction conditions that facilitate the release of the free amine. This is typically achieved by the addition of a suitable base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), in the reaction mixture.

Below are detailed protocols for three common and powerful reactions used in library synthesis: amide bond formation, reductive amination, and Ullmann-type N-arylation.

Amide Bond Formation via HATU Coupling

Amide bond formation is one of the most frequently used reactions in medicinal chemistry. The use of coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) allows for efficient and high-yield amide synthesis under mild conditions, even with sterically hindered or electronically challenging substrates.[5]

Rationale: HATU is a uronium-based coupling reagent that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the nucleophilic secondary amine of the spirocycle. The inclusion of a non-nucleophilic base like DIPEA is crucial to neutralize the hemioxalate salt and to scavenge the protons generated during the reaction, driving the equilibrium towards product formation.[6]

Experimental Protocol: Solution-Phase Synthesis

  • To a solution of the carboxylic acid (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M), add HATU (1.1 eq.) and DIPEA (3.0 eq.).

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.2 eq.) in anhydrous DMF.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterTypical Value
Carboxylic Acid 1.0 eq.
This compound 1.2 eq.
HATU 1.1 eq.
DIPEA 3.0 eq.
Solvent Anhydrous DMF
Temperature Room Temperature
Time 4-12 h
Typical Yield 70-95%

Workflow for Amide Library Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Carboxylic Acid (R-COOH) HATU DIPEA in DMF preactivation Pre-activation (10-15 min, RT) reagents->preactivation spiroamine 2-Oxa-7-azaspiro[3.5]nonane hemioxalate in DMF coupling Amide Coupling (4-12 h, RT) spiroamine->coupling preactivation->coupling Add Spiroamine extraction Aqueous Work-up (EtOAc, LiCl, NaHCO₃) coupling->extraction purification Flash Chromatography extraction->purification product Purified Amide Product purification->product

Caption: Workflow for solution-phase amide library synthesis.

Reductive Amination with Sodium Triacetoxyborohydride

Reductive amination is a robust method for forming C-N bonds by reacting a carbonyl compound (aldehyde or ketone) with an amine in the presence of a reducing agent. Sodium triacetoxyborohydride (STAB) is a particularly mild and selective reagent for this transformation, tolerating a wide range of functional groups and minimizing over-alkylation.[4][7]

Rationale: The reaction proceeds via the in-situ formation of an iminium ion intermediate from the condensation of the spirocyclic amine and the carbonyl compound. STAB is a milder reducing agent than sodium borohydride and selectively reduces the iminium ion much faster than the starting carbonyl compound, thus preventing the formation of alcohol byproducts.[3] The reaction is often carried out in solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

Experimental Protocol: One-Pot Synthesis

  • To a stirred solution of the aldehyde or ketone (1.0 eq.) and this compound (1.2 eq.) in anhydrous DCE (0.2 M), add DIPEA (1.2 eq.) to liberate the free amine.

  • Stir the mixture at room temperature for 20-30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 5 minutes. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the product with dichloromethane (DCM).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterTypical Value
Aldehyde/Ketone 1.0 eq.
This compound 1.2 eq.
DIPEA 1.2 eq.
Sodium Triacetoxyborohydride 1.5 eq.
Solvent Anhydrous DCE
Temperature Room Temperature
Time 6-24 h
Typical Yield 65-90%

Logical Flow of Reductive Amination

G Start Aldehyde/Ketone + 2-Oxa-7-azaspiro[3.5]nonane + DIPEA in DCE Iminium In-situ formation of Iminium Ion Intermediate Start->Iminium Condensation Reduction Addition of Sodium Triacetoxyborohydride (STAB) Iminium->Reduction Nucleophilic Attack Product Alkylated Spiroamine Product Reduction->Product Hydride Reduction

Caption: Key steps in the one-pot reductive amination protocol.

Ullmann-Type N-Arylation

The copper-catalyzed Ullmann condensation is a classical and powerful method for forming carbon-heteroatom bonds, particularly C-N bonds. Modern advancements have introduced various ligands that allow the reaction to proceed under milder conditions with a broader substrate scope.[8][9] This reaction is ideal for coupling the spirocyclic amine with a diverse range of aryl or heteroaryl halides.

Rationale: The mechanism is believed to involve the formation of a copper(I)-amide species from the amine and the copper catalyst. This species then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the N-arylated product and regenerate the active copper(I) catalyst. The choice of ligand, base, and solvent is critical for reaction efficiency.[8]

Experimental Protocol: N-Arylation of the Spirocycle

  • To an oven-dried reaction vessel, add CuI (5-10 mol%), a suitable ligand (e.g., L-proline, 20 mol%), the aryl or heteroaryl halide (1.0 eq.), this compound (1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add anhydrous, degassed solvent (e.g., DMSO or DMF).

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove insoluble inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterTypical Value
Aryl Halide 1.0 eq.
This compound 1.5 eq.
CuI 5-10 mol%
Ligand (e.g., L-proline) 20 mol%
Base (e.g., K₂CO₃) 2.0 eq.
Solvent Anhydrous DMSO
Temperature 80-120 °C
Time 12-24 h
Typical Yield 50-85%

Ullmann Coupling Catalytic Cycle

G CuI Cu(I) Cu_Amide Cu(I)-Amide Complex CuI->Cu_Amide + Spiroamine - HX CuIII Cu(III) Intermediate Cu_Amide->CuIII + Ar-X (Oxidative Addition) CuIII->CuI Reductive Elimination Product N-Aryl Spiroamine CuIII->Product Amine Spiroamine ArX Aryl Halide (Ar-X)

Caption: Simplified representation of the Ullmann N-arylation cycle.

Conclusion

This compound is a versatile and valuable building block for combinatorial chemistry and drug discovery. Its unique three-dimensional structure and favorable physicochemical properties make it an attractive alternative to traditional heterocyclic motifs. The protocols outlined in this guide for amide bond formation, reductive amination, and N-arylation provide robust and reliable methods for the synthesis of diverse compound libraries based on this promising spirocyclic scaffold. By leveraging these synthetic strategies, researchers can effectively explore novel chemical space and accelerate the discovery of next-generation therapeutics.

References

Application Notes and Protocols for the Purification and Crystallization of 2-Oxa-7-azaspiro[3.5]nonane Hemioxalate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Oxa-7-azaspiro[3.5]nonane is a spirocyclic scaffold of significant interest in medicinal chemistry and drug development due to its unique three-dimensional structure, which can impart favorable physicochemical and pharmacological properties to active pharmaceutical ingredients (APIs).[1] The hemioxalate salt of this amine is often synthesized to improve handling, stability, and bioavailability.[2] Achieving high purity and a consistent crystalline form of 2-Oxa-7-azaspiro[3.5]nonane hemioxalate is a critical step in the drug development pipeline to ensure reproducible performance and meet stringent regulatory standards.[3]

This comprehensive guide provides detailed methodologies for the purification and crystallization of this compound. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific principles that govern these techniques.

Physicochemical Properties

A thorough understanding of the physicochemical properties of both the free base and its hemioxalate salt is fundamental to developing effective purification and crystallization strategies.

Property2-Oxa-7-azaspiro[3.5]nonane (Free Base)This compound
Molecular Formula C₇H₁₃NOC₁₆H₂₈N₂O₆
Molecular Weight 127.18 g/mol [4]344.40 g/mol [5]
Appearance Not specified (likely an oil or low-melting solid)White to off-white crystalline solid[6]
Solubility Expected to be soluble in a range of organic solvents.Generally soluble in polar protic solvents like water, methanol, and ethanol; sparingly soluble in less polar organic solvents.

Part 1: Purification of Crude this compound

The initial purification of the crude salt is crucial to remove unreacted starting materials, byproducts, and excess oxalic acid. A liquid-liquid extraction followed by crystallization is a highly effective method.

Core Principle: Acid-Base Extraction

The purification strategy leverages the differential solubility of the amine, its salt, and non-basic impurities in aqueous and organic phases. The basic nitrogen atom of the spiro-amine can be protonated by an acid to form a water-soluble salt.[7] Conversely, deprotonation with a base will render the amine soluble in an organic solvent. This allows for the separation of non-basic organic impurities.

Experimental Workflow: Purification

Purification_Workflow cluster_0 Step 1: Dissolution and Basification cluster_1 Step 2: Extraction cluster_2 Step 3: Salt Formation and Isolation A Crude 2-Oxa-7-azaspiro[3.5]nonane Hemioxalate B Dissolve in Water A->B C Add Base (e.g., NaOH) to pH > 10 B->C D Extract with Organic Solvent (e.g., DCM) C->D E Separate Layers D->E F Aqueous Layer (contains impurities) E->F Discard G Organic Layer (contains free amine) E->G H Dry Organic Layer (e.g., Na₂SO₄) G->H I Add 0.5 eq. Oxalic Acid in a suitable solvent H->I J Collect Precipitate (Purified Hemioxalate Salt) I->J

Caption: Workflow for the purification of crude this compound.

Detailed Protocol: Purification
  • Dissolution and Basification:

    • Dissolve the crude this compound in deionized water. The amount of water should be sufficient to fully dissolve the salt.

    • Slowly add a 1 M aqueous solution of sodium hydroxide (NaOH) with stirring until the pH of the solution is greater than 10. This ensures the complete deprotonation of the amine salt to its free base form.

  • Extraction:

    • Transfer the basified aqueous solution to a separatory funnel.

    • Extract the aqueous layer with a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate. A typical extraction would involve three portions of the organic solvent.

    • Combine the organic layers. The aqueous layer, containing water-soluble impurities and the sodium oxalate salt, can be discarded.

  • Washing and Drying:

    • Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter to remove the drying agent.

  • Hemioxalate Salt Formation:

    • Prepare a solution of oxalic acid (0.5 molar equivalents relative to the starting crude amine salt) in a suitable solvent in which the hemioxalate salt is sparingly soluble, such as isopropanol or a mixture of isopropanol and diethyl ether.

    • Slowly add the oxalic acid solution to the dried organic solution containing the free amine with vigorous stirring.

    • The purified this compound will precipitate out of the solution.

  • Isolation:

    • Stir the resulting slurry at room temperature for a designated period (e.g., 1-2 hours) to ensure complete precipitation.

    • Collect the precipitate by vacuum filtration.

    • Wash the filter cake with a small amount of the cold organic solvent used for the precipitation to remove any remaining soluble impurities.

    • Dry the purified salt under vacuum to a constant weight.

Part 2: Crystallization of this compound

Crystallization is a powerful technique for achieving high purity and obtaining a desired crystalline form of a compound.[8] The choice of crystallization method and solvent system is critical for success.

Core Principles of Crystallization

Crystallization is governed by the principles of solubility and supersaturation.[9] A supersaturated solution, which contains more dissolved solute than can be held at equilibrium, is the driving force for both nucleation (the formation of new crystal nuclei) and crystal growth.[9] The method of generating supersaturation dictates the type of crystallization technique employed.

Method 1: Cooling Crystallization

This is the most common crystallization technique and is suitable for compounds that exhibit a significant increase in solubility with temperature.[8]

Cooling_Crystallization_Workflow A Dissolve Purified Salt in Minimum Hot Solvent B Hot Filtration (if impurities are present) A->B Optional C Slow Cooling to Room Temperature B->C D Further Cooling in Ice Bath C->D E Crystal Formation and Growth D->E F Isolation by Vacuum Filtration E->F G Washing with Cold Solvent F->G H Drying Under Vacuum G->H

Caption: Workflow for cooling crystallization.

  • Solvent Selection:

    • The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.

    • Based on general principles for amine salts, suitable solvents include methanol, ethanol, water, or mixtures thereof.[10][11]

    • Begin by testing small quantities of the purified salt in these solvents to determine an appropriate system. A mixture of ethanol and water is often a good starting point.

  • Dissolution:

    • Place the purified this compound in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent or solvent system and heat the mixture to just below the boiling point with stirring.

    • Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent.

  • Decolorization (if necessary):

    • If the solution is colored, it may indicate the presence of colored impurities.

    • Allow the solution to cool slightly and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary):

    • If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial to prevent premature crystallization in the filter funnel.[12]

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, well-defined crystals.[13] Insulating the flask can promote slow cooling.

    • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities from the crystal surfaces.

    • Dry the crystals under vacuum to a constant weight.

Method 2: Anti-Solvent Crystallization

This method is useful when a suitable single solvent for cooling crystallization cannot be found. It involves dissolving the compound in a "good" solvent and then adding a "poor" or "anti-solvent" in which the compound is insoluble to induce precipitation.[14]

AntiSolvent_Crystallization_Workflow A Dissolve Purified Salt in 'Good' Solvent B Slowly Add 'Anti-Solvent' A->B C Induce Supersaturation B->C D Crystal Formation and Growth C->D E Isolation by Vacuum Filtration D->E F Washing with Solvent Mixture E->F G Drying Under Vacuum F->G

Caption: Workflow for anti-solvent crystallization.

  • Solvent System Selection:

    • Identify a "good" solvent that readily dissolves the hemioxalate salt at room temperature (e.g., methanol or water).

    • Identify an "anti-solvent" in which the salt is poorly soluble (e.g., diethyl ether, ethyl acetate, or acetone). The two solvents must be miscible.

  • Dissolution:

    • Dissolve the purified this compound in the minimum amount of the "good" solvent at room temperature.

  • Inducing Crystallization:

    • Slowly add the "anti-solvent" to the solution with constant stirring until the solution becomes slightly turbid, indicating the onset of precipitation.

    • If necessary, gently warm the solution to redissolve the precipitate and then allow it to cool slowly.

  • Crystal Growth:

    • Allow the solution to stand undisturbed to promote the growth of well-formed crystals.

    • If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can initiate nucleation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of a mixture of the "good" solvent and "anti-solvent".

    • Dry the crystals under vacuum to a constant weight.

Troubleshooting Common Crystallization Issues

IssuePotential Cause(s)Suggested Solution(s)
No crystals form - Solution is not sufficiently supersaturated.- Presence of impurities inhibiting nucleation.- Evaporate some of the solvent.- Add a seed crystal.- Scratch the inner surface of the flask.- Cool the solution to a lower temperature.
Oiling out - The solute's melting point is lower than the boiling point of the solvent.- The solution is too concentrated.- Add more of the "good" solvent.- Reheat the solution and add a small amount of a solvent in which the oil is soluble.- Use a lower-boiling solvent system.
Poor recovery - Too much solvent was used.- The compound is significantly soluble in the cold solvent.- Concentrate the mother liquor and cool again.- Use a different solvent system with lower solubility at cold temperatures.

Characterization of Crystalline Material

The purity and crystalline form of the final product should be confirmed using appropriate analytical techniques:

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and the 2:1 stoichiometry of the amine to oxalic acid.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups and confirm salt formation.

  • Powder X-Ray Diffraction (PXRD): To characterize the crystalline form and identify any polymorphism.[2]

Conclusion

The successful purification and crystallization of this compound are essential for its advancement in drug development. The protocols detailed in this application note provide robust starting points for obtaining high-purity, crystalline material. Researchers should consider these methods as a foundation for optimization, tailoring the specific conditions to their unique experimental setup and purity requirements. A systematic approach to solvent selection and the careful control of cooling rates or anti-solvent addition are paramount to achieving the desired outcome.

References

N-Functionalization of the 2-Oxa-7-azaspiro[3.5]nonane Core: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Oxa-7-azaspiro[3.5]nonane Scaffold

The 2-oxa-7-azaspiro[3.5]nonane motif has emerged as a compelling scaffold in modern drug discovery. Its inherent three-dimensionality, conferred by the spirocyclic fusion of an oxetane and a piperidine ring, offers a distinct advantage in exploring chemical space beyond the traditional flat, aromatic structures that have historically dominated medicinal chemistry. This structural rigidity and defined vectoral projection of substituents can lead to improved binding affinity and selectivity for biological targets. Furthermore, the presence of a secondary amine provides a versatile handle for a wide array of functionalization reactions, enabling the generation of diverse compound libraries for screening and lead optimization. This guide provides detailed experimental protocols for the N-functionalization of the 2-oxa-7-azaspiro[3.5]nonane core, focusing on key transformations including N-alkylation, N-acylation, N-arylation, and reductive amination.

I. N-Alkylation: Introducing Lipophilic and Functionalized Side Chains

N-alkylation is a fundamental transformation for introducing a variety of substituents onto the piperidine nitrogen of the 2-oxa-7-azaspiro[3.5]nonane core. This modification is often employed to modulate lipophilicity, introduce pharmacophoric elements, or attach linkers for further conjugation. The reaction typically proceeds via a nucleophilic substitution (SN2) mechanism, where the secondary amine attacks an alkyl halide or a related electrophile.

Causality Behind Experimental Choices:

The choice of base is critical in N-alkylation to prevent the formation of quaternary ammonium salts and other side reactions. A non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) is often preferred. It is sufficiently basic to neutralize the hydrohalic acid generated during the reaction without competing with the spirocyclic amine as a nucleophile. Acetonitrile is a common solvent as it is polar aprotic and effectively solvates the reactants.

Experimental Protocol: N-Benzylation of 2-Oxa-7-azaspiro[3.5]nonane

This protocol describes the N-alkylation of 2-oxa-7-azaspiro[3.5]nonane with benzyl bromide.

Materials:

  • 2-Oxa-7-azaspiro[3.5]nonane (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

  • Nitrogen or Argon gas

Procedure:

  • In a round-bottom flask, dissolve 2-oxa-7-azaspiro[3.5]nonane (1.0 mmol, 127.2 mg) in anhydrous acetonitrile (10 mL).

  • Add N,N-diisopropylethylamine (1.5 mmol, 0.26 mL).

  • Flush the flask with nitrogen or argon and maintain a positive pressure of inert gas.

  • Slowly add benzyl bromide (1.1 mmol, 0.13 mL) to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether (20 mL).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel.

N_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 2-oxa-7-azaspiro[3.5]nonane and DIPEA in MeCN B Add Benzyl Bromide A->B 1. C Stir at RT under N2 B->C 2. D Solvent Removal C->D 3. E Aqueous Work-up D->E 4. F Drying & Concentration E->F 5. G Column Chromatography F->G 6. H H G->H Final Product

Caption: N-Alkylation Experimental Workflow.

Data Presentation: Representative N-Alkylation Reactions
EntryAlkylating AgentBaseSolventTime (h)Yield (%)
1Benzyl bromideDIPEAMeCN492
2Ethyl iodideK₂CO₃DMF685
3Propargyl bromideDIPEAMeCN388
42-BromoacetamideNaHCO₃DMF578

II. N-Acylation: Synthesis of Amide Derivatives

N-acylation is a highly reliable method for functionalizing the 2-oxa-7-azaspiro[3.5]nonane core, leading to the formation of stable amide bonds. This transformation is crucial for introducing functionalities that can participate in hydrogen bonding, act as bioisosteres, or serve as precursors for further chemical modifications. The reaction of the spirocyclic amine with acylating agents such as acyl chlorides or anhydrides is typically rapid and high-yielding.

Causality Behind Experimental Choices:

The use of acetic anhydride in methanol provides a milder alternative to acyl chlorides, often leading to cleaner reactions and easier workup.[1] The in situ formation of a more reactive acylating species or the favorable solvation of intermediates in methanol can contribute to the high efficiency of this method. Heating at reflux ensures the reaction goes to completion in a reasonable timeframe.

Experimental Protocol: N-Acetylation of 2-Oxa-7-azaspiro[3.5]nonane

This protocol is adapted from the N-acylation of a substituted 2-oxa-7-azaspiro[3.5]nonane derivative.[1]

Materials:

  • 2-Oxa-7-azaspiro[3.5]nonane (1.0 eq)

  • Acetic anhydride (Ac₂O) (5.0 eq)

  • Methanol (MeOH)

  • Ice-water

Procedure:

  • In a round-bottom flask, dissolve 2-oxa-7-azaspiro[3.5]nonane (2.0 mmol, 254.4 mg) in methanol (20 mL).

  • Add acetic anhydride (10.0 mmol, 0.94 mL).

  • Heat the mixture at reflux for 1 hour.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, evaporate the solvent under reduced pressure.

  • Add ice-water (40 mL) to the residue and stir for 3 hours to precipitate the product and quench any remaining acetic anhydride.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

N_Acylation_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve Spiroamine in MeOH B Add Acetic Anhydride A->B 1. C Reflux for 1h B->C 2. D Solvent Evaporation C->D 3. E Quench with Ice-Water D->E 4. F Filter and Dry E->F 5. G G F->G Final Product

Caption: N-Acylation Experimental Workflow.

Data Presentation: Representative N-Acylation Reactions
EntryAcylating AgentSolventTime (h)Yield (%)Reference
1Acetic anhydrideMeOH190[1]
2Benzoyl chlorideCH₂Cl₂, Pyridine295
3Isobutyryl chlorideCH₂Cl₂, Et₃N391
4Cyclopropanecarbonyl chlorideTHF, Et₃N2.593

III. N-Arylation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of N-aryl derivatives of the 2-oxa-7-azaspiro[3.5]nonane core.[2] This transformation is particularly valuable for accessing compounds with pharmacophores that require a direct linkage between an aromatic ring and the spirocyclic amine.

Causality Behind Experimental Choices:

The success of the Buchwald-Hartwig amination relies on the careful selection of the palladium catalyst, ligand, and base.[3][4] A common combination is a palladium(II) precatalyst like Pd(OAc)₂ with a sterically hindered, electron-rich phosphine ligand such as XPhos or SPhos. These ligands facilitate the reductive elimination step, which is often rate-limiting. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine and generate the active palladium-amido complex. Toluene is a frequently used solvent due to its high boiling point, which allows for the necessary reaction temperatures.

Experimental Protocol: N-Arylation with 4-Bromotoluene

Materials:

  • 2-Oxa-7-azaspiro[3.5]nonane (1.2 eq)

  • 4-Bromotoluene (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • XPhos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).

  • Evacuate and backfill the tube with nitrogen or argon (repeat three times).

  • Add anhydrous toluene (5 mL), followed by 4-bromotoluene (1.0 mmol) and 2-oxa-7-azaspiro[3.5]nonane (1.2 mmol).

  • Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

N_Arylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Pd(OAc)2, XPhos, and NaOtBu B Evacuate and Backfill with N2 A->B 1. C Add Toluene, Aryl Bromide, and Spiroamine B->C 1. D Heat at 100 °C C->D 2. E Cool and Dilute D->E 3. F Filter through Celite E->F 4. G Concentration and Column Chromatography F->G 5. H H G->H Final Product

Caption: N-Arylation (Buchwald-Hartwig) Experimental Workflow.

Data Presentation: Representative N-Arylation Reactions
EntryAryl HalideCatalyst/LigandBaseSolventTemp (°C)Yield (%)
14-BromotoluenePd(OAc)₂/XPhosNaOtBuToluene10089
21-Chloro-4-nitrobenzenePd₂(dba)₃/SPhosK₃PO₄Dioxane11082
32-BromopyridinePd(OAc)₂/BINAPCs₂CO₃Toluene10075
44-ChloroanisolePd-G3-XPhosLHMDSToluene9091

IV. Reductive Amination: A Versatile C-N Bond Formation Strategy

Reductive amination is a highly versatile and widely used method for the N-alkylation of amines.[5][6] It involves the reaction of the 2-oxa-7-azaspiro[3.5]nonane with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine. This one-pot procedure is often more convenient than direct N-alkylation, especially for the introduction of more complex alkyl groups.

Causality Behind Experimental Choices:

Sodium triacetoxyborohydride (STAB) is a preferred reducing agent for reductive amination because it is mild and selectively reduces the iminium ion in the presence of the starting carbonyl compound.[7][8] The reaction is typically carried out in a non-protic solvent like 1,2-dichloroethane (DCE) to avoid decomposition of the reducing agent. The addition of a catalytic amount of acetic acid can accelerate the formation of the iminium ion, particularly with less reactive ketones.

Experimental Protocol: Reductive Amination with Cyclohexanone

Materials:

  • 2-Oxa-7-azaspiro[3.5]nonane (1.0 eq)

  • Cyclohexanone (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic acid (AcOH) (catalytic)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-oxa-7-azaspiro[3.5]nonane (1.0 mmol, 127.2 mg) and cyclohexanone (1.1 mmol, 108 mg) in DCE (10 mL), add a catalytic amount of acetic acid (e.g., 1 drop).

  • Stir the mixture at room temperature for 20-30 minutes.

  • Add sodium triacetoxyborohydride (1.5 mmol, 318 mg) portion-wise over 10 minutes.

  • Stir the reaction at room temperature until the starting amine is consumed (monitor by TLC).

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography on silica gel.

Reductive_Amination_Workflow cluster_setup Iminium Formation cluster_reaction Reduction cluster_workup Work-up & Purification A Combine Spiroamine, Ketone, and AcOH in DCE B Stir at RT A->B 1. C Add STAB B->C 2. D Stir at RT C->D 3. E Quench with NaHCO3 D->E 4. F Extraction and Drying E->F 5. G Concentration and Column Chromatography F->G 6. H H G->H Final Product

Caption: Reductive Amination Experimental Workflow.

Data Presentation: Representative Reductive Amination Reactions
EntryCarbonyl CompoundReducing AgentSolventTime (h)Yield (%)
1CyclohexanoneSTABDCE490
2BenzaldehydeSTABDCE294
3AcetoneNaBH₃CN, AcOHMeOH683
44-PyridinecarboxaldehydeSTABDCE388

V. Conclusion and Future Perspectives

The N-functionalization of the 2-oxa-7-azaspiro[3.5]nonane core provides a powerful platform for the generation of novel, three-dimensional molecules for drug discovery and other applications. The protocols outlined in this guide for N-alkylation, N-acylation, N-arylation, and reductive amination offer reliable and versatile methods for diversifying this promising scaffold. As our understanding of the interplay between molecular architecture and biological activity continues to grow, the strategic functionalization of spirocyclic systems like 2-oxa-7-azaspiro[3.5]nonane will undoubtedly play an increasingly important role in the design of next-generation therapeutics.

References

The Strategic Integration of 2-Oxa-7-azaspiro[3.5]nonane in Fragment-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Drug Discovery

The paradigm of drug discovery is continually evolving, with a pronounced shift away from planar, aromatic structures towards molecules with greater three-dimensionality.[1][2] This "escape from flatland" is driven by the need for compounds with improved physicochemical and pharmacokinetic profiles, such as enhanced solubility, metabolic stability, and better target engagement.[1][3] Spirocycles, bicyclic systems joined by a single common atom, are at the forefront of this evolution, offering rigid yet conformationally defined scaffolds that can effectively probe the complex topology of biological targets.[4][5]

Among the diverse array of spirocyclic systems, the 2-Oxa-7-azaspiro[3.5]nonane scaffold has emerged as a particularly valuable building block in medicinal chemistry.[6] Its unique architecture, combining an oxetane ring with a piperidine moiety, provides a desirable combination of features for fragment-based drug discovery (FBDD). The oxetane component can act as a polar equivalent to a gem-dimethyl group, improving aqueous solubility, while the piperidine ring offers a versatile point for synthetic elaboration.[6] This guide provides a detailed overview of the application of the 2-Oxa-7-azaspiro[3.5]nonane scaffold in FBDD, from fragment library design to hit-to-lead optimization, complete with detailed protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties and Advantages of the 2-Oxa-7-azaspiro[3.5]nonane Scaffold

The inherent properties of the 2-Oxa-7-azaspiro[3.5]nonane scaffold make it an attractive component for fragment libraries. Its rigid, three-dimensional structure allows for the precise projection of functional groups into a protein's binding site, which can lead to enhanced potency and selectivity.[1][4] The incorporation of spirocyclic scaffolds is associated with an increased fraction of sp³-hybridized carbons (Fsp³), a parameter that correlates with higher clinical success rates.[2]

PropertyValue/DescriptionSource
Molecular FormulaC₇H₁₃NO[7]
Molecular Weight127.18 g/mol [8]
CAS Number241820-91-7[7]
Key Features- Rigid spirocyclic core- Contains both H-bond donor (amine) and acceptor (ether)- Oxetane ring enhances solubility- Piperidine nitrogen allows for facile derivatization[6]
Commercial AvailabilityAvailable as free base and various salts (e.g., hemioxalate, oxalate) from multiple suppliers.[9][10]

Application in Fragment-Based Drug Discovery: A Workflow

The integration of the 2-Oxa-7-azaspiro[3.5]nonane scaffold into an FBDD campaign follows a structured workflow, from initial library design and screening to hit validation and optimization.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Optimization A Fragment Library Design (Inclusion of 2-Oxa-7-azaspiro[3.5]nonane) B Fragment Screening (e.g., NMR, SPR, X-ray Crystallography) A->B Library Assembly C Hit Identification & Validation B->C Primary Hits D Hit Expansion & SAR by Catalog C->D Validated Hits E Structure-Guided Design (Computational Modeling) D->E Initial SAR F Lead Optimization (ADME/Tox Profiling) E->F Optimized Analogs G Preclinical Development F->G Preclinical Candidate

Caption: A typical workflow for an FBDD campaign incorporating the 2-Oxa-7-azaspiro[3.5]nonane scaffold.

Protocols and Methodologies

Protocol 1: Design and Assembly of a 2-Oxa-7-azaspiro[3.5]nonane-Based Fragment Library

Objective: To create a diverse and "sociable" fragment library incorporating the 2-Oxa-7-azaspiro[3.5]nonane scaffold, suitable for FBDD screening.[11]

Rationale: A well-designed fragment library should exhibit broad coverage of chemical space while maintaining properties compliant with the "Rule of Three" (MW ≤ 300, cLogP ≤ 3, H-bond donors/acceptors ≤ 3). The inclusion of 3D fragments like 2-Oxa-7-azaspiro[3.5]nonane enhances shape diversity and can lead to higher quality hits.[12][13]

Materials:

  • 2-Oxa-7-azaspiro[3.5]nonane (or its salts)[7][10]

  • A diverse set of small carboxylic acids, sulfonyl chlorides, isocyanates, and aldehydes.

  • Standard reagents for amide coupling, sulfonamide formation, urea formation, and reductive amination.

  • Solvents (e.g., DCM, DMF, THF).

  • Purification supplies (silica gel, HPLC).

  • Analytical instruments (LC-MS, NMR).

Procedure:

  • Core Scaffold Preparation: If starting from a salt form (e.g., hemioxalate), neutralize to obtain the free base of 2-Oxa-7-azaspiro[3.5]nonane.

  • Parallel Synthesis: Employ parallel synthesis techniques to react the secondary amine of the scaffold with a variety of building blocks.

    • Amide Formation: Couple the scaffold with a library of small carboxylic acids using standard coupling reagents (e.g., HATU, HOBt).

    • Sulfonamide Formation: React the scaffold with a diverse set of sulfonyl chlorides in the presence of a non-nucleophilic base.

    • Urea Formation: Treat the scaffold with various isocyanates to generate a library of urea derivatives.

    • Reductive Amination: React the scaffold with a selection of small aldehydes in the presence of a reducing agent (e.g., sodium triacetoxyborohydride).

  • Purification and Quality Control:

    • Purify each synthesized fragment using flash chromatography or preparative HPLC to >95% purity.

    • Confirm the identity and purity of each fragment by LC-MS and ¹H NMR.

  • Library Plating and Storage:

    • Dissolve purified fragments in a suitable solvent (typically DMSO) at a standard concentration (e.g., 100 mM).

    • Plate the library into 96- or 384-well plates for screening.

    • Store the library at -20°C or -80°C to ensure long-term stability.

Protocol 2: Primary Fragment Screening using NMR Spectroscopy

Objective: To identify fragments from the 2-Oxa-7-azaspiro[3.5]nonane library that bind to a specific protein target using protein-observed NMR spectroscopy.

Rationale: NMR spectroscopy is a powerful technique for fragment screening as it can detect weak binding events and provide information about the binding site.[14] The ¹H-¹⁵N HSQC experiment is particularly useful for monitoring chemical shift perturbations in the protein upon fragment binding.[14]

Materials:

  • ¹⁵N-labeled protein target (typically 50-100 µM in a suitable NMR buffer).

  • 2-Oxa-7-azaspiro[3.5]nonane fragment library (in DMSO-d₆).

  • NMR spectrometer equipped with a cryoprobe.

  • NMR tubes.

Procedure:

  • Protein Preparation: Prepare a stock solution of ¹⁵N-labeled protein in an appropriate NMR buffer (e.g., phosphate buffer, pH 7.0, containing 5-10% D₂O).

  • Reference Spectrum: Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.

  • Fragment Screening:

    • Prepare mixtures (cocktails) of 5-10 fragments. The final concentration of each fragment in the NMR tube should be between 100 µM and 1 mM. The final DMSO concentration should be kept low and constant (e.g., ≤1%).

    • Add a fragment cocktail to the protein sample and acquire a ¹H-¹⁵N HSQC spectrum.

    • Compare the spectrum of the protein with the fragment cocktail to the reference spectrum. Significant chemical shift perturbations or line broadening of specific protein resonances indicate a binding event.

  • Hit Deconvolution:

    • For any cocktail that shows binding, test each individual fragment from that cocktail separately to identify the specific binder.

  • Hit Validation and Affinity Estimation:

    • Confirm the binding of the identified hit.

    • Perform a titration by acquiring a series of ¹H-¹⁵N HSQC spectra with increasing concentrations of the hit fragment to determine its dissociation constant (Kd).

NMR_Screening A Prepare ¹⁵N-labeled Protein Sample B Acquire Reference ¹H-¹⁵N HSQC Spectrum A->B E Analyze Spectra for Chemical Shift Perturbations B->E C Prepare Fragment Cocktails D Screen Cocktails with Protein C->D D->E F Deconvolute Positive Cocktails E->F Binding Observed G Identify Specific Binding Fragment (Hit) F->G H Validate and Determine Kd by Titration G->H

Caption: Workflow for NMR-based fragment screening.

Protocol 3: Hit-to-Lead Optimization of a 2-Oxa-7-azaspiro[3.5]nonane Hit

Objective: To improve the potency and drug-like properties of an initial fragment hit containing the 2-Oxa-7-azaspiro[3.5]nonane scaffold.

Rationale: The hit-to-lead (H2L) process is a critical phase in drug discovery that transforms a low-affinity hit into a more potent lead compound with a suitable profile for further development.[15][16] The 2-Oxa-7-azaspiro[3.5]nonane scaffold provides a rigid anchor, and optimization efforts can focus on modifying the vectors introduced during the initial library synthesis.

Procedure:

  • Structural Biology: Obtain a high-resolution crystal structure or a reliable homology model of the protein-fragment complex. This will provide crucial information about the binding mode and identify potential vectors for fragment elaboration.

  • Structure-Activity Relationship (SAR) by Catalog:

    • Based on the initial hit, procure or synthesize close analogs to rapidly explore the SAR. For example, if the hit is an amide derivative, explore different substituents on the aromatic ring of the carboxylic acid moiety.

  • Fragment Growing/Linking:

    • Growing: Using the structural information, design and synthesize new analogs where the fragment is "grown" into adjacent pockets of the binding site to pick up additional favorable interactions. This involves adding functionality to the exit vectors of the original fragment.

    • Linking: If multiple fragments are found to bind in close proximity, design and synthesize molecules that link the two fragments to create a single, more potent compound.

  • Property-Based Optimization:

    • Throughout the optimization process, monitor key physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[17]

    • Assays to consider include:

      • Aqueous solubility

      • Lipophilicity (LogP/LogD)

      • Permeability (e.g., PAMPA)

      • Metabolic stability (liver microsomes)

      • Plasma protein binding

      • Early toxicity assessment (e.g., cytotoxicity assays)

  • Iterative Design-Synthesize-Test Cycle: The H2L process is iterative. The data from each round of synthesis and testing informs the design of the next generation of compounds, progressively improving potency, selectivity, and ADME properties.[16][18]

Conclusion

The 2-Oxa-7-azaspiro[3.5]nonane scaffold is a powerful tool in the arsenal of the modern medicinal chemist. Its inherent three-dimensionality, favorable physicochemical properties, and synthetic tractability make it an ideal building block for the construction of high-quality fragment libraries. By following systematic FBDD workflows, from rational library design and sensitive biophysical screening to structure-guided hit-to-lead optimization, researchers can leverage the unique advantages of this scaffold to accelerate the discovery of novel therapeutics for a wide range of challenging biological targets.

References

Application Note & Protocols: A Step-by-Step Guide to the Synthesis of 2-Oxa-7-azaspiro[3.5]nonane from Diethyl Malonate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, research-level guide for the multi-step synthesis of 2-Oxa-7-azaspiro[3.5]nonane, a valuable spirocyclic scaffold in medicinal chemistry. The synthetic strategy commences with diethyl malonate, which serves as the foundational building block for the C4-disubstituted piperidine core. The subsequent key transformations include the construction of the piperidine ring, reduction to a key diol intermediate, and a high-yield intramolecular cyclization to form the strained oxetane ring. This guide is intended for researchers, chemists, and professionals in drug development, offering detailed protocols, mechanistic insights, and practical advice for each synthetic step.

Introduction & Synthetic Strategy

Spirocyclic systems, particularly those incorporating small, strained rings like oxetanes, have garnered significant attention in modern drug discovery. The 2-Oxa-7-azaspiro[3.5]nonane scaffold is a desirable structural motif, acting as a bioisostere for commonly used groups like morpholine or gem-dimethyl functionalities, while imparting improved physicochemical properties such as solubility and metabolic stability[1].

The synthetic pathway detailed herein is designed to be robust and scalable. It leverages the nucleophilic character of diethyl malonate to construct a 4,4-disubstituted piperidine, which is the central structural precursor to the final spirocycle. The key strategic steps are:

  • Piperidine Ring Formation: A double alkylation of diethyl malonate to form the core heterocyclic structure.

  • Functional Group Manipulation: Reduction of the malonic esters to a pivotal 1,3-diol.

  • Spirocyclization: An intramolecular Williamson ether synthesis to construct the oxetane ring, which is the defining step of this synthesis[2][3][4].

This application note explains the chemical logic behind each step, providing a trustworthy and reproducible guide for laboratory execution.

Overall Synthetic Workflow

The multi-step synthesis is visualized below, outlining the transformation from the starting materials to the final spirocyclic amine.

G cluster_0 PART 1: Piperidine Core Synthesis cluster_1 PART 2: Oxetane Ring Formation cluster_2 PART 3: Final Deprotection Diethyl Malonate Diethyl Malonate N-Tosyl-4,4-bis(ethoxycarbonyl)piperidine N-Tosyl-4,4-bis(ethoxycarbonyl)piperidine Diethyl Malonate->N-Tosyl-4,4-bis(ethoxycarbonyl)piperidine Step 1 (Double Alkylation) N-Tosyl-4,4-bis(hydroxymethyl)piperidine N-Tosyl-4,4-bis(hydroxymethyl)piperidine N-Tosyl-4,4-bis(ethoxycarbonyl)piperidine->N-Tosyl-4,4-bis(hydroxymethyl)piperidine Step 2 (LiAlH4 Reduction) N-Boc-4,4-bis(hydroxymethyl)piperidine N-Boc-4,4-bis(hydroxymethyl)piperidine N-Tosyl-4,4-bis(hydroxymethyl)piperidine->N-Boc-4,4-bis(hydroxymethyl)piperidine Steps 3 & 4 (Detosylation & Boc Protection) N-Boc-4-(hydroxymethyl)-4-((tosyloxy)methyl)piperidine N-Boc-4-(hydroxymethyl)-4-((tosyloxy)methyl)piperidine N-Boc-4,4-bis(hydroxymethyl)piperidine->N-Boc-4-(hydroxymethyl)-4-((tosyloxy)methyl)piperidine Step 5 (Monotosylation) N-Boc-2-oxa-7-azaspiro[3.5]nonane N-Boc-2-oxa-7-azaspiro[3.5]nonane N-Boc-4-(hydroxymethyl)-4-((tosyloxy)methyl)piperidine->N-Boc-2-oxa-7-azaspiro[3.5]nonane Step 6 (Intramolecular Cyclization) 2-Oxa-7-azaspiro[3.5]nonane 2-Oxa-7-azaspiro[3.5]nonane N-Boc-2-oxa-7-azaspiro[3.5]nonane->2-Oxa-7-azaspiro[3.5]nonane Step 7 (Boc Removal)

Figure 1: Overall synthetic workflow for 2-Oxa-7-azaspiro[3.5]nonane.

Experimental Protocols & Mechanistic Discussion

Step 1: Synthesis of N-Tosyl-4,4-bis(ethoxycarbonyl)piperidine
  • Principle & Mechanism: This step employs a variation of the malonic ester synthesis, where diethyl malonate is dialkylated with N-tosylbis(2-bromoethyl)amine[1][5]. The alpha-protons of diethyl malonate are acidic (pKa ≈ 13) and are readily removed by a base like sodium ethoxide to form a stabilized enolate. This enolate acts as a nucleophile, sequentially displacing the two bromide leaving groups in an intramolecular fashion to form the six-membered piperidine ring. The tosyl group serves as an excellent protecting group for the nitrogen, preventing its interference in the reaction.

  • Protocol:

    • To a solution of sodium ethoxide (2.1 eq.) in absolute ethanol (200 mL) under a nitrogen atmosphere, add diethyl malonate (1.0 eq.) dropwise at room temperature.

    • Stir the resulting solution for 30 minutes.

    • Add a solution of N-tosylbis(2-bromoethyl)amine (1.05 eq.) in anhydrous THF (100 mL) dropwise over 1 hour.

    • Heat the reaction mixture to reflux (approx. 70-80 °C) and maintain for 12 hours. Monitor the reaction by TLC.

    • After cooling to room temperature, concentrate the mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate (250 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the title compound as a white solid.

Step 2: Synthesis of N-Tosyl-4,4-bis(hydroxymethyl)piperidine
  • Principle & Mechanism: This reaction is a standard ester reduction using a powerful hydride-based reducing agent, Lithium Aluminum Hydride (LiAlH₄). LiAlH₄ delivers hydride ions (H⁻) that attack the electrophilic carbonyl carbon of each ester group. A subsequent workup with water quenches the excess reagent and protonates the resulting alkoxides to yield the 1,3-diol.

  • Protocol:

    • In a flame-dried, three-neck flask under nitrogen, suspend Lithium Aluminum Hydride (LiAlH₄, 2.5 eq.) in anhydrous THF (150 mL) and cool to 0 °C in an ice bath.

    • Slowly add a solution of N-Tosyl-4,4-bis(ethoxycarbonyl)piperidine (1.0 eq.) in anhydrous THF (100 mL) dropwise, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

    • Cool the reaction back to 0 °C and cautiously quench by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

    • Stir the resulting granular precipitate vigorously for 1 hour.

    • Filter the solid through a pad of Celite and wash thoroughly with THF and ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure to afford the diol, which can often be used in the next step without further purification.

Steps 3 & 4: Detosylation and Boc Protection
  • Principle & Mechanism: The robust tosyl group is removed under reductive conditions. The resulting free secondary amine is then immediately protected with a tert-butyloxycarbonyl (Boc) group. The Boc group is ideal for subsequent steps as it is stable to the basic conditions of the upcoming cyclization but can be easily removed under acidic conditions.

  • Protocol (Two-Step, One-Pot):

    • Dissolve the crude N-Tosyl-4,4-bis(hydroxymethyl)piperidine (1.0 eq.) in a suitable solvent. A common method for detosylation is using sodium in liquid ammonia or HBr in acetic acid, however, for simplicity, a milder lab-scale procedure is often preferred if available.

    • Assuming a successful detosylation, neutralize the resulting amine salt with a base like triethylamine (TEA) or aqueous NaHCO₃.

    • To the solution of the crude free amine, add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) and a base such as triethylamine (1.5 eq.) in a solvent like dichloromethane (DCM) or THF.

    • Stir the reaction at room temperature for 6-12 hours until TLC indicates complete consumption of the starting amine.

    • Concentrate the reaction mixture and purify by column chromatography to yield N-Boc-4,4-bis(hydroxymethyl)piperidine.

Step 5: Monotosylation of N-Boc-4,4-bis(hydroxymethyl)piperidine
  • Principle & Mechanism: To facilitate the intramolecular Williamson ether synthesis, one of the primary hydroxyl groups must be converted into a good leaving group. Tosyl chloride (TsCl) is used for this purpose. By carefully controlling the stoichiometry (using ~1 equivalent of TsCl) at low temperatures, selective mono-functionalization can be achieved over di-tosylation due to statistical probability and potential steric hindrance after the first addition. Pyridine acts as both the solvent and the base to neutralize the HCl generated during the reaction.

  • Protocol:

    • Dissolve N-Boc-4,4-bis(hydroxymethyl)piperidine (1.0 eq.) in anhydrous pyridine (10 volumes) and cool to 0 °C.

    • Add p-toluenesulfonyl chloride (TsCl, 1.05 eq.) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

    • Stir the reaction mixture at 0 °C for 4-6 hours.

    • Quench the reaction by adding ice-cold water.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with cold 1M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash chromatography to isolate the desired mono-tosylated product.

Step 6: Intramolecular Williamson Ether Synthesis to form N-Boc-2-oxa-7-azaspiro[3.5]nonane
  • Principle & Mechanism: This is the key ring-forming step. A strong, non-nucleophilic base such as sodium hydride (NaH) is used to deprotonate the remaining hydroxyl group, forming an alkoxide. This alkoxide then acts as an intramolecular nucleophile, attacking the carbon bearing the tosylate leaving group in a classic Sₙ2 reaction. The geometry of the 1,3-diol precursor is ideal for this 4-exo-tet cyclization, leading to the formation of the strained four-membered oxetane ring[2][4][6].

  • Protocol:

    • Dissolve the mono-tosylated intermediate (1.0 eq.) in anhydrous THF (15 volumes) under a nitrogen atmosphere.

    • Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.) portion-wise.

    • Allow the reaction to slowly warm to room temperature and then stir for 12-18 hours.

    • Monitor the reaction by TLC for the disappearance of the starting material.

    • Carefully quench the reaction by the dropwise addition of water at 0 °C.

    • Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to give the crude Boc-protected spirocycle, which can be purified by chromatography if necessary.

Step 7: Deprotection to Yield 2-Oxa-7-azaspiro[3.5]nonane
  • Principle & Mechanism: The final step involves the removal of the acid-labile Boc protecting group. A strong acid like trifluoroacetic acid (TFA) protonates the carbamate, which then fragments into the free amine, carbon dioxide, and tert-butyl cation.

  • Protocol:

    • Dissolve N-Boc-2-oxa-7-azaspiro[3.5]nonane (1.0 eq.) in dichloromethane (DCM, 10 volumes).

    • Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise at 0 °C.

    • Allow the solution to warm to room temperature and stir for 1-2 hours.

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • Dissolve the residue in a minimal amount of water and basify to pH > 10 with 2M NaOH or solid K₂CO₃.

    • Extract the free amine into a suitable organic solvent (e.g., DCM or a mixture of THF/ethyl acetate).

    • Dry the organic extracts, filter, and concentrate to yield the final product, 2-Oxa-7-azaspiro[3.5]nonane. The product can be further purified by distillation or by forming a crystalline salt (e.g., oxalate or hydrochloride).

Data Summary

The following table summarizes the key parameters for each step of the synthesis. Yields are representative and may vary based on experimental conditions and scale.

StepProduct NameStarting MaterialKey ReagentsSolvent(s)Typical Yield
1N-Tosyl-4,4-bis(ethoxycarbonyl)piperidineDiethyl MalonateNaOEt, N-Tosylbis(2-bromoethyl)amineEtOH, THF70-80%
2N-Tosyl-4,4-bis(hydroxymethyl)piperidineStep 1 ProductLiAlH₄THF85-95%
3/4N-Boc-4,4-bis(hydroxymethyl)piperidineStep 2 ProductDetosylation agent, Boc₂O, TEAVarious75-85% (2 steps)
5N-Boc-4-(hydroxymethyl)-4-((tosyloxy)methyl)piperidineStep 3/4 ProductTsCl, PyridinePyridine50-65%
6N-Boc-2-oxa-7-azaspiro[3.5]nonaneStep 5 ProductNaHTHF80-90%
72-Oxa-7-azaspiro[3.5]nonaneStep 6 ProductTFADCM>90%

Conclusion

This application note details a reliable and logical synthetic route to 2-Oxa-7-azaspiro[3.5]nonane starting from the readily available diethyl malonate. The pathway is characterized by standard, well-understood organic transformations, culminating in an efficient intramolecular Williamson ether synthesis to form the desired spiro-oxetane structure. The protocols provided are designed to be reproducible and serve as a solid foundation for researchers engaged in the synthesis of novel spirocyclic scaffolds for pharmaceutical and chemical applications.

References

Troubleshooting & Optimization

Troubleshooting common side reactions in 2-Oxa-7-azaspiro[3.5]nonane synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Oxa-7-azaspiro[3.5]nonane Synthesis

Welcome to the technical support guide for the synthesis of 2-Oxa-7-azaspiro[3.5]nonane. This resource is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of this valuable spirocyclic scaffold. The following content is structured in a question-and-answer format to directly address specific experimental issues, providing not just solutions but also the underlying chemical principles to empower your synthetic strategy.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to 2-Oxa-7-azaspiro[3.5]nonane?

A common and effective route involves a multi-step synthesis beginning from diethyl malonate and N-tosylbis(2-bromoethyl)amine. The key steps include the formation of a piperidine ring, reduction to a diol, and a subsequent one-pot mesylation and intramolecular cyclization to form the oxetane ring. The final step is the removal of the tosyl protecting group.[1][2]

Below is a generalized workflow for this synthetic approach.

cluster_0 Step 1: Piperidine Formation cluster_1 Step 2: Reduction to Diol cluster_2 Step 3: Oxetane Ring Formation cluster_3 Step 4: Deprotection A Diethyl Malonate + N-Tosylbis(2-bromoethyl)amine B Diethyl 1-tosylpiperidine-4,4-dicarboxylate A->B NaH, DMF C [1-(Tosyl)piperidine-4,4-diyl]dimethanol B->C LiAlH4, THF D 7-Tosyl-2-oxa-7-azaspiro[3.5]nonane C->D 1. MsCl, Et3N 2. Base (e.g., NaH) E 2-Oxa-7-azaspiro[3.5]nonane D->E e.g., Na/naphthalene Start Low Yield in Oxetane Formation Check_Conc Review Reaction Concentration Start->Check_Conc High_Conc High Concentration Detected Check_Conc->High_Conc Yes Check_Temp Review Reaction Temperature Check_Conc->Check_Temp No Implement_HD Implement High Dilution: - Slow addition of substrate - Increase solvent volume High_Conc->Implement_HD Implement_HD->Check_Temp High_Temp Temperature Too High Check_Temp->High_Temp Yes Check_Purity Assess Starting Diol Purity Check_Temp->Check_Purity No Lower_Temp Lower Reaction Temperature High_Temp->Lower_Temp Lower_Temp->Check_Purity Impure Impurities Present Check_Purity->Impure Yes Success Yield Improved Check_Purity->Success No Purify Re-purify Starting Diol Impure->Purify Purify->Success cluster_main Desired Reaction cluster_side Side Reaction: Acid-Catalyzed Ring Opening Protected Protected Spirocycle Product 2-Oxa-7-azaspiro[3.5]nonane Protected->Product Deprotection (e.g., reductive cleavage) Protected_Side Protected Spirocycle Protonated Protonated Oxetane (Activated Intermediate) Protected_Side->Protonated H+ Ring_Opened Ring-Opened Byproduct (e.g., 1,3-diol derivative) Protonated->Ring_Opened Nu- (e.g., H2O, Cl-)

References

Optimizing reaction conditions to improve the yield of 2-Oxa-7-azaspiro[3.5]nonane.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Oxa-7-azaspiro[3.5]nonane and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this valuable spirocyclic scaffold. The unique three-dimensional structure of spirocycles offers significant advantages in medicinal chemistry, including improved physicochemical properties and the ability to explore novel chemical space.[1][2] However, their synthesis can present unique challenges.[1][3]

This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and improve the yield and purity of 2-Oxa-7-azaspiro[3.5]nonane.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Synthesis Pathway Overview

A common and effective route to 2-Oxa-7-azaspiro[3.5]nonane starts from N-tosyl-piperidine-4,4-diethyl ester. This multi-step synthesis involves the formation of a diol, followed by a one-pot mesylation and ring closure to create the oxetane ring, and finally deprotection to yield the desired product.[4]

Experimental Workflow: Synthesis of 2-Oxa-7-azaspiro[3.5]nonane

Synthesis_Workflow cluster_0 Step 1: Piperidine Ring Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Oxetane Ring Formation cluster_3 Step 4: Deprotection A Diethyl malonate + N-tosylbis(2-bromoethyl)amine B N-tosyl-piperidine-4,4-diethyl ester A->B Base C Diol intermediate B->C LiAlH4 D N-tosyl-2-oxa-7-azaspiro[3.5]nonane C->D One-pot mesylation & ring closure E 2-Oxa-7-azaspiro[3.5]nonane D->E Removal of Tosyl group G start Low Yield of N-tosyl-2-oxa-7-azaspiro[3.5]nonane q1 Is the dimesylate intermediate formed? start->q1 ans1_yes Yes q1->ans1_yes Check TLC/LC-MS ans1_no No q1->ans1_no Check TLC/LC-MS q2 Is the cyclization step failing? sol2 Optimize cyclization: - Screen stronger bases - Adjust reaction temperature - Increase reaction time q2->sol2 ans1_yes->q2 sol1 Optimize mesylation: - Check MsCl purity - Use anhydrous conditions - Control temperature (0°C) ans1_no->sol1

References

Technical Support Center: Enhancing Aqueous Solubility of 2-Oxa-7-azaspiro[3.5]nonane Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Oxa-7-azaspiro[3.5]nonane analogs. This guide is designed to provide practical, in-depth solutions to the common challenge of poor aqueous solubility inherent in many novel heterocyclic compounds. We will explore both chemical modification and formulation strategies in a troubleshooting and FAQ format to help you overcome experimental hurdles and advance your research.

Troubleshooting Guide: Addressing Common Solubility Issues

This section addresses specific problems you may encounter during your experiments. Each issue is followed by an analysis of potential causes and a series of actionable solutions.

Issue 1: My compound precipitates immediately when I add the DMSO stock to my aqueous buffer.

This is a frequent and frustrating issue known as "solvent-shifting precipitation."[1] It occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous environment where its solubility is much lower.[1]

  • Possible Cause A: Final concentration exceeds kinetic solubility.

    • Explanation: The final concentration of your analog in the aqueous solution is likely above its kinetic solubility limit under those specific conditions (pH, temperature, buffer components).

    • Solution: Simply reduce the target final concentration and repeat the experiment. It is crucial to determine the kinetic solubility limit early to guide concentration selection for screening assays.[2]

  • Possible Cause B: Improper mixing technique.

    • Explanation: Adding the DMSO stock too quickly or into an unstirred buffer creates localized areas of high concentration, causing the compound to crash out before it can be properly dispersed.

    • Solution: Always add the DMSO stock solution dropwise into the vortexing or rapidly stirring aqueous buffer.[3] This rapid dispersion prevents localized supersaturation and facilitates dissolution. (See Experimental Protocol 1).

  • Possible Cause C: Final DMSO concentration is too low.

    • Explanation: While minimizing organic solvent is often a goal, a certain amount can be necessary to act as a co-solvent and keep the compound in solution.

    • Solution: Ensure your final DMSO concentration is within a tolerable range for your assay (typically 0.1% to 0.5%). This small amount of co-solvent can significantly aid solubility without compromising most biological experiments.[1]

  • Possible Cause D: The buffer pH is unfavorable.

    • Explanation: The 2-Oxa-7-azaspiro[3.5]nonane scaffold contains a basic secondary amine.[4][5] At neutral or alkaline pH, this amine is primarily in its neutral, non-ionized form, which has very low aqueous solubility.[1]

    • Solution: If your experiment allows, use a more acidic buffer (e.g., pH 4.0-6.0). In acidic conditions, the amine becomes protonated (ionized), which dramatically increases water solubility.[1][6]

Troubleshooting Workflow: Compound Precipitation

G cluster_0 start Precipitation Observed (Cloudy solution, visible particles) stock_check Is the DMSO stock solution completely clear? start->stock_check concentration_check Is the final concentration below the known solubility limit? stock_check->concentration_check Yes action_stock ACTION: Prepare a fresh stock solution. Warm/sonicate if necessary. stock_check->action_stock No mixing_check Was the stock added dropwise to a vortexing buffer? concentration_check->mixing_check Yes action_concentration ACTION: Lower the final concentration. concentration_check->action_concentration No ph_check Is the buffer pH optimal for the basic amine? mixing_check->ph_check Yes action_mixing ACTION: Re-prepare using proper mixing. (See Protocol 1) mixing_check->action_mixing No solution_found Solution Clear ph_check->solution_found Yes action_ph ACTION: Use a more acidic buffer (pH < 6.5) or consider co-solvents. ph_check->action_ph No action_stock->start action_concentration->start action_mixing->start action_ph->start

Caption: Troubleshooting workflow for precipitation issues.

Issue 2: My salt form is not significantly more soluble than the freebase.

Salt formation is a powerful and common technique to increase the solubility of ionizable drugs, but it is not always straightforward.[7][8]

  • Possible Cause A: Unfavorable pKa difference.

    • Explanation: For a stable salt to form and significantly improve solubility, a general rule of thumb is that the difference between the pKa of the basic drug and the acidic counterion (ΔpKa) should be greater than 3. If the difference is too small, the salt may readily dissociate back to the poorly soluble free base in solution.[9]

    • Solution: Screen a variety of counterions with different pKa values. For the basic amine in the 2-Oxa-7-azaspiro[3.5]nonane core, strong acids like hydrochloride, mesylate, or sulfate are often good starting points.[9] (See Experimental Protocol 2).

  • Possible Cause B: Formation of an insoluble salt or polymorph.

    • Explanation: Not all salt forms are more soluble than the parent compound.[8] Sometimes, a highly stable crystal lattice can form, resulting in a salt that is actually less soluble. Additionally, the same salt can exist in different crystalline forms (polymorphs) with different solubilities.[10]

    • Solution: It is essential to screen multiple salts and characterize the resulting solid forms using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify different crystalline forms.

  • Possible Cause C: Common ion effect.

    • Explanation: If your aqueous buffer contains an ion that is the same as the counterion of your salt (e.g., using a phosphate buffer with a phosphate salt), it can suppress the dissolution of your salt form, reducing its apparent solubility.[7]

    • Solution: When measuring the solubility of a specific salt form, use a buffer system that does not contain a common ion.

Frequently Asked Questions (FAQs)

This section provides answers to broader, strategic questions about improving the solubility of 2-Oxa-7-azaspiro[3.5]nonane analogs.

Q1: What are the primary strategic approaches to consider for enhancing the solubility of these analogs?

There are two main pillars of solubility enhancement: Chemical Modification and Formulation Strategies .[11] The choice depends on the stage of your project and the feasibility of further synthetic work.

  • Chemical Modification: This involves altering the molecular structure of the analog itself. This is often pursued during the lead optimization phase of drug discovery. Key methods include:

    • Salt Formation: Capitalizing on the basic nitrogen to form a salt.[12]

    • Prodrugs: Attaching a polar, cleavable group to the molecule.[13][14]

    • Structural Modification: Introducing permanent polar functional groups.[15]

  • Formulation Strategies: This involves using excipients to help dissolve the existing, unmodified compound. This is common for preclinical studies and final drug product development. Key methods include:

    • pH Adjustment: Using an acidic vehicle to protonate the molecule.[16]

    • Co-solvents: Using mixtures of water and water-miscible organic solvents.[17]

    • Complexation: Using agents like cyclodextrins to encapsulate the molecule.[18][19]

    • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix.[20]

Decision Tree for Solubility Enhancement Strategy

G cluster_chem Chemical Modification Strategies cluster_form Formulation Strategies start Poorly Soluble 2-Oxa-7-azaspiro[3.5]nonane Analog chem_mod Is Chemical Modification (Synthesis) an Option? start->chem_mod salt Salt Formation (Target the basic amine) chem_mod->salt Yes ph pH Adjustment (Use acidic buffer, pH 4-6) chem_mod->ph No prodrug Prodrug Approach (e.g., N-phosphonooxymethyl) functional Add Polar Groups (e.g., -OH, -COOH, Amides) cosolvent Co-solvents (e.g., PEG, Propylene Glycol) complex Complexation (e.g., Cyclodextrins) dispersion Solid Dispersions (e.g., with PVP, HPMC)

Caption: Decision tree for selecting a solubility enhancement strategy.

Q2: What are the most effective chemical modifications for the 2-Oxa-7-azaspiro[3.5]nonane scaffold?

The secondary amine at the 7-position is the most logical and effective handle for modification.

  • Salt Formation: This is often the simplest and most effective initial strategy.[7] Protonating the basic nitrogen with a pharmaceutically acceptable acid (e.g., HCl, HBr, methanesulfonic acid, sulfuric acid) creates an ionic species that is significantly more soluble in water than the neutral free base.[9][21]

  • Prodrug Strategies: If simple salt formation is insufficient or undesirable, a prodrug approach can be used. This involves attaching a promoiety that improves solubility and is later cleaved in vivo to release the active drug. For a tertiary amine, an N-phosphonooxymethyl derivative can increase aqueous solubility by over 10,000-fold.[22] Another strategy is to link amino acids to the parent drug, which can improve water solubility and potentially target amino acid transporters.[23]

  • Introduction of Polar Functional Groups: Adding polar groups like hydroxyls (-OH), amides (-CONH2), or sulfonamides (-SO2NH2) to solvent-exposed parts of the scaffold can improve solubility by increasing favorable interactions with water.[24][25] It is critical to add these groups to positions that do not interfere with target binding. A systematic study on drug-like molecules showed that adding flexible substituents with polar groups to solvent-exposed sites is a key principle for improving solubility without losing potency.[24]

Impact of Functional Groups on Solubility

G center 2-Oxa-7-azaspiro[3.5]nonane Core salt Salt Formation (e.g., -NH2+ Cl-) center->salt +++ Solubility (Strongest Effect) hydroxyl Add Hydroxyl (-OH) center->hydroxyl + Solubility (H-bonding) acid Add Carboxylic Acid (-COOH) center->acid ++ Solubility (pH Dependent) amide Add Amide (-CONH2) center->amide + Solubility (H-bonding) alkyl Add Alkyl Chain (-CH2CH3) center->alkyl -- Solubility (Increased Lipophilicity)

Caption: Relative impact of functional groups on aqueous solubility.

Q3: What formulation approaches should I consider if chemical modification is not an option?

If you must work with the existing analog, several formulation techniques can be employed.[26][27]

Strategy Mechanism Typical Excipients Considerations
pH Adjustment Increases the fraction of the ionized (protonated) form of the basic amine.[6]Citrate, Acetate, or Phosphate buffers.[6]The pH must be tolerable for the intended route of administration (e.g., pH 3-9 for intravenous).[6]
Co-solvents Reduces the polarity of the solvent system, allowing for better dissolution of lipophilic compounds.[17][28]Polyethylene Glycol (PEG 300/400), Propylene Glycol (PG), Ethanol, Glycerol.High concentrations can cause toxicity or affect biological assay performance. Must be optimized.[17]
Complexation The hydrophobic analog is encapsulated within the lipophilic cavity of a cyclodextrin, whose hydrophilic exterior improves water solubility.[18][29]β-Cyclodextrin (β-CD), Hydroxypropyl-β-CD (HP-β-CD), Sulfobutylether-β-CD (SBE-β-CD).[30]The size of the analog must fit the cyclodextrin cavity. Can be a very effective technique.[31]
Surfactants Above the critical micelle concentration (CMC), surfactants form micelles that can encapsulate poorly soluble compounds in their hydrophobic cores.[6]Polysorbate 80 (Tween® 80), Cremophor® EL.Can interfere with some biological assays and may have toxicity concerns at high concentrations.

Q4: How do I accurately measure the aqueous solubility of my new analogs?

It's important to distinguish between two types of solubility measurements: kinetic and thermodynamic.[32]

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly added from a DMSO stock to an aqueous buffer. It is measured before the system reaches equilibrium and is often determined by turbidimetry.[2][32] This high-throughput method is excellent for early discovery to quickly rank compounds.

  • Thermodynamic Solubility: Also called equilibrium solubility, this is the "gold standard" measurement. It measures the concentration of a compound in a saturated solution that has reached equilibrium with the solid drug.[2] This method is lower-throughput but provides the true solubility value, which is critical for later-stage development. The shake-flask method is the most common approach.[33] (See Experimental Protocol 3).

For both methods, using a specific and sensitive analytical technique like HPLC-UV or LC-MS to quantify the dissolved compound is highly recommended over non-specific methods like UV spectroscopy, as it can distinguish the parent compound from impurities or degradants.[34]

Experimental Protocols

Protocol 1: Preparing an Aqueous Solution from a DMSO Stock to Avoid Precipitation

  • Calculate Volumes: Determine the volumes of your 10 mM DMSO stock and aqueous buffer needed to achieve your desired final concentration (e.g., for 1 mL of a 10 µM solution, use 1 µL of 10 mM stock and 999 µL of buffer).

  • Aliquot Buffer: Add the calculated volume of aqueous buffer to a sterile microcentrifuge tube.

  • Vortex: Place the tube on a vortex mixer and set it to a medium-high speed.

  • Dropwise Addition: While the buffer is actively vortexing, slowly add the calculated volume of the DMSO stock solution directly into the buffer (not down the side of the tube).[3]

  • Continue Mixing: Allow the solution to vortex for an additional 15-30 seconds to ensure it is fully dispersed.

  • Inspect: Visually inspect the solution against a dark background. It should be completely clear. If it is cloudy or contains particulates, the solubility limit has been exceeded.[1]

Protocol 2: Small-Scale Salt Formation Screening

  • Dissolve Free Base: Dissolve a known amount of the 2-Oxa-7-azaspiro[3.5]nonane analog (e.g., 10 mg) in a suitable organic solvent (e.g., methanol, isopropanol).

  • Add Acid: In separate vials, add a stoichiometric equivalent (1.0 eq) of different acids (e.g., HCl in isopropanol, methanesulfonic acid, sulfuric acid) to the solution of the free base.

  • Induce Precipitation: If a solid does not form immediately, stir at room temperature for several hours. If still no solid, try cooling in an ice bath or adding a small amount of an anti-solvent (a solvent in which the salt is insoluble, like diethyl ether or heptane) dropwise until turbidity is observed.[35]

  • Isolate and Dry: Collect the precipitated solid by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

  • Assess Solubility: Perform a solubility measurement (e.g., shake-flask method) on each new salt form to compare their aqueous solubility against the free base.

Protocol 3: Shake-Flask Method for Thermodynamic Solubility Determination

  • Add Excess Solid: Add an excess amount of the solid compound (enough that some solid will visibly remain at the end) to a known volume of the desired aqueous buffer (e.g., pH 7.4 phosphate-buffered saline) in a glass vial.[33]

  • Equilibrate: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for 24-48 hours to ensure equilibrium is reached.[2]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically done by centrifuging the sample at high speed and carefully collecting the supernatant, or by filtering the solution through a 0.22 µm syringe filter that has low drug binding (e.g., PVDF).[34]

  • Dilute and Quantify: Create a standard curve of the compound with known concentrations. Dilute the saturated supernatant into the appropriate concentration range and determine the concentration using a validated analytical method like HPLC-UV or LC-MS.[34] This concentration is the thermodynamic solubility.

References

Addressing challenges in the stereoselective synthesis of spirocyclic compounds.

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for stereoselective spirocycle synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting strategies, and answers to frequently asked questions (FAQs) regarding the complex and fascinating challenge of controlling stereochemistry in spirocyclic systems. The unique three-dimensional architecture of spirocycles makes them privileged scaffolds in medicinal chemistry, but their synthesis demands precise control over stereocenters, particularly the spiro quaternary carbon.[1][2]

This resource is structured to address challenges from foundational concepts to specific experimental troubleshooting, providing not just protocols, but the underlying chemical logic to empower your research.

Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts
Question: What is the fundamental difference between thermodynamic and kinetic control in spiroketalization, and how do I choose which to pursue?

Answer: The choice between thermodynamic and kinetic control is a critical strategic decision that dictates your entire experimental approach to spiroketal synthesis.

  • Thermodynamic Control: This approach allows the reaction to reach equilibrium, resulting in the formation of the most stable spiroketal diastereomer. These reactions are typically run under reversible conditions, often with a Brønsted or Lewis acid catalyst at elevated temperatures, which facilitates equilibration between isomers. The final product ratio is determined by the relative Gibbs free energies of the stereoisomers. This is the "classical" approach, but it is inherently limited to the synthesis of the most stable product, which may not be the desired isomer.

  • Kinetic Control: This approach aims to form the product that is generated fastest, regardless of its ultimate stability. The reaction is run under irreversible conditions, often at low temperatures, to trap the initial product. The product ratio is determined by the relative energies of the transition states leading to the different isomers. Kinetic control is essential for accessing less stable, or "contrathermodynamic," products.[3]

Decisional Workflow:

G start Is the desired spiroketal the most stable isomer? thermo Pursue Thermodynamic Control start->thermo Yes kinetic Pursue Kinetic Control start->kinetic No / Unknown reagents Use reversible conditions: - Brønsted/Lewis Acids - Higher temperatures thermo->reagents conditions Use irreversible conditions: - Low temperatures - Specific reagents to trap product kinetic->conditions chelation Consider chelation-controlled kinetic cyclization (e.g., Ti(Oi-Pr)4) for specific outcomes. [1, 4] kinetic->chelation

Caption: Decision path for thermodynamic vs. kinetic control.

A key breakthrough in kinetic control is the use of Lewis acids like titanium isopropoxide (Ti(Oi-Pr)4) to mediate epoxide-opening spirocyclizations.[4] This method can proceed with retention of configuration at the anomeric carbon through a chelation-controlled mechanism, providing stereochemical outcomes that are complementary to other methods that proceed with inversion.[4][5]

Section 2: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems you may encounter in the lab.

Question: My spirocyclization reaction results in low diastereoselectivity. What are the primary factors I should investigate to improve it?

Answer: Low diastereoselectivity indicates that the energy difference between the transition states leading to the different diastereomers is small. To improve this, you must amplify these small differences. Here are the key parameters to optimize.[6]

Troubleshooting Workflow for Low Diastereoselectivity:

G start Low Diastereoselectivity Observed temp 1. Optimize Temperature (Usually lower T increases selectivity) [16] start->temp solvent 2. Screen Solvents (Vary polarity & coordinating ability) [16] temp->solvent substrate 3. Modify Substrate (Increase steric bulk of directing groups) [16, 37] solvent->substrate catalyst 4. Change Catalyst/Reagent (Screen different Lewis/Brønsted acids) [16] substrate->catalyst outcome Improved Diastereoselectivity catalyst->outcome

Caption: Stepwise approach to improving diastereoselectivity.

  • Temperature: This is often the most impactful variable. Lowering the reaction temperature decreases the available thermal energy, making the reaction more sensitive to small differences in activation energies between the diastereomeric transition states. This typically favors the formation of the product from the lower-energy transition state.[6]

  • Solvent: The solvent can influence the conformation of the substrate and the organization of the transition state. A systematic screen of solvents with varying polarity (e.g., toluene vs. THF vs. CH2Cl2) is crucial. Coordinating solvents can interact with catalysts or intermediates, altering the steric and electronic environment of the cyclization.

  • Substrate Modification: The steric bulk of substituents on your substrate can have a profound effect. A larger directing group can effectively shield one face of the molecule, forcing the cyclization to occur from the less hindered face.[6] For instance, in the synthesis of spirocyclic diketopiperazines, the bulkiness of a substituent on an aminoamide chain directly influences the degree of stereoinduction.[7]

  • Catalyst/Reagent Choice: In catalyzed reactions, the catalyst's structure is paramount. For Lewis acid-catalyzed reactions, screen acids with different metals (e.g., Ti, Sc, Cu) and ligands to find the optimal steric and electronic match for your substrate. Even in non-catalyzed reactions, the choice of reagent (e.g., different Brønsted acids) can influence the outcome.[6]

Question: I am attempting an enantioselective synthesis, but the enantiomeric excess (e.e.) is low. What are the likely causes and solutions?

Answer: Low enantiomeric excess is a common challenge indicating inefficient transfer of chirality from the catalyst to the product. The enantioselective construction of spirocycles, especially those with all-carbon quaternary centers, is notoriously difficult.[8][9]

Key Areas for Optimization:

Parameter Causality & Rationale Recommended Actions
Catalyst/Ligand The chiral ligand is the source of stereochemical information. An inadequate match between the ligand's chiral pocket and the substrate's transition state geometry results in poor enantio-discrimination.• Screen a library of structurally related chiral ligands. • Consider ligands with different electronic properties or steric bulk. • Ensure catalyst purity and proper activation.
Temperature Similar to diastereoselectivity, lower temperatures generally enhance enantioselectivity by magnifying the energy difference between the two enantiomeric transition states.• Run a temperature screen from room temperature down to -78 °C.[6] • Be aware that very low temperatures may significantly slow or halt the reaction.
Solvent The solvent can affect the catalyst's conformation and solubility, as well as its interaction with the substrate.• Screen a range of solvents. Non-coordinating solvents often provide higher e.e. in metal-catalyzed reactions by preventing competition with the substrate for binding sites.
Additives/Co-catalysts Additives can act as proton shuttles, scavenge inhibitors, or modify the catalyst's active state. In some cases, a co-catalyst is critical to "turn on" the desired reaction pathway.[10]• Experiment with additives like molecular sieves (to remove water) or non-coordinating bases/acids. • Investigate literature for co-catalysts known to enhance similar transformations.
Substrate Concentration High concentrations can sometimes lead to an increased rate of the non-catalyzed background reaction or promote catalyst aggregation/deactivation, both of which can erode enantioselectivity.• Perform a concentration screen to find the optimal balance between reaction rate and e.e.
Question: My reaction is producing a mixture of regioisomers or unexpected side products. What mechanistic pathways should I consider?

Answer: The formation of regioisomers or side products points to competing reaction pathways. Understanding the mechanism is key to suppressing undesired outcomes.

  • [3+2] vs. [4+2] Cycloadditions: In reactions involving dienes or similar systems, conditions can sometimes favor one cycloaddition pathway over another. The catalyst, solvent, and electronics of the substrates play a crucial role. In some cases, cascade reactions can occur, where an initial [3+2] cycloaddition is followed by a [4+2], leading to complex polycyclic spiro systems.[11]

  • Protecting Group Interference: Protecting groups are meant to be passive observers, but they can sometimes interfere.[12] A bulky protecting group might inadvertently direct the stereochemistry or even participate in the reaction. Ensure your chosen protecting groups are stable under the reaction conditions and are not acting as directing groups in an unintended way.

  • Substrate Rigidity: Highly rigid substrates, for example, those containing a Z-olefin in a tether, may struggle to adopt the necessary conformation for the desired C-C bond formation, leading to low conversion or alternative reaction pathways.[9]

  • Reaction Condition Divergence: Seemingly minor changes in reaction conditions can sometimes lead to completely different products. For example, the presence or absence of a specific reactant can divert a catalytic cycle towards a spirocyclization or a dimerization, leading to bisoxindoles instead of spirooxindoles.[13]

Section 3: Key Experimental Protocols
Protocol: Ti(Oi-Pr)₄-Mediated Kinetic Spiroketalization with Retention of Configuration

This protocol is based on the methodology developed for the stereocontrolled synthesis of spiroketals from glycal epoxides, which relies on kinetic, chelation-controlled cyclization.[4][5] It is particularly useful for accessing products that may be thermodynamically disfavored.

Objective: To synthesize a spiroketal from a hydroxy-functionalized glycal epoxide with retention of configuration at the anomeric carbon.

Materials:

  • Hydroxy-functionalized glycal epoxide (1.0 equiv)

  • Titanium (IV) isopropoxide (Ti(Oi-Pr)₄, 2.0 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Argon or Nitrogen atmosphere setup

  • Dry glassware

Step-by-Step Methodology:

  • Preparation: Under an inert argon atmosphere, add a solution of the hydroxy-functionalized glycal epoxide (1.0 equiv) in anhydrous CH₂Cl₂ to a flame-dried reaction flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

    • Causality: Starting the reaction at a very low temperature is critical to ensure kinetic control and prevent premature, non-selective reactions before the Lewis acid is fully coordinated.

  • Reagent Addition: Add Ti(Oi-Pr)₄ (2.0 equiv) dropwise to the cooled solution.

    • Causality: The Ti(Oi-Pr)₄ acts as a Lewis acid, activating the epoxide for nucleophilic attack. It also serves as a chelating agent, coordinating to both the epoxide oxygen and the tethered hydroxyl group. This pre-organizes the substrate into a rigid conformation that directs the intramolecular attack to occur with retention of configuration.[4]

  • Reaction Progression: After the addition is complete, slowly warm the reaction mixture to 0 °C over a period of 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality: Gradual warming provides the necessary activation energy for the cyclization to occur while minimizing side reactions or equilibration to the thermodynamic product.

  • Quenching: Once the starting material is consumed as indicated by TLC, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

  • Workup: Allow the mixture to warm to room temperature. Dilute with CH₂Cl₂ and filter the resulting suspension through a pad of Celite® to remove titanium salts. Wash the Celite® pad with additional CH₂Cl₂.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired spiroketal.

    • Self-Validation: The stereochemical outcome should be confirmed by 2D NMR techniques (e.g., NOESY/ROESY) to verify the spatial relationships predicted by the retention mechanism.[14]

Section 4: Characterization & Analysis Troubleshooting

Confirming the stereochemistry of a newly synthesized spirocycle is a non-trivial but essential task.

Question: My 1D NMR spectrum is ambiguous for determining the relative stereochemistry of my spiro compound. What should I do next?

Answer: Ambiguous 1D NMR spectra are common for complex, rigid 3D structures like spirocycles.[14] You must move to more advanced techniques to unambiguously assign stereochemistry.

Observed Problem Potential Cause Recommended Action
Overlapping Multiplets Low spectral dispersion in the 1H NMR spectrum; complex spin systems due to conformational rigidity.• Acquire the spectrum at a higher field strength (e.g., 600 MHz or higher). • Run 2D NMR experiments like COSY and HSQC to resolve correlations and assign protons and carbons.[14]
Ambiguous Relative Stereochemistry Diastereomers have different 3D arrangements of atoms that are difficult to distinguish from coupling constants alone.Perform a 2D NOESY or ROESY experiment. These experiments detect through-space correlations between protons that are close to each other (< 5 Å). The presence or absence of specific cross-peaks provides definitive proof of relative stereochemistry.[14]
Uncertainty about Chirality Molecule may possess subtle chiral elements (e.g., axial chirality) not immediately obvious from the 2D structure.• If enantiomers are possible, use a chiral solvating agent or chiral shift reagent in the NMR tube to induce diastereotopic shifts, which can resolve signals for the two enantiomers. • Ultimately, separation by chiral HPLC or X-ray crystallography may be required.
Difficulty in Crystallization The rigid, non-planar structure of spirocycles can frustrate efficient packing into a crystal lattice.[14]• Screen a wide range of solvent systems and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling). • If a single crystal is obtained, X-ray crystallography provides the absolute and relative stereochemistry definitively.

References

Identification and characterization of byproducts in 2-Oxa-7-azaspiro[3.5]nonane synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to identifying and characterizing byproducts in the synthesis of 2-Oxa-7-azaspiro[3.5]nonane, tailored for researchers, scientists, and drug development professionals.

Technical Support Center: 2-Oxa-7-azaspiro[3.5]nonane Synthesis

Introduction

2-Oxa-7-azaspiro[3.5]nonane is a valuable spirocyclic scaffold increasingly utilized in medicinal chemistry due to its unique three-dimensional structure, which can enhance pharmacological properties like metabolic stability and target binding affinity.[1] The synthesis of this compound, while achievable through several routes, can present challenges, including the formation of process-related impurities and byproducts. Rigorous identification and characterization of these byproducts are critical for ensuring the purity, safety, and efficacy of final drug candidates, as mandated by regulatory bodies. This guide provides troubleshooting assistance and answers to frequently asked questions to navigate the complexities of byproduct analysis in 2-Oxa-7-azaspiro[3.5]nonane synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to 2-Oxa-7-azaspiro[3.5]nonane, and what are their associated potential byproducts?

There are several reported synthetic pathways. A notable route involves a multi-step sequence starting from N-tosyl-piperidine-4,4-diethyl ester.[2][3] This precursor undergoes reduction with lithium aluminum hydride (LiAlH₄) to form a diol, which is then subjected to a one-pot mesylation and ring closure to yield the N-tosylated spirocycle. The final step is the removal of the tosyl protecting group.[2]

Potential Byproducts for this Route:

  • Incomplete Tosyl Deprotection: Residual N-tosyl-2-oxa-7-azaspiro[3.5]nonane is a common process-related impurity. Its presence indicates an incomplete deprotection step.

  • Unreacted Diol Intermediate: The precursor, (4-(hydroxymethyl)piperidin-4-yl)methanol, may persist if the cyclization step is not driven to completion.

  • Ring-Opened Adducts: While not directly reported for this specific synthesis, related studies on similar spirocyclic systems show that the oxetane ring can be susceptible to opening under certain conditions, leading to adducts.[2]

  • Over-reduction Products: In syntheses involving powerful reducing agents like LiAlH₄, there is a possibility of over-reduction, leading to olefinic impurities.[4]

An alternative patented synthesis proceeds via the ring-closure of 2,2′-(oxetane-3,3-diyl)bis(ethan-1-ol).[2] Byproducts in this route would likely be related to incomplete cyclization.

Q2: I have an unexpected spot on my TLC plate after the reaction. How do I begin to identify it?

An unexpected spot on a Thin Layer Chromatography (TLC) plate is the first indication of a potential byproduct. Here’s a logical approach to its initial characterization:

  • Assess Polarity: Compare the Rf value of the unknown spot to your starting material and product. A significantly different Rf value gives a clue about its relative polarity, which can be related to the presence or absence of polar functional groups (e.g., -OH, -NH).

  • Staining: Use different TLC stains. A potassium permanganate (KMnO₄) stain, for example, will react with reducible functional groups like alcohols (present in the diol intermediate) or alkenes, causing a color change. A ninhydrin stain can detect primary or secondary amines.

  • Preparative TLC/Column Chromatography: Isolate a small amount of the impurity by scaling up your TLC (preparative TLC) or running a small-scale column chromatography. This isolated sample can then be subjected to more advanced analytical techniques.[5]

Q3: My initial GC-MS analysis shows several unknown peaks. How can I confidently identify the corresponding structures?

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for separating and identifying volatile impurities.[6]

Systematic Approach to GC-MS Data Interpretation:

  • Analyze the Mass Spectrum: For each unknown peak, examine its mass spectrum. The molecular ion peak (M+) will give you the molecular weight of the compound.

  • Fragmentation Pattern: The fragmentation pattern is key to elucidating the structure. Look for characteristic fragments. For instance, in many amine derivatives, a common fragment corresponds to the loss of a side chain.[6]

  • Compare to Knowns: Compare the mass spectra of the unknown peaks to the spectra of your starting materials and the desired product. This can help identify process-related impurities.

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS provides the exact mass of the molecular ion, allowing you to determine the elemental composition with high confidence.[7] This is crucial for distinguishing between isobaric compounds (compounds with the same nominal mass but different formulas).

Q4: How can NMR spectroscopy be used to definitively characterize a byproduct structure?

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for unambiguous structure elucidation of organic molecules.[8][9]

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The integration of the signals corresponds to the ratio of protons.

  • ¹³C NMR: Shows the number of unique carbon atoms in the molecule. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups.[7][10]

  • 2D NMR Techniques: When the structure is complex, 2D NMR is invaluable.

    • COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (typically on adjacent carbons).[8]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.[8]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton.[8]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals which protons are close to each other in space, which helps in determining stereochemistry.[8]

Troubleshooting Guide

Problem Potential Cause Recommended Action & Rationale
Low yield of 2-Oxa-7-azaspiro[3.5]nonane Incomplete reaction (e.g., cyclization or deprotection).Monitor the reaction closely using TLC or LC-MS. This allows you to determine the optimal reaction time and ensure all starting material is consumed. Optimize reaction conditions: Adjust temperature, reaction time, or reagent stoichiometry. For instance, a slight excess of the cyclizing agent might be necessary.
Formation of a major byproduct.Isolate and identify the major byproduct using preparative chromatography and spectroscopic methods (NMR, MS). Understanding the structure of the byproduct provides insight into the competing side reaction, allowing you to modify conditions to suppress it.
Product loss during workup or purification.Re-evaluate the purification method. If the product is volatile, distillation under high vacuum might be more suitable than column chromatography.[5] Ensure the pH during aqueous extraction is optimized to keep the amine product in the organic layer.
Multiple impurities detected by HPLC/GC-MS Unstable reagents or intermediates.Use freshly purified reagents. Some reagents, like LiAlH₄, can degrade upon storage. Intermediates might be sensitive to air or moisture; perform reactions under an inert atmosphere (e.g., Nitrogen or Argon).
Reaction temperature too high.Maintain strict temperature control. Higher temperatures can often lead to decomposition or the formation of undesired side products.
Presence of Ring-Opened ByproductsAcidic or nucleophilic conditions during reaction or workup.
Summary of Potential Byproducts and Their Characteristics
Byproduct NameMolecular FormulaMolecular Weight ( g/mol )Key Analytical Features
2-Oxa-7-azaspiro[3.5]nonane (Product)C₇H₁₃NO127.18Presence of characteristic spirocyclic signals in NMR.[11]
N-Tosyl-2-oxa-7-azaspiro[3.5]nonaneC₁₄H₁₉NO₃S281.37Presence of tosyl group signals in ¹H NMR (aromatic protons ~7.3-7.8 ppm, methyl singlet ~2.4 ppm). Higher molecular weight in MS.
(4-(Hydroxymethyl)piperidin-4-yl)methanolC₇H₁₅NO₂145.20Two -OH groups, leading to a more polar character (lower Rf on TLC). D₂O exchangeable protons in ¹H NMR.
Ring-Opened Isomer (e.g., 3-((azetidin-3-yloxy)methyl)piperidin-3-ol)C₇H₁₅NO₂145.20Different NMR splitting patterns compared to the spirocycle, indicating an acyclic or different ring structure.

Analytical Protocols & Visualizations

Protocol: GC-MS Analysis for Byproduct Profiling
  • Sample Preparation: Dissolve a small aliquot of the crude reaction mixture in a suitable volatile solvent (e.g., Dichloromethane, Ethyl Acetate).

  • GC Column: Use a standard non-polar column (e.g., DB-5ms, HP-5ms) suitable for separating compounds of varying polarity.

  • Temperature Program: Start with a low initial temperature (e.g., 50-70 °C) and ramp up to a high final temperature (e.g., 250-280 °C). This allows for the separation of both volatile and less volatile components.

  • MS Detection: Use Electron Ionization (EI) at 70 eV. Scan a mass range from m/z 40 to 400.

  • Data Analysis: Integrate all peaks and analyze the mass spectrum for each, comparing fragmentation patterns to a library (e.g., NIST) and the spectra of known compounds.

Diagram: Synthetic Pathway and Potential Byproduct Formation

G cluster_main Main Synthetic Pathway cluster_byproducts Potential Byproducts A N-Tosyl-piperidine-4,4-diethyl ester B Diol Intermediate (C7H15NO2) A->B  LiAlH4 C N-Tosyl-2-oxa-7-azaspiro[3.5]nonane B->C  1. MsCl  2. Base BP1 Incomplete Cyclization (Unreacted Diol) B->BP1 Side Path D 2-Oxa-7-azaspiro[3.5]nonane (Product) C->D  Deprotection BP2 Incomplete Deprotection (Residual Tosylated Product) C->BP2 Side Path G Start Crude Reaction Mixture TLC TLC Analysis (Detect Impurities) Start->TLC Sep Separation (Column Chromatography or Prep-TLC) TLC->Sep Impurity Detected MS Mass Spectrometry (GC-MS, LC-MS, HRMS) Sep->MS Isolated Impurity NMR NMR Spectroscopy (1H, 13C, 2D NMR) Sep->NMR ID Structure Elucidation & Characterization MS->ID NMR->ID

References

Refining purification techniques for high-purity 2-Oxa-7-azaspiro[3.5]nonane derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the purification of 2-Oxa-7-azaspiro[3.5]nonane derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating these valuable spirocyclic scaffolds. The unique three-dimensional structure of these compounds, while beneficial for their pharmacological properties, often presents significant purification challenges, including the removal of structurally similar impurities and isomers.[1][2]

This document moves beyond standard protocols to provide in-depth troubleshooting advice and foundational principles, empowering you to diagnose and resolve purification bottlenecks effectively.

Part 1: Foundational Knowledge - Purity Assessment FAQs

Achieving high purity begins with accurately assessing it. Before attempting any purification, it is critical to understand the impurity profile of your crude material.

Q1: What are the primary techniques for assessing the purity of my 2-Oxa-7-azaspiro[3.5]nonane derivative?

The most effective approach involves a combination of methods to gain a comprehensive view of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is indispensable for confirming the structure of your target compound and identifying the presence of impurities.[3] Quantitative NMR (qNMR) can further be employed to determine the absolute purity of your sample without requiring an identical reference standard.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a mass spectrometry (MS) or UV detector, is a highly sensitive method for detecting and quantifying impurities, even those present at very low levels.[3]

  • Gas Chromatography (GC): For derivatives that are sufficiently volatile and thermally stable, GC can be an excellent tool for purity assessment.[3]

Table 1: Comparison of Purity Assessment Techniques

TechniquePrimary UseAdvantagesCommon Challenges
¹H / ¹³C NMR Structural confirmation, impurity identificationProvides structural information, relatively quick for initial assessment.May not detect non-protonated impurities or those with overlapping signals. Lower sensitivity than HPLC.
qNMR Absolute purity determinationHighly accurate, does not require an identical standard of the analyte.[3]Requires a certified internal standard and careful experimental setup.
HPLC-UV/MS Detection and quantification of impuritiesHigh sensitivity and resolution, suitable for non-volatile compounds, MS provides mass information.[3]Requires method development (column, mobile phase), may not detect compounds without a chromophore (UV).
GC-FID/MS Purity assessment for volatile compoundsExcellent for separating volatile impurities (e.g., residual solvents), high sensitivity.Compound must be thermally stable and volatile.

Part 2: The Purification Workflow: A Strategic Overview

A multi-step approach is often necessary to achieve the high purity (>99%) required for pharmaceutical applications. Relying on a single technique is rarely sufficient. The following workflow illustrates a typical strategy.

Purification_Workflow cluster_start Crude Material cluster_bulk Bulk Purification cluster_polishing Final Polishing cluster_final Final Product Crude Crude Reaction Mixture Extraction Aqueous Workup / Extraction Crude->Extraction Column Flash Column Chromatography Extraction->Column Recrystal Recrystallization Column->Recrystal If solid Prep_HPLC Preparative HPLC Column->Prep_HPLC If oil or high purity needed Analysis Purity & Identity Confirmation (NMR, HPLC, etc.) Recrystal->Analysis Prep_HPLC->Analysis Final_Product High-Purity Compound (>99%) Analysis->Final_Product

Caption: A general workflow for purifying 2-Oxa-7-azaspiro[3.5]nonane derivatives.

Part 3: Troubleshooting Guide - Column Chromatography

Flash column chromatography is the workhorse for the primary purification of spiro-heterocycles.[4][5][6] However, several issues can arise.

Q2: My compound is showing significant tailing or streaking on the TLC plate and column. What's happening?

This is often caused by secondary interactions between the basic nitrogen of the azaspirocycle and acidic silanols on the surface of standard silica gel.

  • Causality: The lone pair on the nitrogen can form strong hydrogen bonds or ionic interactions with the acidic Si-OH groups, leading to slow, non-uniform elution and poor peak shape.

  • Solution 1 (Mobile Phase Modifier): Add a small amount of a basic modifier to your eluent to compete with your compound for the acidic sites. A common choice is 0.1-1% triethylamine (NEt₃) or ammonia in methanol. This neutralizes the active sites, allowing your compound to elute more symmetrically.

  • Solution 2 (Alternative Stationary Phase): If tailing persists, consider switching to a less acidic stationary phase.

    • Neutral Alumina: Excellent for basic compounds, preventing degradation that can occur on silica.[7]

    • Deactivated Silica: You can pre-treat your silica gel by flushing the packed column with your mobile phase containing the basic modifier before loading your sample.

Q3: I'm experiencing very low recovery of my compound from the column. Where did it go?

Low recovery is a common and frustrating problem. The cause can be either chemical degradation or irreversible physical adsorption.[3][8]

Low_Recovery_Troubleshooting Problem Low Recovery After Chromatography Cause1 Chemical Degradation Problem->Cause1 Cause2 Irreversible Adsorption Problem->Cause2 Cause3 Incomplete Elution Problem->Cause3 Solution1a TLC Stability Test: Spot crude on TLC, wait 1-2h, elute. See if spot disappears. Cause1->Solution1a Solution2a Add a competitive modifier (e.g., triethylamine for bases). Cause2->Solution2a Solution3a Increase mobile phase polarity significantly at the end of the run (e.g., flush with 5-10% MeOH in DCM). Cause3->Solution3a Solution1b Switch to a less acidic stationary phase (Alumina). Solution1a->Solution1b

Caption: Troubleshooting logic for low recovery in column chromatography.

  • Diagnostic Step: First, determine if your compound is unstable on silica. Spot your crude material on a silica TLC plate, let it sit on the bench for an hour, and then elute it. If the spot for your product is faint or gone, it is degrading.[3]

  • Solutions:

    • If Degrading: Immediately switch to a less reactive stationary phase like neutral alumina.[7]

    • If Stable (Likely Adsorption): Your compound is likely sticking irreversibly.

      • Use a mobile phase modifier as described in Q2.

      • Ensure you are flushing the column with a sufficiently strong solvent at the end of your run to elute any highly retained material.

Q4: I have two spots that are very close on the TLC plate (low ΔRf). How can I improve separation?

  • Causality: The polarity difference between your product and the impurity is insufficient for separation with the chosen eluent system.

  • Solution 1 (Solvent System Optimization): Test different solvent systems. The "selectivity" of the separation can change dramatically. For example, if you are using Hexane/Ethyl Acetate, try switching to Dichloromethane/Methanol. These solvents have different interactions (e.g., hydrogen bond donating/accepting capabilities) with your compounds and the stationary phase.

  • Solution 2 (Reduce Eluent Strength): A weaker mobile phase (e.g., increasing the hexane percentage) will cause all compounds to move slower, increasing the residence time on the column and allowing for better separation between closely eluting spots.

  • Solution 3 (Column Parameters): Use a larger column with more stationary phase and/or a finer mesh silica gel (e.g., 230-400 mesh) to increase the number of theoretical plates and improve resolution.[4][6]

Part 4: Troubleshooting Guide - Recrystallization

Recrystallization is a powerful technique for the final polishing of solid compounds to achieve high purity.

Q5: My compound "oils out" instead of forming crystals. What should I do?

"Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystal lattice, often because the solution is supersaturated at a temperature above the compound's melting point in that solvent.

  • Solution 1 (Lower the Temperature): Ensure the solution cools slowly. Do not place the hot solution directly into an ice bath. Allow it to cool to room temperature first, then gradually cool it further.

  • Solution 2 (Use More Solvent): The concentration of your compound may be too high. Add more of the primary solvent to reduce the saturation level.

  • Solution 3 (Change Solvent System): The chosen solvent may be too good a solvent. Try a solvent system where the compound has slightly lower solubility.

  • Solution 4 (Scratch/Seed): Use a glass rod to gently scratch the inside of the flask below the solvent line to create nucleation sites. Alternatively, add a single, tiny crystal of the pure compound ("seed crystal") to initiate crystallization.

Part 5: Standard Operating Protocols

These protocols provide a validated starting point. Optimization will be necessary based on your specific derivative.

Protocol 1: Flash Column Chromatography on Silica Gel
  • Column Packing: Select a column size appropriate for your sample amount (typically a 50-100:1 ratio of silica gel to crude product by weight).[4][6] Pack the column using the chosen eluent system as a slurry.

  • Sample Loading: Dissolve your crude material in a minimal amount of the mobile phase or a stronger solvent (like DCM). Alternatively, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution: Begin elution with the determined mobile phase. Collect fractions and monitor them by TLC.

  • Gradient Elution (if needed): If impurities are strongly retained, gradually increase the polarity of the mobile phase to elute them. For example, start with 20% EtOAc in Hexane and gradually increase to 50% EtOAc in Hexane.

Protocol 2: Preparative Reversed-Phase HPLC (Prep-HPLC)

This is highly effective for final purification, especially for separating closely related impurities.[1]

  • System and Column: Use a preparative HPLC system with a C18 reversed-phase column.[1]

  • Mobile Phase Preparation: A typical mobile phase system is a gradient of water and acetonitrile, often with an acidic modifier to improve peak shape.

    • Mobile Phase A: 0.1% Formic Acid in Water.[1]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]

    • Note: Filter and degas all mobile phases before use.

  • Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., a small amount of DMSO or the initial mobile phase composition). Filter the sample through a 0.45 µm syringe filter.

  • Method Development: Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate retention time of your compound.

  • Optimization: Once the retention time is known, optimize the gradient around that point to achieve the best separation from nearby impurities. For example, if your compound elutes at 40% B, you might run a shallower gradient from 30% to 50% B over 30 minutes.

References

Technical Support Center: Enhancing the Long-Term Stability of 2-Oxa-7-azaspiro[3.5]nonane Hemioxalate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 2-Oxa-7-azaspiro[3.5]nonane hemioxalate. As a novel spirocyclic compound, its unique three-dimensional structure offers exciting possibilities in medicinal chemistry and materials science.[1] However, its hemioxalate salt form and inherent chemical functionalities present specific challenges regarding long-term stability. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and implement best practices for maintaining the integrity of this compound throughout its lifecycle.

Introduction to Stability Considerations

This compound is comprised of a basic spirocyclic amine and oxalic acid.[2] This salt structure, while often improving properties like solubility, can be susceptible to environmental factors. The primary stability concerns stem from two key properties:

  • Hygroscopicity: Amine salts are known to be hygroscopic, meaning they readily absorb moisture from the atmosphere.[3][4] This can lead to physical changes like clumping and chemical degradation.

  • Hydrolysis: The oxalate moiety can be susceptible to hydrolysis, a reaction with water that can break down the salt into its constituent acid and base.[5]

This guide will provide a framework for understanding and mitigating these challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Question 1: I've observed that my once free-flowing powder of this compound has become clumpy and difficult to weigh accurately. What is causing this and how can I resolve it?

Answer:

This is a classic sign of moisture absorption due to the hygroscopic nature of the amine salt.

  • Causality: When the compound is exposed to ambient air, water molecules are adsorbed onto the surface of the powder. This moisture can form liquid bridges between particles, leading to agglomeration and caking. This not only affects accurate weighing but can also be a precursor to chemical degradation.

  • Mitigation Strategies:

    • Controlled Environment: Handle the compound in a low-humidity environment, such as a glove box or a desiccator.

    • Proper Storage: Always store the compound in a tightly sealed container, preferably with a desiccant. Ensure the container is made of an inert material like glass or a suitable polymer.

    • Drying (with caution): If the material has already absorbed moisture, it may be possible to dry it under vacuum at a temperature well below its decomposition point. However, prevention is always the better strategy.

Question 2: My recent analysis shows a new, more polar peak in the HPLC chromatogram of my sample that has been in solution for a few days. Could this be a degradation product?

Answer:

Yes, this is a strong indication of chemical degradation, most likely due to hydrolysis.

  • Causality: In the presence of water, the hemioxalate salt can dissociate, and the oxalate anion can undergo hydrolysis.[5][6] This can lead to the formation of oxalic acid and the free base form of 2-Oxa-7-azaspiro[3.5]nonane. This process can be accelerated by non-neutral pH conditions.

  • Proposed Degradation Pathway:

    G cluster_main Hydrolytic Degradation Pathway Compound 2-Oxa-7-azaspiro[3.5]nonane Hemioxalate Products Degradation Products Compound->Products Hydrolysis Water H₂O (Moisture) Water->Products FreeBase 2-Oxa-7-azaspiro[3.5]nonane (Free Base) Products->FreeBase OxalicAcid Oxalic Acid Products->OxalicAcid

    A potential hydrolytic degradation pathway for this compound.

  • Analytical Confirmation and Mitigation:

    • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the molecular weights of the parent compound and the new peak. This can help confirm if the new peak corresponds to the free base or other degradants.[7][8]

    • pH Control: If working in solution, ensure the pH is controlled with a suitable buffer system to minimize hydrolysis.

    • Aprotic Solvents: For long-term solution stability, consider using anhydrous aprotic solvents where the compound is soluble.

Question 3: I am planning a long-term stability study. What are the key parameters I should monitor?

Answer:

A comprehensive stability study should assess the physical, chemical, and potentially microbiological integrity of the compound over time.

  • Key Stability-Indicating Parameters:

    • Appearance: Visual inspection for any changes in color, clarity (for solutions), or physical state.

    • Purity and Degradation Products: Use a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.[9]

    • Moisture Content: Regularly measure the water content using Karl Fischer titration, especially for solid-state stability studies.

    • pH (for solutions): Monitor the pH of solutions as a shift can indicate degradation.

  • Recommended Stability Testing Conditions:

ParameterConditionRationale
Long-Term Storage 25°C ± 2°C / 60% RH ± 5% RHSimulates ambient storage conditions.
Accelerated Storage 40°C ± 2°C / 75% RH ± 5% RHStresses the compound to predict long-term stability more quickly.
Photostability ICH Q1B compliant light sourceTo assess degradation due to light exposure.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored in a tightly sealed container, protected from light, in a controlled environment. For laboratory-scale quantities, storage in a desiccator at room temperature is recommended. For larger quantities, a climate-controlled storage area with low relative humidity is ideal.

Q2: How should I handle the compound during weighing and sample preparation to minimize moisture uptake?

A2:

  • Allow the container to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the compound in a low-humidity environment if possible.

  • Work quickly to minimize the exposure time to the atmosphere.

  • Reseal the container tightly immediately after use.

Q3: What analytical techniques are best suited for assessing the stability of this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment and quantification of degradation products. A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a buffer) and UV detection is a good starting point.[9]

  • Mass Spectrometry (MS): Coupling HPLC with MS (LC-MS) is invaluable for the identification of unknown degradation products by providing molecular weight information.[7][8]

  • Karl Fischer Titration: This is the gold standard for accurately determining water content, which is a critical parameter for this hygroscopic compound.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

This protocol outlines the steps for developing an HPLC method capable of separating the parent compound from potential degradation products.

  • Forced Degradation Studies:

    • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at a temperature below its melting point (e.g., 80°C) for 48 hours.

    • Photodegradation: Expose a solution of the compound to a photostability chamber according to ICH Q1B guidelines.

  • Chromatographic Conditions Development:

    • Analyze the stressed samples using a reverse-phase HPLC system.

    • Optimize the mobile phase composition (e.g., gradient of acetonitrile and water with a buffer like ammonium formate) and column temperature to achieve baseline separation between the parent peak and all degradation peaks.

    • The final method should demonstrate specificity, linearity, accuracy, and precision.[9]

Protocol 2: Workflow for Handling Hygroscopic Compounds

This workflow minimizes moisture exposure during routine laboratory use.

G cluster_workflow Hygroscopic Compound Handling Workflow Start Start: Retrieve from Storage Equilibrate Equilibrate Container to Room Temperature Start->Equilibrate Weigh Weigh in Controlled Environment (if possible) Equilibrate->Weigh Prepare Prepare Solution/ Sample Quickly Weigh->Prepare Reseal Tightly Reseal Container Prepare->Reseal Store Return to Proper Storage Conditions Reseal->Store End End Store->End

A recommended workflow for handling this compound to minimize moisture absorption.

References

Overcoming synthetic hurdles in the construction of the spirocyclic core.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of spirocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the intricate landscape of constructing these unique three-dimensional scaffolds. Spirocycles are of growing interest in medicinal chemistry due to their ability to provide novel intellectual property, improved physicochemical properties, and better target engagement compared to flat, aromatic systems.[1][2][3][4][5] However, the construction of the sterically demanding spirocyclic core presents significant synthetic challenges.[6]

This resource is structured as a dynamic troubleshooting guide and a set of frequently asked questions (FAQs). It moves beyond simple protocols to explain the "why" behind experimental choices, empowering you to overcome common hurdles and optimize your synthetic routes.

Troubleshooting Guide: Common Hurdles in Spirocyclization

This section addresses specific issues you might encounter during your experiments, offering explanations and actionable solutions.

Issue 1: Low or No Yield of the Desired Spirocyclic Product.

Question: My spirocyclization reaction is not proceeding as expected, resulting in low or no yield of the desired product. What are the likely causes and how can I troubleshoot this?

Answer: Low or no yield in a spirocyclization reaction is a common and frustrating issue. The root cause often lies in one of several areas: steric hindrance, inappropriate reaction conditions, or instability of intermediates.

  • Causality: The formation of a quaternary spirocenter is an inherently challenging transformation due to steric congestion.[7] The reactants must approach each other in a specific orientation, and bulky substituents can physically block this approach, increasing the activation energy of the reaction.[7][8] Furthermore, the chosen reaction conditions (solvent, temperature, catalyst) may not be optimal for overcoming this barrier.

  • Troubleshooting Workflow:

    • Re-evaluate Your Synthetic Strategy:

      • Intramolecular vs. Intermolecular Approach: If you are attempting an intermolecular reaction, consider redesigning your synthesis to utilize an intramolecular cyclization. Intramolecular reactions are often favored entropically, as the reactive partners are tethered together, increasing the effective molarity.

      • Alternative Cyclization Methods: Explore different classes of reactions to form the spirocyclic core. Common strategies include intramolecular aldol reactions, ring-closing metathesis (RCM), cycloadditions, and transition-metal-catalyzed processes.[6][9]

    • Optimize Reaction Conditions:

      • Temperature: Gradually increase the reaction temperature. Higher temperatures can provide the necessary energy to overcome the activation barrier. However, be mindful of potential side reactions or decomposition of starting materials and products.[10][11]

      • Concentration: For intramolecular reactions, running the reaction under high dilution can favor the desired cyclization over intermolecular side reactions. Conversely, for some bimolecular reactions, increasing the concentration of a key reagent might be beneficial.[10][11]

      • Catalyst/Reagent Screening: If you are using a catalyst, screen a variety of catalysts with different steric and electronic properties. For instance, in palladium-catalyzed reactions, bulky, electron-rich ligands can be beneficial for sterically demanding couplings.[12]

    • Address Steric Hindrance:

      • Modify Substrates: If possible, consider using starting materials with smaller protecting groups or substituents near the reaction center.

      • Use of Linkers: In some cases, introducing a temporary linker or tether can pre-organize the molecule for cyclization, which is then cleaved in a subsequent step.

Issue 2: Poor Stereocontrol Leading to a Mixture of Diastereomers.

Question: My spirocyclization is yielding a mixture of diastereomers with poor selectivity. How can I improve the stereochemical outcome?

Answer: Achieving high stereoselectivity is a critical challenge in spirocycle synthesis, as the spirocenter is often a newly formed stereocenter.[13] The formation of multiple stereoisomers complicates purification and reduces the yield of the desired compound.

  • Causality: The stereochemical outcome of a spirocyclization is determined by the transition state geometry of the ring-forming step. Factors influencing this include the facial selectivity of the attack on a prochiral center, the conformation of the starting material, and the influence of catalysts or directing groups.

  • Troubleshooting Workflow:

    • Catalyst and Reagent Control:

      • Chiral Catalysts: Employing a chiral catalyst (organocatalyst or transition metal complex with a chiral ligand) is a powerful strategy to induce enantioselectivity and can also influence diastereoselectivity.[14]

      • Substrate Control: Incorporate a chiral auxiliary into your starting material. The auxiliary can direct the cyclization to occur from a specific face, leading to a single diastereomer. The auxiliary can then be removed later in the synthesis.

    • Reaction Condition Optimization:

      • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry. Screen a range of solvents from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, DCM) and polar protic (e.g., ethanol, methanol), although protic solvents can sometimes interfere with certain catalysts.

      • Temperature: Lowering the reaction temperature can often enhance stereoselectivity by favoring the transition state with the lowest activation energy.

    • Strategic Substrate Design:

      • Directing Groups: Introduce a functional group (e.g., a hydroxyl or amide group) that can coordinate to a catalyst or reagent and direct the reaction to occur from a specific face of the molecule.

      • N-Protecting Group Influence: In the synthesis of spirooxindoles, for example, the choice of the nitrogen protecting group can significantly impact the stereochemical outcome of aldol cyclization steps.[15]

Frequently Asked Questions (FAQs)

Q1: I am considering using a Ring-Closing Metathesis (RCM) reaction to form my spirocycle, but I am concerned about potential issues. What are the common pitfalls of RCM for spirocycle synthesis?

A1: Ring-Closing Metathesis (RCM) is a powerful tool for the formation of cyclic and macrocyclic compounds, including spirocycles.[16][17][18] However, there are several potential hurdles to consider:

  • Catalyst Selection: The choice of the ruthenium-based catalyst (e.g., Grubbs' first, second, or third generation, Hoveyda-Grubbs catalysts) is crucial.[19] The catalyst's activity and stability can be affected by the functional groups present in your substrate.

  • Substrate Suitability: RCM is most efficient for forming 5- to 7-membered rings. The formation of smaller or larger rings can be challenging due to ring strain or entropic factors.[18] The substitution pattern around the double bonds can also significantly impact the reaction rate.

  • E/Z Selectivity: The geometry of the newly formed double bond can be difficult to control and often depends on the ring size and substrate.[18]

  • Dimerization: At high concentrations, intermolecular metathesis can compete with the desired intramolecular RCM, leading to the formation of dimeric or oligomeric byproducts.[20] Running the reaction under high dilution is a common strategy to mitigate this.

Q2: My attempt at an intramolecular aldol reaction to form a spirocyclic core is failing. What are the key parameters to investigate?

A2: The intramolecular aldol reaction is a classic and effective method for forming five- and six-membered rings in spirocyclic systems.[21] If you are encountering difficulties, consider the following:

  • Base Selection: The choice of base is critical. It must be strong enough to deprotonate the α-carbon to form the enolate but not so strong that it leads to unwanted side reactions. Common bases include LDA, LiHMDS, NaH, and alkoxides like NaOEt or KOtBu. The counterion of the base can also influence the stereochemical outcome.

  • Equilibrium and Reversibility: The aldol addition is often a reversible reaction. To drive the reaction towards the product, it is common to design the system so that the subsequent dehydration (condensation) step is favorable, forming a stable α,β-unsaturated carbonyl compound.[21]

  • Ring Size: The formation of 5- and 6-membered rings is generally favored due to their thermodynamic stability.[21] Attempts to form smaller or larger rings via an intramolecular aldol reaction are often unsuccessful.

  • Stereocontrol: Achieving stereocontrol in intramolecular aldol reactions can be challenging. The stereochemistry is often influenced by the preferred chair-like or boat-like transition state of the cyclization. Organocatalytic methods have been developed to achieve high diastereo- and enantioselectivity in these reactions.[22]

Q3: How can I effectively troubleshoot a reaction that is not working, even after following a literature procedure?

A3: Reproducing a literature procedure can sometimes be challenging due to subtle, unstated variables.[11] A systematic approach to troubleshooting is essential:

  • Purity of Reagents and Solvents: Ensure all your starting materials, reagents, and solvents are pure and dry. Some reactions are highly sensitive to moisture and impurities.[10]

  • Inert Atmosphere: If the reaction is sensitive to air or moisture, ensure your technique for maintaining an inert atmosphere (e.g., using a nitrogen or argon manifold, Schlenk techniques) is robust.

  • Order and Rate of Addition: The order and rate at which reagents are added can be critical, especially for highly exothermic reactions or when dealing with unstable intermediates.[10][11]

  • Temperature Control: Verify that the internal temperature of the reaction is being accurately maintained.[10][11]

  • Reaction Monitoring: Actively monitor the reaction by TLC, LC-MS, or GC-MS to understand when and if the reaction is stalling or if side products are forming.[10]

  • Small-Scale Test Reactions: Before committing a large amount of material, run several small-scale test reactions to screen different conditions (e.g., different solvents, bases, temperatures).

Experimental Protocols

General Protocol for a Trial Intramolecular Aldol Cyclization

This is a representative protocol. Specific conditions will need to be optimized for your particular substrate.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the dicarbonyl starting material (1.0 eq) and anhydrous solvent (e.g., THF, to a concentration of 0.01-0.1 M).

  • Cooling: Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).

  • Base Addition: Slowly add a solution of the chosen base (e.g., LDA, 1.1 eq) dropwise to the stirred solution of the starting material.

  • Reaction: Stir the reaction mixture at the chosen temperature and monitor its progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Work-up: Allow the mixture to warm to room temperature, and then extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Troubleshooting Guide for Low Yield in Spirocyclization

Potential Cause Diagnostic Check Proposed Solution(s)
High Steric Hindrance Analyze 3D model of substrate. Compare with successful examples in the literature.- Redesign substrate with smaller substituents.- Switch to an intramolecular strategy.- Increase reaction temperature.
Suboptimal Catalyst Screen different catalysts and ligands.- For Pd-catalyzed reactions, try bulky, electron-rich phosphine ligands.- For RCM, screen different Grubbs or Hoveyda-Grubbs catalysts.
Unfavorable Equilibrium Monitor reaction over time; does it stall or reverse?- For aldol reactions, try conditions that favor subsequent dehydration.- For other reversible reactions, try to remove a byproduct to drive the equilibrium.
Low Reactivity No conversion of starting material observed.- Increase temperature.- Use a more active catalyst or a stronger base/acid.- Increase concentration of a key reagent.[10][11]
Side Reactions/Decomposition Multiple spots on TLC, low mass balance.- Lower reaction temperature.- Use milder reagents.- Decrease reaction time.

Visualizations

Logical Workflow for Troubleshooting a Failed Spirocyclization Reaction

G start Reaction Failed: Low or No Yield check_purity Verify Purity of Starting Materials & Reagents start->check_purity check_conditions Review Reaction Conditions (Temp, Conc, Atmosphere) start->check_conditions analyze_strategy Re-evaluate Synthetic Strategy start->analyze_strategy sub_check_purity Impure? check_purity->sub_check_purity sub_check_conditions Conditions Suboptimal? check_conditions->sub_check_conditions sub_analyze_strategy Strategy Flawed? analyze_strategy->sub_analyze_strategy purify Purify/Re-purify and Repeat sub_check_purity->purify Yes success Successful Spirocyclization sub_check_purity->success No purify->start Retry optimize Systematically Optimize: - Temperature - Concentration - Solvent - Catalyst/Reagent sub_check_conditions->optimize Yes sub_check_conditions->success No optimize->start Retry with Optimized Conditions redesign Redesign Synthesis: - Intramolecular vs. Intermolecular - Alternative Cyclization Method - Modify Substrate sub_analyze_strategy->redesign Yes sub_analyze_strategy->success No redesign->start Attempt New Route

Caption: A decision-making workflow for troubleshooting unsuccessful spirocyclization reactions.

Stereochemical Control Strategies in Spirocycle Synthesis

G center Stereocontrol in Spirocyclization catalyst Catalyst-Controlled center->catalyst substrate Substrate-Controlled center->substrate reagent Reagent-Controlled center->reagent chiral_catalyst Chiral Transition Metal Complex catalyst->chiral_catalyst organocatalyst Chiral Organocatalyst catalyst->organocatalyst chiral_aux Chiral Auxiliary substrate->chiral_aux directing_group Directing Group substrate->directing_group chiral_reagent Chiral Reagent/ Base reagent->chiral_reagent

References

Technical Support Center: Optimizing the Cyclization Step in 2-Oxa-7-azaspiro[3.5]nonane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Oxa-7-azaspiro[3.5]nonane. This valuable spirocyclic oxetane is a key structural motif in medicinal chemistry, often considered a polar equivalent to the gem-dimethyl group and a desirable alternative to morpholine.[1] However, the construction of the strained four-membered oxetane ring fused at a spirocyclic center presents significant synthetic challenges, including low yields and competing side reactions.[2][3] This guide provides in-depth troubleshooting advice and optimized protocols to help you navigate and master the critical intramolecular cyclization step.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the strategy and theory behind the cyclization step.

Q1: What are the primary synthetic strategies for forming the spiro-oxetane ring in 2-Oxa-7-azaspiro[3.5]nonane?

A: The formation of the 2-oxa component of the spirocycle is typically achieved via an intramolecular cyclization of a suitably functionalized piperidine precursor. The two most authoritative and field-proven methods are:

  • Intramolecular Williamson Ether Synthesis: This is the most common approach. It involves a precursor with a hydroxyl group and a good leaving group separated by the appropriate number of carbons (e.g., a 1,3-halohydrin or a 1,3-diol). In the case of a diol, it is typically converted in-situ to a mono-sulfonate (like a tosylate or mesylate) which is then displaced by the remaining hydroxyl group under basic conditions.[1]

  • Mitsunobu Reaction: This powerful reaction allows for the direct cyclization of a 1,3-diol under mild, redox-neutral conditions.[4][5] It utilizes triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction proceeds with a clean inversion of stereochemistry at the reacting center, which is a key consideration in stereospecific syntheses.[6]

Q2: Why is the choice of the nitrogen protecting group on the piperidine ring so critical?

A: The piperidine nitrogen is a nucleophilic center that can compete with the desired hydroxyl group in the cyclization step, leading to unwanted N-alkylation byproducts. Therefore, it must be protected. The choice of protecting group is crucial:

  • Boc (tert-butoxycarbonyl): This is often preferred due to its stability under the basic conditions required for many cyclization reactions and its straightforward removal under mild acidic conditions.[7][8]

  • Tosyl (Ts): A tosyl group is very robust and deactivates the nitrogen's nucleophilicity. However, its removal requires harsh conditions (e.g., sodium in liquid ammonia or strong acid), which may not be compatible with the final spirocycle.[1]

  • Benzyl (Bn): While useful, the benzyl group can be cleaved under certain reductive or oxidative conditions that might be employed elsewhere in the synthesis.

Q3: The term "high dilution" is often mentioned for intramolecular cyclizations. Why is it important here?

A: The cyclization reaction is a competition between an intramolecular process (one end of the molecule reacting with the other end of the same molecule) and an intermolecular process (reacting with another molecule). The intermolecular reaction leads to polymerization, a common cause of low yields. According to reaction kinetics, the rate of the intramolecular reaction is dependent only on the concentration of the substrate, whereas the rate of the intermolecular reaction is dependent on the concentration squared. By maintaining a very low concentration of the reactant (typically <0.01 M), we dramatically favor the desired intramolecular cyclization.[9] This is often achieved by the slow addition of the substrate solution to a larger volume of solvent and/or reagents using a syringe pump.

Part 2: Troubleshooting Guide for the Cyclization Step

This guide provides a direct question-and-answer format for specific experimental issues.

Issue 1: The reaction yields are consistently low (<30%), or no desired product is formed.

  • Q: My TLC/LC-MS analysis shows only unreacted starting material. What is the likely cause?

    • A: Inadequate Activation or Base Strength. The cyclization may be kinetically slow due to either a poor leaving group or a base that is not strong enough to deprotonate the nucleophilic alcohol.

      • Causality: The Sₙ2 displacement to form the four-membered ring is inherently difficult due to ring strain. A highly reactive electrophile (a good leaving group) and a fully deprotonated, reactive nucleophile are essential.

      • Solution:

        • Improve the Leaving Group: If starting from a diol, ensure the sulfonation (tosylation or mesylation) goes to completion. Consider converting the alcohol to a triflate (from triflic anhydride), which is an exceptionally good leaving group.

        • Increase Base Strength: If using a carbonate or hydroxide base, switch to a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). NaH in an anhydrous solvent like THF is a standard choice for ensuring complete deprotonation of the alcohol.[10]

  • Q: My reaction produces a significant amount of a high-molecular-weight, insoluble material. What is happening?

    • A: Intermolecular Polymerization is Dominating. As discussed in FAQ 3, if the substrate concentration is too high, molecules will react with each other faster than they can cyclize internally.

      • Causality: The probability of intermolecular collisions increases with concentration, leading to the formation of polymer chains instead of the desired monomeric spirocycle.

      • Solution: Implement high-dilution conditions. Prepare a solution of your substrate and add it dropwise over several hours via a syringe pump to a heated solution of the base in a large volume of solvent. This keeps the instantaneous concentration of the substrate extremely low.

Issue 2: The reaction is messy, with multiple byproducts observed by TLC/LC-MS.

  • Q: I am attempting a Mitsunobu cyclization, but the purification is difficult due to byproducts.

    • A: Characteristic Mitsunobu Byproducts. The Mitsunobu reaction is notorious for producing triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate byproduct, which can be difficult to separate from the desired product.[6]

      • Causality: PPh₃ is oxidized to TPPO, and the azodicarboxylate (DEAD/DIAD) is reduced. Both are often crystalline, high-boiling point compounds with moderate polarity, complicating chromatography.

      • Solution:

        • Purification Strategy: TPPO is less soluble in non-polar solvents. After the reaction, concentrate the mixture and triturate with a solvent like diethyl ether or a hexane/ethyl acetate mixture to precipitate out much of the TPPO.

        • Chromatography: Use a low-polarity eluent system initially to flush the less polar hydrazine byproduct, then gradually increase polarity to elute your product, leaving the more polar TPPO on the column.

        • Alternative Reagents: Consider using polymer-bound triphenylphosphine, which can be removed by simple filtration. Alternatively, reagents like di-(4-chlorobenzyl)azodicarboxylate (DCAD) have been developed to produce byproducts that are more easily removed by filtration.[5]

  • Q: I am observing byproducts with masses corresponding to the loss of water or the addition of solvent fragments.

    • A: Elimination or Ring-Opening Side Reactions. The precursor or the product may be unstable under the reaction conditions.

      • Causality: The formation of a strained oxetane ring is a reversible process under certain conditions. Harsh bases can also promote elimination reactions if a suitable proton is available. The product itself can be susceptible to ring-opening if the workup is too acidic.[11]

      • Solution:

        • Milder Conditions: Reduce the reaction temperature and time.

        • Use a Hindered Base: Employ a sterically hindered, non-nucleophilic base like KHMDS or LiHMDS to disfavor elimination pathways.

        • Careful Workup: Quench the reaction carefully with a buffered aqueous solution (e.g., saturated NH₄Cl) rather than a strong acid to avoid cleaving the newly formed oxetane ring.

Part 3: Data Presentation & Optimized Protocols

Table 1: Comparison of Cyclization Conditions
MethodKey ReagentsSolventTemp (°C)Typical YieldKey ConsiderationsReference(s)
Williamson-type NaH (1.5 eq)Anhydrous THF25 - 6640-70%Requires a good leaving group (e.g., OTs, OMs). High dilution is critical.[1][10]
Mitsunobu PPh₃ (1.5 eq), DIAD (1.5 eq)Anhydrous THF0 to 2560-85%Excellent for diol precursors. Purification can be challenging. Order of addition matters.[5][6][12]
Base-Mediated K₂CO₃ or Cs₂CO₃DMF or Acetonitrile80 - 12030-60%Milder base, may require higher temperatures and longer reaction times.[13]
Optimized Protocol: Intramolecular Mitsunobu Cyclization

This protocol describes the cyclization of a precursor diol, tert-butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate, to form the protected 2-Oxa-7-azaspiro[3.5]nonane.

Materials:

  • tert-butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Procedure:

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the diol precursor (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF (to achieve a concentration of ~0.1 M based on the diol).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Slow Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution over 20-30 minutes. Causality Note: A rapid addition can lead to a significant exotherm and the formation of unwanted byproducts. The standard order of addition is to have the alcohol, nucleophile (in this case, the internal alcohol), and phosphine together before adding the azodicarboxylate.[12]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with saturated aq. NaHCO₃ (1x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification:

    • The crude residue will contain the product and significant amounts of TPPO and the DIAD byproduct.

    • Triturate the crude solid with cold diethyl ether and filter to remove a large portion of the precipitated TPPO.

    • Purify the filtrate by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate.

Part 4: Visualizations

Diagram 1: Key Intramolecular Cyclization Pathways

G cluster_0 Precursor cluster_1 Williamson-type Pathway cluster_2 Mitsunobu Pathway precursor N-Boc-4-hydroxy-4-(hydroxymethyl)piperidine step1a 1. TsCl, Pyridine 2. NaH, THF precursor->step1a Method A step1b PPh3, DIAD THF, 0°C to RT precursor->step1b Method B product_a 7-Boc-2-Oxa-7- azaspiro[3.5]nonane step1a->product_a product_b 7-Boc-2-Oxa-7- azaspiro[3.5]nonane step1b->product_b

Caption: Key synthetic routes for the spiro-oxetane cyclization.

Diagram 2: Troubleshooting Workflow for Cyclization

G start Low Yield or Failed Reaction cause1 Cause: Starting Material Unchanged start->cause1 cause2 Cause: Polymerization Observed start->cause2 cause3 Cause: Multiple Byproducts start->cause3 sol1 Solution: 1. Use stronger base (NaH) 2. Improve leaving group (OMs, OTs) 3. Switch to Mitsunobu cause1->sol1 sol2 Solution: 1. Implement high dilution (Syringe Pump Addition) 2. Lower concentration (<0.01 M) cause2->sol2 sol3 Solution: 1. Use milder conditions (Temp, Time) 2. Careful workup (no strong acid) 3. Optimize purification for byproducts (TPPO) cause3->sol3

Caption: A logical workflow for troubleshooting common cyclization issues.

References

Mitigating the formation of impurities during the salt formation of 2-Oxa-7-azaspiro[3.5]nonane.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Oxa-7-azaspiro[3.5]nonane Salt Formation

Welcome to the technical support guide for mitigating impurities during the salt formation of 2-Oxa-7-azaspiro[3.5]nonane. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating this valuable spirocyclic scaffold in high purity. As a key structural motif and morpholine bioisostere in modern medicinal chemistry, ensuring the integrity of the final salt is paramount for downstream applications and regulatory compliance.[1]

This guide provides in-depth, experience-driven answers to common challenges, moving beyond simple procedural steps to explain the underlying chemical principles that govern impurity formation and control.

Section 1: Understanding the Impurity Landscape

This section addresses the fundamental questions regarding the types of impurities that can arise during the salt formation of 2-Oxa-7-azaspiro[3.5]nonane and the mechanisms that drive their formation.

Q1: What are the most common impurities observed during the salt formation of 2-Oxa-7-azaspiro[3.5]nonane, and what are their sources?

During the salt formation of 2-Oxa-7-azaspiro[3.5]nonane, a secondary amine, several classes of impurities can be encountered. Understanding their origin is the first step toward effective mitigation.

  • Process-Related Impurities: These impurities originate from the synthetic route used to produce the free base.[2]

    • Starting Material Carryover: Unreacted precursors from the synthesis of the spirocyclic core.

    • Synthetic By-products: Compounds formed from side reactions during the synthesis, such as incompletely cyclized intermediates or over-reduction products.[3]

  • Oligomeric Impurities: The secondary amine nature of 2-Oxa-7-azaspiro[3.5]nonane makes it susceptible to self-reaction or reaction with reactive intermediates, especially under non-optimized conditions. This can lead to the formation of dimers or higher-order oligomers.

  • Degradation Products: The molecule can degrade under certain conditions.

    • Oxidative Degradation: Exposure to air (oxygen) can lead to the formation of N-oxide species or other oxidative by-products. This is often exacerbated by the presence of trace metals.

    • Acid-Mediated Degradation: The oxetane ring, while generally stable, can be susceptible to ring-opening under harsh acidic conditions, especially at elevated temperatures, leading to the formation of diol-containing impurities.

  • Solvent Adducts & Residual Solvents: The choice of solvent can lead to the formation of adducts or be retained in the crystal lattice as inclusions.[4][5] Residual solvents are a critical quality attribute that must be strictly controlled.[6]

Q2: What are the key chemical principles governing the formation of these impurities during crystallization?

Impurity incorporation is governed by a competition between kinetic and thermodynamic pathways during the crystallization process.[7][8]

  • Kinetic Control: This pathway is favored by rapid changes in conditions, such as high supersaturation caused by fast anti-solvent addition or rapid cooling.[9] Under kinetic control, molecules (including impurities) are rapidly incorporated into the growing crystal lattice without sufficient time to achieve the most stable arrangement. This often leads to the inclusion of mother liquor, solvent molecules, and conformationally similar impurities.[5]

  • Thermodynamic Control: This pathway leads to the most stable, and typically purest, crystal form. It is favored by slow, controlled crystallization conditions that allow for an equilibrium to be established between the crystal surface and the solution.[7] This allows impurity molecules to be rejected from the growing crystal lattice, as their incorporation is energetically unfavorable.[10]

The goal of a robust salt formation protocol is to operate under thermodynamic control to maximize impurity purging.

Section 2: Troubleshooting Guide & Mitigation Protocols

This section provides direct answers and actionable protocols for specific issues you may encounter during your experiments.

Q3: My final salt product is contaminated with oligomeric species. How can I prevent their formation?

The formation of oligomers often points to issues with reactivity during the salt formation process itself. The secondary amine can potentially react with itself or other reactive species.

Causality: High local concentrations of the free base before protonation, or the presence of reactive impurities from the synthesis, can facilitate intermolecular reactions.

Mitigation Protocol: Controlled Salt Formation

  • Inert Atmosphere: Purge the reaction vessel thoroughly with an inert gas (Nitrogen or Argon) and maintain a positive pressure throughout the process. This prevents oxidative side reactions that can generate reactive intermediates.[11]

  • Dilution: Perform the salt formation at a suitable dilution. High concentrations can favor bimolecular side reactions.

  • Reverse Addition: Instead of adding the acid to the solution of the free base, consider adding the free base solution slowly to the acidic solution (e.g., a solution of HCl in isopropanol). This ensures that the free base is immediately protonated upon addition, minimizing its concentration and preventing it from acting as a nucleophile.

  • Temperature Control: Maintain a constant, controlled temperature (e.g., 20-25°C) during the acid addition. Excursions to higher temperatures can increase the rate of side reactions.

Q4: The choice of solvent seems critical. How do I select the optimal solvent system to minimize impurity incorporation?

Solvent selection is arguably the most critical parameter in developing a successful crystallization process.[10][12] The ideal solvent system should provide high solubility for the free base but low solubility for the desired salt, while simultaneously ensuring impurities remain in the mother liquor.

Causality: The solvent influences solubility, nucleation kinetics, crystal growth, and the overall separation efficiency from impurities.[4] An inappropriate solvent can lead to oiling out, poor crystal habit, or co-precipitation of impurities.

Data-Driven Solvent Selection:

Solvent System (Example)PropertiesSuitability for 2-Oxa-7-azaspiro[3.5]nonane Salt FormationRationale
Isopropanol (IPA) Protic, Moderate PolarityExcellent Good solvent for the free base, but the hydrochloride salt often has low solubility, promoting high-yield crystallization.
Ethanol/Water Protic, PolarGood (with optimization) Water increases the polarity, which can help in dissolving polar impurities. However, the salt's solubility might also increase, requiring careful optimization of the ratio to avoid yield loss.
Acetonitrile (ACN) Aprotic, PolarModerate Can be a good choice, but differences in solubility between the salt and impurities must be significant. High solubility of the API in ACN could lead to product loss during washing.[13]
Tetrahydrofuran (THF) Aprotic, Low PolarityPoor (as primary solvent) Often too non-polar. The salt may precipitate too quickly and trap impurities (kinetic control). Can be useful as an anti-solvent.
Dichloromethane (DCM) Aprotic, Non-polarNot Recommended The secondary amine can potentially react with halogenated solvents, especially in the presence of a base or at elevated temperatures, forming quaternary ammonium salts or other by-products.

Experimental Protocol: Anti-Solvent Crystallization

This protocol is designed to maximize thermodynamic control.

  • Dissolve the 2-Oxa-7-azaspiro[3.5]nonane free base in a minimal amount of a suitable solvent where it is highly soluble (e.g., Isopropanol).

  • Filter the solution through a polish filter (e.g., 0.45 µm) to remove any particulate matter.

  • Add the acid solution (e.g., HCl in IPA) dropwise at a controlled temperature (20-25°C) with efficient stirring.

  • After acid addition, slowly add a pre-filtered anti-solvent (e.g., Heptane or MTBE) in which the salt is insoluble. The slow addition is crucial to control the rate of supersaturation.[14][15]

  • Allow the resulting slurry to stir for a sufficient aging time (e.g., 2-4 hours) to allow the crystal lattice to reach its most stable form, purging impurities.

  • Filter the solid product and wash the cake with a small amount of the anti-solvent or a mixture of the solvent/anti-solvent to remove the impurity-rich mother liquor.[13]

  • Dry the product under vacuum at a controlled temperature.

Section 3: Advanced Process Control & Analytics

For robust process development and manufacturing, implementing modern analytical techniques is essential for real-time understanding and control.

Q5: What analytical methods are best suited for detecting and quantifying impurities in my final product?

A multi-technique approach is recommended for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for quantifying organic impurities.[6][16] A gradient reverse-phase method with UV and/or Charged Aerosol Detection (CAD) is typically effective.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for identifying unknown impurities by providing molecular weight information.[16]

  • Gas Chromatography (GC): Primarily used for the analysis of residual solvents.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for unknown impurities after isolation and can be used for quantitative analysis (qNMR).[6]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): A useful technique for quantifying the salt counterion to ensure correct stoichiometry.[17]

Q6: How can Process Analytical Technology (PAT) be used to proactively control impurity formation?

PAT involves using in-line or on-line analytical tools to monitor Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs) in real-time.[18] This shifts the paradigm from testing quality in, to building quality by design.[19]

Causality: By monitoring the process in real-time, deviations can be detected and corrected instantly, ensuring the process remains in a state of control and consistently produces a high-purity product.[20]

PAT Implementation Workflow

Caption: PAT workflow for crystallization control.

Key PAT Tools:

  • In-situ FTIR/Raman Spectroscopy: Monitors the concentration of the solute (free base and salt) in the solution phase in real-time, allowing for precise control over supersaturation.[21]

  • Focused Beam Reflectance Measurement (FBRM): Tracks particle size and count, providing insights into nucleation and growth kinetics. This helps prevent events like "oiling out" or the formation of fine particles that can trap impurities.

Section 4: Frequently Asked Questions (FAQs)

Q7: Can the choice of acid (e.g., HCl vs. Oxalic Acid) influence the impurity profile?

Absolutely. The counter-ion can significantly impact the salt's physicochemical properties, including its crystal lattice energy, solubility, and propensity to form different polymorphs.

  • Hydrochloric Acid (HCl): Forms a simple, often highly crystalline hydrochloride salt. The small chloride ion fits well into many crystal lattices.

  • Oxalic Acid: Can form an oxalate or hemioxalate salt.[22] Being a dicarboxylic acid, it can bridge two molecules of the amine, potentially influencing the crystal packing and even leading to different impurity rejection capabilities compared to a hydrochloride salt. It's crucial to evaluate different salt formers as part of your development process.

Q8: My crystallization process sometimes "oils out" before solidifying. Why does this happen and is it a problem?

"Oiling out," or liquid-liquid phase separation, occurs when the level of supersaturation is so high that the solute separates as a liquid phase instead of a crystalline solid.[14] This is highly undesirable as this amorphous, oil-rich phase tends to trap impurities, which then get locked into the solid product when it finally crystallizes.

Mitigation:

  • Reduce Supersaturation Rate: Slow down the addition of the acid or anti-solvent.[14]

  • Increase Temperature: Operating at a slightly higher temperature can sometimes increase solubility enough to stay out of the "oiling out" region, though this must be balanced against potential degradation.

  • Seeding: Introducing seed crystals of the pure salt can provide a template for crystal growth, bypassing the need for primary nucleation at very high supersaturation levels.[15]

Q9: What are the primary safety considerations when handling 2-Oxa-7-azaspiro[3.5]nonane and its salts?

Like most amine compounds, 2-Oxa-7-azaspiro[3.5]nonane should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as causing serious eye irritation.[23] Operations should be conducted in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for the specific compound and any solvents or reagents used for detailed handling and disposal information.

References

Validation & Comparative

A Comparative Guide to the Structural Validation of 2-Oxa-7-azaspiro[3.5]nonane Derivatives: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms within a molecule is not merely a detail—it is the very foundation of its biological activity. For novel scaffolds such as 2-Oxa-7-azaspiro[3.5]nonane derivatives, which are gaining traction as valuable bioisosteres for motifs like morpholine, an unambiguous determination of their structure is paramount.[1][2][3] These spirocyclic systems, characterized by a central quaternary carbon connecting two rings, introduce unique stereochemical complexity. This guide provides an in-depth comparison of analytical techniques for the structural validation of these molecules, establishing why single-crystal X-ray crystallography stands as the gold standard for definitive structural elucidation.

The Imperative of Unambiguous Structure in Drug Design

The 2-Oxa-7-azaspiro[3.5]nonane core (Figure 1) is an attractive scaffold in medicinal chemistry due to its three-dimensional nature, which can improve physicochemical properties and enable novel interactions with biological targets.[2][3] However, synthetic routes to these compounds can often yield multiple isomers, including diastereomers and enantiomers, each with potentially distinct pharmacological profiles. Relying on spectroscopic data alone can lead to ambiguous assignments, posing a significant risk to the integrity and progression of a drug development program. An incorrect structural assignment can lead to flawed structure-activity relationship (SAR) models, wasted resources, and ultimately, the failure of promising candidates.

Chemical structure of 2-Oxa-7-azaspiro[3.5]nonane

Figure 1. The chemical structure of the parent 2-Oxa-7-azaspiro[3.5]nonane scaffold.[4]

A Comparative Overview of Structural Elucidation Techniques

While several analytical techniques contribute to piecing together a molecule's structure, they vary significantly in their ability to provide a complete and unambiguous three-dimensional picture.

TechniqueInformation ProvidedStrengthsLimitations for Spirocycles
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, crystal packing.Unambiguous and definitive structural determination.[5][6][7] Provides absolute configuration.Requires a single, high-quality crystal, which can be challenging to obtain.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity (1D NMR), through-bond and through-space correlations (2D NMR), dynamic information in solution.Excellent for determining the carbon-hydrogen framework and connectivity.[10] Provides data on solution-state dynamics.[11]Can be ambiguous for assigning relative and absolute stereochemistry of complex 3D scaffolds. Relies on interpretation of spatial correlations (e.g., NOE), which can be complex for rigid spirocycles.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns.High sensitivity, requires very small amounts of sample.[12][13] Provides molecular formula confirmation.Provides no direct information on 3D structure or stereochemistry.[12] Fragmentation analysis can suggest connectivity but is not definitive.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography is an experimental science that determines the atomic and molecular structure of a crystal.[14] The technique relies on the diffraction of an X-ray beam by the ordered array of atoms within a crystal, producing a unique diffraction pattern.[5][6] By measuring the angles and intensities of these diffracted beams, a three-dimensional map of electron density can be generated, from which the precise positions of atoms, their chemical bonds, and their stereochemical arrangement can be determined.[6][14] For complex spirocyclic systems like 2-Oxa-7-azaspiro[3.5]nonane derivatives, this technique is unparalleled because it directly visualizes the molecule's structure, leaving no room for the ambiguities that can arise from interpreting spectroscopic data.

The Crystallographic Workflow: A Self-Validating System

The process from a powdered compound to a validated crystal structure is a multi-step workflow designed to ensure the highest level of accuracy and integrity.

Crystallography Workflow cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Determination cluster_3 Phase 4: Validation & Deposition Crystallization Crystal Growth Mounting Crystal Mounting Crystallization->Mounting Select best crystal Screening Initial Screening & Unit Cell Determination Mounting->Screening Mount on diffractometer Data_Collection Full Diffraction Data Collection Screening->Data_Collection Determine strategy Data_Processing Data Integration & Scaling Data_Collection->Data_Processing Raw diffraction images Structure_Solution Solving the Phase Problem Data_Processing->Structure_Solution Processed reflection file Structure_Refinement Model Refinement Structure_Solution->Structure_Refinement Initial atomic model Validation Structure Validation (checkCIF) Structure_Refinement->Validation Refined structural model (CIF) Deposition Deposition (e.g., CSD) Validation->Deposition Validated CIF

A high-level overview of the single-crystal X-ray crystallography workflow.

Experimental Protocols: A Guide to Best Practices

Part 1: Crystallization of 2-Oxa-7-azaspiro[3.5]nonane Derivatives

The most critical and often rate-limiting step is obtaining diffraction-quality single crystals.[15] Small organic molecules can be crystallized using a variety of methods.[14][16]

Objective: To grow single crystals of approximately 0.1-0.3 mm in each dimension with well-defined faces and no visible defects.

Causality: The choice of crystallization method is dictated by the compound's solubility profile. The goal is to achieve a state of slow supersaturation, which allows for ordered crystal lattice formation rather than rapid precipitation or amorphous solid formation.

Recommended Methods:

  • Slow Evaporation:

    • Protocol:

      • Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, methanol) in a small, clean vial. The solvent should be one in which the compound is moderately soluble.

      • Cover the vial with a cap, or Parafilm, pierced with a few small holes using a needle.

      • Leave the vial undisturbed in a vibration-free environment (e.g., a desiccator) at a constant temperature.

      • Monitor for crystal growth over several days to weeks.

    • Rationale: The slow evaporation of the solvent gradually increases the concentration of the solute, leading to supersaturation and crystal nucleation.[9] The rate of evaporation can be controlled by the number and size of the holes.

  • Vapor Diffusion (Solvent/Anti-Solvent):

    • Protocol:

      • Dissolve 5-10 mg of the compound in a small volume (0.5-1 mL) of a "good" solvent in which it is highly soluble (e.g., dichloromethane, chloroform) in a small inner vial.

      • Place this inner vial inside a larger, sealable outer jar containing a larger volume (3-5 mL) of a volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane, pentane, diethyl ether).

      • Seal the outer jar and leave it undisturbed.

      • The anti-solvent vapor will slowly diffuse into the inner vial, reducing the overall solubility of the compound and inducing crystallization.[9][17]

    • Rationale: This is often the most successful method for obtaining high-quality crystals from small amounts of material.[9] It allows for very slow and controlled changes in solvent composition, promoting ordered crystal growth.

Part 2: Data Collection and Processing

Objective: To measure the intensities of a complete and redundant set of diffracted X-rays.

Workflow:

Data_Collection_Processing Mount Mount Crystal on Goniometer (in a cold stream, ~100 K) Center Center Crystal in X-ray Beam Mount->Center Screen Collect Preliminary Frames & Determine Unit Cell Center->Screen Strategy Calculate Data Collection Strategy Screen->Strategy Collect Execute Full Data Collection (Rotation) Strategy->Collect Process Integrate, Scale, and Merge Data (e.g., using XDS, SAINT) Collect->Process Output Generate Reflection File (e.g., HKLF 4 format) Process->Output

Workflow for X-ray diffraction data collection and processing.

Protocol Steps:

  • Crystal Mounting: A suitable crystal is selected under a microscope, picked up with a cryo-loop, and flash-cooled in a stream of liquid nitrogen (~100 K) to prevent radiation damage during data collection.[18]

  • Data Collection: The crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam.[14] It is rotated while a series of diffraction images are collected on a detector.[14][18] A complete dataset requires rotating the crystal through at least 180 degrees.[14]

  • Data Processing: Specialized software is used to process the raw images.[19] This involves:

    • Indexing: Determining the unit cell parameters and crystal orientation.[19]

    • Integration: Measuring the intensity of each diffraction spot.[19]

    • Scaling and Merging: Placing all intensity measurements on a common scale and merging symmetry-related reflections to produce a final, unique set of reflection data.[19]

Part 3: Structure Solution, Refinement, and Validation

Objective: To build an accurate atomic model that best fits the experimental diffraction data and is chemically sensible.

Protocol Steps:

  • Structure Solution: This step solves the "phase problem," as detectors can only measure intensities, not the phases of the diffracted waves.[14] For small molecules, this is typically achieved using direct methods.

  • Structure Refinement: An initial atomic model is refined using a least-squares process to minimize the difference between the observed diffraction amplitudes and those calculated from the model.[18][20][21] This iterative process adjusts atomic positions, occupancies, and atomic displacement parameters (ADPs or "thermal ellipsoids").[18][21]

  • Validation: This is a crucial final step to ensure the quality and correctness of the structure.[22]

    • Internal Validation: Key metrics from the refinement are checked, such as the R-factors (R1 and wR2), which measure the agreement between the model and the data, and the Goodness-of-Fit (GooF). Final R1 values for small molecules should typically be below 5-7%.

    • External Validation: The final structural model, saved in a standard Crystallographic Information File (CIF) format, must be validated using a tool like the IUCr's checkCIF service.[23][24][25] This service, often incorporating the PLATON software, runs hundreds of checks for geometric reasonableness, potential missed symmetry, and consistency of the data.[22][26][27] Any alerts generated must be addressed and explained.

Validation_Logic cluster_Refinement Refinement Output cluster_Validation Validation Process cluster_Checks Key Validation Checks cluster_Outcome Final Assessment Refined_CIF Refined Model (CIF) CheckCIF checkCIF / PLATON Refined_CIF->CheckCIF Check1 Geometric Outliers (Bond Lengths, Angles) CheckCIF->Check1 Check2 ADP Analysis CheckCIF->Check2 Check3 Missed Symmetry CheckCIF->Check3 Check4 Solvent Voids CheckCIF->Check4 Check5 Data Completeness CheckCIF->Check5 Alerts Review & Address ALERTS CheckCIF->Alerts Alerts->Refined_CIF Re-refine if necessary Final_CIF Final Validated CIF Alerts->Final_CIF If all checks pass

The logical flow of crystallographic structure validation.

Conclusion: The Indispensable Role of X-ray Crystallography

For novel chemical entities like 2-Oxa-7-azaspiro[3.5]nonane derivatives, where subtle stereochemical differences can have profound biological consequences, ambiguity in structural assignment is unacceptable. While NMR and Mass Spectrometry are essential tools for confirming connectivity and molecular formula, they cannot provide the definitive, high-resolution three-dimensional structural information that X-ray crystallography delivers.

The rigorous, self-validating workflow of crystallography—from crystal growth to data collection, refinement, and stringent validation—ensures a final structure of the highest possible accuracy. This allows researchers and drug development professionals to build their SAR models on a foundation of certainty, make informed decisions, and ultimately, accelerate the journey from a novel scaffold to a life-changing therapeutic. The investment in obtaining a single-crystal structure is an investment in the integrity and success of the entire research program.

References

Evaluating the In Vitro and In Vivo Efficacy of 2-Oxa-7-azaspiro[3.5]nonane-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of medicinal chemistry, the exploration of novel three-dimensional scaffolds is paramount to overcoming the limitations of traditional planar molecules. The "escape from flatland" is a well-recognized strategy to improve physicochemical and pharmacokinetic properties, ultimately enhancing clinical success.[1] Among the spirocyclic systems gaining prominence, the 2-Oxa-7-azaspiro[3.5]nonane scaffold presents a unique and compelling architecture for the design of novel therapeutics. This guide provides a comprehensive framework for evaluating the in vitro and in vivo efficacy of compounds derived from this scaffold, offering a comparative perspective grounded in established experimental methodologies.

The 2-Oxa-7-azaspiro[3.5]nonane core, which combines an oxetane and a piperidine ring sharing a single carbon atom, offers several advantages. The oxetane moiety can act as a polar equivalent to a gem-dimethyl group, potentially improving metabolic stability and aqueous solubility.[2] The piperidine ring is a ubiquitous pharmacophore that can be readily functionalized to interact with a wide array of biological targets. This unique combination makes the 2-Oxa-7-azaspiro[3.5]nonane scaffold a promising starting point for the development of new chemical entities targeting a range of diseases.

While extensive biological data on derivatives of the isomeric 7-azaspiro[3.5]nonane scaffold exist, demonstrating their potential as GPR119 agonists for diabetes and as fatty acid amide hydrolase (FAAH) inhibitors for pain and inflammation, the 2-Oxa-7-azaspiro[3.5]nonane scaffold remains a relatively underexplored chemical space.[3][4] This guide, therefore, serves as a roadmap for researchers and drug development professionals to systematically characterize the biological activity of novel compounds based on this promising framework.

In Vitro Efficacy Evaluation: A Multi-tiered Approach

The initial assessment of any new chemical entity begins with a robust in vitro screening cascade. This process is designed to determine the compound's activity at the molecular and cellular level, providing crucial information on potency, selectivity, and mechanism of action.

Tier 1: Primary Screening and Potency Determination

The first step is to assess the interaction of the 2-Oxa-7-azaspiro[3.5]nonane derivatives with their intended biological target.

Experimental Protocol: Target-Based Binding Assay (e.g., Radioligand Binding Assay for a GPCR)

  • Objective: To determine the binding affinity (Ki) of the test compounds for a specific receptor.

  • Materials:

    • Cell membranes expressing the target receptor.

    • Radiolabeled ligand specific for the target receptor.

    • Test compounds (2-Oxa-7-azaspiro[3.5]nonane derivatives) and a known reference compound.

    • Assay buffer and scintillation cocktail.

  • Procedure:

    • Prepare serial dilutions of the test and reference compounds.

    • In a 96-well plate, incubate the cell membranes with the radiolabeled ligand and varying concentrations of the test compounds or reference compound.

    • Allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter, washing to remove unbound radioligand.

    • Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality Behind Experimental Choices:

  • Radioligand Binding: This is a direct and sensitive method to quantify the interaction between a compound and its target receptor.

  • Cheng-Prusoff Equation: This allows for the conversion of an IC50 value, which is dependent on the assay conditions, to a Ki value, which is an intrinsic measure of affinity.

Data Presentation:

Compound IDTargetIC50 (nM)Ki (nM)
2-oxa-spiro-001Receptor X15075
2-oxa-spiro-002Receptor X5025
Reference CpdReceptor X2010
Tier 2: Functional Assays and Cellular Activity

Following confirmation of target binding, the next critical step is to evaluate the functional consequence of this interaction in a cellular context.

Experimental Protocol: Cell-Based Functional Assay (e.g., cAMP Assay for a Gs-coupled GPCR)

  • Objective: To determine the functional potency (EC50) of the test compounds as agonists or antagonists of a GPCR.

  • Materials:

    • A cell line stably expressing the target GPCR.

    • A cAMP assay kit (e.g., HTRF, AlphaLISA, or ELISA-based).

    • Test compounds and a known reference agonist/antagonist.

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • For agonist testing, treat the cells with serial dilutions of the test compounds or reference agonist.

    • For antagonist testing, pre-incubate the cells with serial dilutions of the test compounds before adding a fixed concentration of a known agonist.

    • Incubate for a specified time to allow for cAMP production.

    • Lyse the cells and measure the intracellular cAMP levels according to the assay kit manufacturer's instructions.

  • Data Analysis:

    • Plot the cAMP concentration against the log of the compound concentration.

    • Determine the EC50 (for agonists) or IC50 (for antagonists) using non-linear regression.

Causality Behind Experimental Choices:

  • Cell-Based Assay: This provides a more physiologically relevant measure of a compound's activity by assessing its effect in a living cell.

  • cAMP Measurement: For Gs-coupled GPCRs, cAMP is a direct downstream second messenger, making its measurement a reliable indicator of receptor activation.

Data Presentation:

Compound IDFunctional ActivityEC50/IC50 (nM)
2-oxa-spiro-001Agonist500
2-oxa-spiro-002Agonist100
Reference AgonistAgonist30

Experimental Workflow for In Vitro Evaluation

in_vitro_workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Functional & Cellular Assays cluster_2 Tier 3: Selectivity & Off-Target Profiling a Synthesized 2-Oxa-7-azaspiro [3.5]nonane Derivatives b Target-Based Binding Assay (e.g., Radioligand Binding) a->b Test Compounds c Determine Binding Affinity (Ki) b->c Data Analysis d Cell-Based Functional Assay (e.g., cAMP, Calcium Flux) c->d Active Compounds e Determine Potency (EC50/IC50) d->e Data Analysis f Selectivity Panel Screening (e.g., against related receptors) e->f Potent & Efficacious Compounds g Assess Off-Target Liabilities f->g Data Analysis in_vivo_workflow cluster_0 Pre-Efficacy Studies cluster_1 Efficacy Studies cluster_2 Safety & Toxicology a Lead Compound from In Vitro Studies b Pharmacokinetic (PK) Profiling in Rodents a->b Characterize c Determine ADME Properties & Oral Bioavailability b->c Analyze Data d Disease-Relevant Animal Model (e.g., LPS-induced inflammation) c->d Informed Dose Selection e Dose-Response Studies d->e Evaluate Efficacy f Preliminary Toxicology Assessment (e.g., acute toxicity) e->f Efficacious Doses g Evaluate Safety Profile f->g Analyze Data

References

A Comparative Guide to Cross-Target Activity Profiling of 2-Oxa-7-azaspiro[3.5]nonane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Three-Dimensional Scaffolds in Modern Drug Discovery

In the relentless pursuit of novel therapeutics with enhanced potency and specificity, medicinal chemists are increasingly "escaping from flatland".[1] This paradigm shift involves moving away from planar, aromatic structures towards three-dimensional (3D) molecular scaffolds.[2][3][4][5] Spirocyclic systems, which feature two rings sharing a single atom, are at the forefront of this movement. They offer a rigidified, yet conformationally diverse framework that can improve a molecule's interaction with its biological target, often leading to enhanced activity and improved physicochemical properties.[6][7]

The 2-Oxa-7-azaspiro[3.5]nonane scaffold has emerged as a particularly promising motif. It is often employed as a bioisosteric replacement for the ubiquitous morpholine ring, a common fragment in many approved drugs.[6][8] While morpholine is synthetically accessible, its conformational flexibility can be a liability, and it is often associated with metabolic instability. The rigid, 3D geometry of the 2-Oxa-7-azaspiro[3.5]nonane scaffold can offer a solution to these challenges, potentially improving metabolic stability and providing a more defined vector for substituent placement.[9]

However, the introduction of any novel scaffold into a drug discovery pipeline necessitates a thorough understanding of its broader pharmacological profile. Unintended interactions with off-target proteins can lead to adverse effects, torpedoing an otherwise promising clinical candidate.[10][11][12] Therefore, comprehensive cross-target activity profiling is not just a regulatory hurdle, but a critical step in de-risking a chemical series and building a robust structure-activity relationship (SAR).

This guide provides a framework for the cross-target activity profiling of 2-Oxa-7-azaspiro[3.5]nonane derivatives, comparing their performance against a conventional morpholine-containing analogue. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a comparative analysis of hypothetical data to illustrate the potential advantages of this spirocyclic scaffold.

Comparative Framework: A Hypothetical Case Study

To illustrate the principles of cross-target profiling, we will consider a hypothetical case study. Let us assume we have developed a series of 2-Oxa-7-azaspiro[3.5]nonane derivatives (Compounds 1a , 1b , and 1c ) designed to inhibit a primary kinase target, "Kinase X". We will compare their selectivity profile against a well-characterized, morpholine-containing inhibitor of the same target, our "Reference Compound".

Hypothetical Compounds for Analysis:

Compound IDScaffoldR1 GroupR2 Group
Reference MorpholinePhenylPyrimidine
1a 2-Oxa-7-azaspiro[3.5]nonanePhenylPyrimidine
1b 2-Oxa-7-azaspiro[3.5]nonane4-FluorophenylPyrimidine
1c 2-Oxa-7-azaspiro[3.5]nonanePhenyl5-Chloropyrimidine

Our objective is to determine if the spirocyclic scaffold imparts a superior selectivity profile compared to the more flexible morpholine ring system. We will focus our profiling efforts on two of the largest and most frequently implicated target families in off-target effects: protein kinases and G-protein coupled receptors (GPCRs).[12]

Experimental Design for Cross-Target Profiling

A tiered approach to selectivity profiling is often the most efficient. We will begin with broad, panel-based screening to identify potential off-target hits, followed by more focused, dose-response studies to confirm and quantify these interactions.

Caption: Tiered workflow for cross-target profiling.

Part 1: Kinase Selectivity Profiling

Given that our hypothetical compounds are designed as kinase inhibitors, assessing their selectivity across the human kinome is paramount. Non-specific kinase inhibition is a common source of toxicity.[10]

Methodology: Competition Binding Assay (e.g., KINOMEscan®)

We will employ a competition binding assay platform, such as DiscoverX's KINOMEscan®, which measures the ability of a compound to displace a proprietary ligand from the active site of a large panel of kinases.[13][14][15] This approach is independent of ATP concentration and provides a direct measure of binding affinity.

Experimental Protocol:

  • Compound Preparation: Prepare 10 mM stock solutions of the reference compound and derivatives 1a-1c in DMSO.

  • Assay Execution: Submit compounds for screening against a broad kinase panel (e.g., scanMAX panel with over 468 kinases) at a single high concentration (e.g., 10 µM).[13]

  • Data Analysis: The primary output is typically "% Control", where a lower value indicates stronger binding. A threshold (e.g., <35% of control) is used to identify significant off-target interactions.

  • Hit Confirmation: For identified off-target hits, perform dose-response experiments to determine the dissociation constant (Kd).

Hypothetical Kinase Profiling Data:

CompoundPrimary Target (Kinase X) Kd (nM)Off-Target Hit 1 (Kinase Y) Kd (nM)Off-Target Hit 2 (Kinase Z) Kd (nM)Selectivity Score (S10 at 1µM)
Reference 5852500.02
1a 4>10,0001,5000.00
1b 3>10,000>10,0000.00
1c 6>10,0008000.00

Selectivity Score (S10) is the number of off-targets with a Kd < 1 µM divided by the total number of kinases tested.

Interpretation of Results:

In our hypothetical data, the 2-Oxa-7-azaspiro[3.5]nonane derivatives (1a , 1b , 1c ) exhibit significantly improved selectivity over the morpholine-containing Reference Compound . The spirocyclic scaffold appears to restrict the molecule's conformation in a way that disfavors binding to the active sites of off-target kinases Y and Z, a common goal in medicinal chemistry.[9] Compound 1b , with the 4-fluorophenyl substitution, demonstrates the highest selectivity, suggesting that the interplay between the spirocyclic core and its substituents is key to achieving a clean off-target profile.

Part 2: GPCR Liability Profiling

GPCRs represent the largest family of cell surface receptors and are common off-targets for a wide range of small molecules, leading to potential side effects related to the central nervous, cardiovascular, and respiratory systems.[11][16][17][18] We will use a tiered approach, starting with a broad binding screen followed by functional assays for any identified hits.

Methodology: Radioligand Binding and Functional Assays

A common strategy is to use a broad panel of radioligand binding assays, such as the Eurofins SafetyScreen44 panel, to identify potential interactions.[16][19][20] Any significant binding activity is then followed up with functional assays to determine if the compound acts as an agonist, antagonist, or inverse agonist.

Experimental Protocol:

  • Primary Screen: Screen the reference compound and derivatives 1a-1c at 10 µM against the SafetyScreen44 panel. This panel includes a diverse set of GPCRs, ion channels, and transporters.

  • Hit Identification: Identify any targets where the compounds exhibit >50% inhibition of radioligand binding.

  • Functional Follow-up: For any identified GPCR hits, perform functional assays to determine the compound's effect on receptor signaling. The choice of assay depends on the GPCR's signaling pathway (Gαs, Gαi, or Gαq).

Common Functional Assays for GPCRs:

  • cAMP Assays: For Gαs- and Gαi-coupled receptors, changes in intracellular cyclic AMP (cAMP) are measured.[17][21][22][23] Agonists of Gαs-coupled receptors increase cAMP, while agonists of Gαi-coupled receptors decrease forskolin-stimulated cAMP levels.

  • GTPγS Binding Assays: This assay measures the direct activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.[24][25][26][27][28] It is a proximal measure of receptor activation.

  • β-Arrestin Recruitment Assays: This assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and an important signaling pathway in its own right.[29][30][31][32][33]

GPCR_Signaling Ligand Ligand GPCR GPCR Ligand->GPCR Activation G_Protein Gαβγ GPCR->G_Protein GDP/GTP Exchange Beta_Arrestin β-Arrestin GPCR->Beta_Arrestin Recruitment Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production

Caption: Key GPCR signaling and assay readouts.

Hypothetical GPCR Profiling Data:

Let's assume the primary screen identified the Serotonin 5-HT2A receptor as a potential off-target for the Reference Compound .

Compound5-HT2A Binding (% Inhibition @ 10 µM)5-HT2A Functional Assay (β-Arrestin Recruitment EC50, µM)
Reference 85%1.2 (Agonist)
1a 25%> 30
1b 15%> 30
1c 38%> 30

Interpretation of Results:

The hypothetical data shows that the morpholine-containing Reference Compound has significant off-target agonist activity at the 5-HT2A receptor. This is a common liability, and such activity can lead to undesirable centrally-mediated side effects. In contrast, the 2-Oxa-7-azaspiro[3.5]nonane derivatives show markedly reduced binding and no significant functional activity at this receptor. This suggests that the rigid, 3D nature of the spirocyclic scaffold prevents the molecule from adopting the necessary conformation to bind effectively to the 5-HT2A receptor binding pocket.

Discussion: The Value of 3D Scaffolds in Mitigating Off-Target Effects

The hypothetical data presented in this guide illustrates a key advantage of employing 3D scaffolds like 2-Oxa-7-azaspiro[3.5]nonane in drug design. By rigidifying the molecular structure, we can pre-organize the pharmacophoric elements into a conformation that is optimal for the intended target, while simultaneously being suboptimal for a range of off-targets. This can lead to a significant improvement in the selectivity profile, which is a critical determinant of a drug's safety and therapeutic window.

The comparison with the more flexible morpholine-containing analogue highlights how conformational restriction can be a powerful tool for medicinal chemists. While both scaffolds occupy a similar chemical space, the spirocyclic system's inherent three-dimensionality provides a more defined and less promiscuous presentation of its functional groups to biological targets.

Conclusion

The journey of a drug candidate from discovery to clinical approval is fraught with challenges, with off-target activity being a major cause of attrition. A proactive and comprehensive cross-target profiling strategy is therefore essential. For novel scaffolds like 2-Oxa-7-azaspiro[3.5]nonane, such profiling not only identifies potential liabilities but also builds a deeper understanding of the scaffold's inherent pharmacological properties.

As demonstrated through our hypothetical case study, the use of advanced, three-dimensional scaffolds can lead to compounds with superior selectivity profiles compared to their flatter, more flexible counterparts. By combining rational, structure-based design with rigorous, multi-tiered experimental profiling, researchers can de-risk novel chemical matter and increase the probability of discovering safe and effective new medicines.

References

A Senior Application Scientist's Guide to Confirming the Mechanism of Action of Bioactive 2-Oxa-7-azaspiro[3.5]nonane Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of 2-Oxa-7-azaspiro[3.5]nonane Analogs in Drug Discovery

The landscape of medicinal chemistry is in a constant state of evolution, with a significant trend being the "escape from flatland"—a strategic shift towards three-dimensional molecular architectures to enhance drug-like properties.[1][2] Within this paradigm, spirocyclic scaffolds have garnered considerable attention. The 2-Oxa-7-azaspiro[3.5]nonane core, in particular, stands out as a promising structural motif.[3][4][5] Its unique three-dimensional arrangement, combining an oxetane and a piperidine ring, offers a rigid and sp3-rich framework that can lead to improved physicochemical properties such as enhanced metabolic stability and aqueous solubility.[6] These analogs are often considered bioisosteres of piperidine, a common pharmacophore, allowing for the favorable modulation of ADME (absorption, distribution, metabolism, and excretion) properties.[1][6]

Bioactive 2-Oxa-7-azaspiro[3.5]nonane derivatives have shown potential across various therapeutic areas, including as GPR119 agonists and as agents for CNS disorders.[7][8][9] However, the journey from a promising bioactive "hit" to a well-characterized clinical candidate is contingent on a thorough understanding of its mechanism of action (MoA). A definitive MoA is crucial for optimizing lead compounds, predicting potential side effects, and ensuring the overall success of a therapeutic program.[10]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive, step-by-step framework for elucidating and confirming the MoA of novel 2-Oxa-7-azaspiro[3.5]nonane analogs. We will move beyond a simple listing of protocols to explain the causal logic behind experimental choices, ensuring a self-validating and robust investigative process.

Part 1: Initial Hypothesis Generation and Target Identification

The first critical step in confirming the MoA is to identify the direct molecular target(s) of the bioactive analog. This process often begins with a hypothesis, which can be informed by the structural similarity of the analog to known ligands, the phenotypic effects observed in initial screens, or computational predictions.

In Silico and Chemoinformatic Approaches

Before embarking on costly and time-consuming wet-lab experiments, computational methods can provide valuable initial hypotheses. Chemoinformatic approaches can systematically interrogate all targets for which ligands are known, identifying plausible MoA targets for novel compounds.[11]

Experimental Workflow: Target Hypothesis Generation

Caption: Computational workflow for generating initial target hypotheses.

Biochemical Target Identification: Affinity-Based and Label-Free Methods

With a list of potential targets in hand, the next step is to biochemically confirm the direct binding of the analog to these proteins. There are two primary approaches for this: affinity-based pull-down and label-free methods.[10]

Affinity-Based Pull-Down: This technique involves immobilizing the bioactive analog on a solid support (e.g., agarose beads) or tagging it with a high-affinity handle like biotin.[10] This "bait" is then incubated with cell lysate, and any proteins that bind are "pulled down" and identified by mass spectrometry.

Label-Free Methods: These approaches, such as Drug Affinity Responsive Target Stability (DARTS), avoid chemical modification of the small molecule.[12][13] DARTS leverages the principle that when a small molecule binds to its target protein, it can stabilize the protein's structure, making it less susceptible to protease digestion.

Protocol: Affinity-Based Pull-Down with a Biotinylated Analog

  • Synthesis: Synthesize a biotinylated version of the 2-Oxa-7-azaspiro[3.5]nonane analog. A linker should be attached to a position on the molecule that is non-essential for its biological activity, as determined by preliminary structure-activity relationship (SAR) studies.

  • Cell Lysis: Prepare a cell lysate from a relevant cell line (e.g., a cancer cell line if the analog shows anti-proliferative effects).

  • Incubation: Incubate the biotinylated analog with the cell lysate to allow for binding to its target protein(s).

  • Capture: Add streptavidin-coated magnetic beads to the lysate. The high affinity of biotin for streptavidin will capture the biotinylated analog along with its bound proteins.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

Part 2: Target Validation and Pathway Analysis

Once a direct binding partner is identified, it is crucial to validate that the interaction with this target is responsible for the observed biological effects of the analog. This involves demonstrating target engagement in a cellular context and mapping the downstream signaling pathways.

Cellular Target Engagement

Cellular thermal shift assays (CETSA) and NanoBRET™ Target Engagement Intracellular Kinase Assays are powerful methods to confirm that the analog engages its target within intact cells.[14]

NanoBRET™ Target Engagement: This assay is particularly useful for kinase targets and measures the binding of a compound to a full-length kinase in live cells.[14] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe that reversibly binds to the kinase's active site.[15][16] A competing compound will displace the probe, leading to a decrease in the BRET signal.

Protocol: NanoBRET™ Target Engagement Assay for a Putative Kinase Inhibitor

  • Cell Transfection: Co-transfect HEK293 cells with a plasmid encoding the NanoLuc®-tagged kinase of interest and a plasmid for a fluorescent cell-permeable tracer.

  • Cell Plating: Plate the transfected cells in a 96-well plate.

  • Compound Treatment: Treat the cells with a serial dilution of the 2-Oxa-7-azaspiro[3.5]nonane analog.

  • Tracer Addition: Add the NanoBRET™ tracer to the wells.

  • Signal Detection: Measure the donor (luciferase) and acceptor (tracer) emission signals using a luminometer.

  • Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the IC50 value, which represents the concentration of the analog required to displace 50% of the tracer.

Table 1: Hypothetical NanoBRET™ Target Engagement Data

CompoundTarget KinaseCellular IC50 (nM)
Analog XKinase A50
Analog XKinase B>10,000
Staurosporine (Control)Kinase A20
Kinome Profiling

To understand the selectivity of a putative kinase inhibitor, it is essential to profile its activity against a broad panel of kinases. This can be achieved through kinome profiling services that utilize biochemical or cell-based assays.[17][18][19] This provides a comprehensive view of the analog's on-target and off-target activities, which is critical for predicting potential therapeutic efficacy and toxicity.

Experimental Workflow: Kinome Profiling

Caption: Workflow for assessing the selectivity of a kinase inhibitor.

GPCR Signaling Pathway Analysis

If the initial target identification suggests a G protein-coupled receptor (GPCR), a different set of assays is required to dissect the downstream signaling cascade. GPCRs can signal through various pathways, primarily mediated by different Gα subunits (Gs, Gi/o, Gq/11) or through β-arrestin recruitment.[20][21]

Cell-Based GPCR Assays: A variety of cell-based assays are available to measure the functional consequences of GPCR activation, including assays for:

  • cAMP Accumulation: For Gs- and Gi/o-coupled receptors.[22]

  • Calcium Flux: For Gq/11-coupled receptors.

  • β-Arrestin Recruitment: Can be measured using BRET or enzyme fragment complementation assays.

Table 2: Comparison of GPCR Signaling Assays

Assay TypeSignaling PathwayPrincipleAdvantagesDisadvantages
cAMP AssayGs/GiMeasures changes in intracellular cyclic AMP levels.High-throughput, well-established.Indirect measure of receptor activation.
Calcium Flux AssayGqMeasures changes in intracellular calcium concentration using fluorescent dyes.Real-time kinetics, sensitive.Can be prone to artifacts.
BRET-based β-arrestin Assayβ-arrestinMeasures the interaction between a luciferase-tagged GPCR and a fluorescently-tagged β-arrestin.[23][24]Live-cell assay, can detect biased agonism.Requires genetic engineering of cells.

Part 3: Comparative Analysis and In-Vivo Validation

To build a compelling case for the MoA, it is essential to compare the effects of the 2-Oxa-7-azaspiro[3.5]nonane analog with those of known, well-characterized compounds. Furthermore, in-vivo studies are necessary to confirm that the proposed MoA is relevant in a physiological context.

Comparison with Reference Compounds

The cellular and biochemical effects of the analog should be directly compared to those of:

  • A known inhibitor/agonist of the identified target: This helps to confirm that the analog's effects are consistent with modulation of the proposed target.

  • A structurally similar but inactive analog: This serves as a negative control to rule out non-specific effects.

In-Vivo Target Engagement and Efficacy

The final step in confirming the MoA is to demonstrate that the analog engages its target in an animal model of the disease and that this engagement leads to the desired therapeutic effect. This can be achieved through:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) studies: To correlate the concentration of the analog in the target tissue with a biomarker of target engagement.

  • Efficacy studies: To assess the therapeutic benefit of the analog in a relevant disease model.

Logical Relationship of Experimental Stages

Logical_Relationship_of_Experimental_Stages A Initial Hypothesis Generation (In Silico) B Biochemical Target Identification (e.g., Affinity Pull-Down) A->B Guides C Cellular Target Engagement (e.g., NanoBRET™) B->C Confirms D Pathway Analysis (e.g., Kinome Profiling) C->D Informs E Comparative Studies D->E Provides Context F In-Vivo Validation E->F Justifies

Caption: The logical progression of experiments to confirm the MoA.

Conclusion

Confirming the mechanism of action of a novel bioactive compound like a 2-Oxa-7-azaspiro[3.5]nonane analog is a multifaceted process that requires a logical and systematic approach. By integrating computational methods, biochemical and cellular assays, and in-vivo studies, researchers can build a robust and well-supported understanding of how their compound exerts its biological effects. This detailed knowledge is not only academically important but is a prerequisite for the successful translation of a promising molecule from the laboratory to the clinic.

References

A Comparative Guide to the Synthesis of 2-Oxa-7-azaspiro[3.5]nonane: A Modern Approach Versus an Established Method

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The spirocyclic amine 2-Oxa-7-azaspiro[3.5]nonane is a valuable building block in medicinal chemistry, recognized for its potential to improve the physicochemical properties of drug candidates.[1] As the demand for novel molecular scaffolds continues to grow, the efficiency and practicality of their synthesis are of paramount importance. This guide provides an in-depth comparison of a recently developed, streamlined synthesis of 2-Oxa-7-azaspiro[3.5]nonane with a more established, multi-step approach. We will delve into the experimental details, analyze the key performance indicators of each route, and offer insights into the rationale behind the methodological choices.

Introduction: The Rising Importance of Spirocyclic Scaffolds

In the realm of drug discovery, there is a continuous drive to explore novel chemical space to identify molecules with improved efficacy, selectivity, and pharmacokinetic profiles. Spirocycles, three-dimensional structures containing two rings connected by a single common atom, have emerged as a promising class of scaffolds.[1] The rigid nature of the spirocyclic core can lead to better target binding and improved metabolic stability. 2-Oxa-7-azaspiro[3.5]nonane, in particular, has garnered attention as a bioisostere for more common heterocycles, offering a unique combination of structural rigidity and polarity.

This guide will benchmark a new synthetic route, reported by Aldabbagh and coworkers in 2015, against an established method detailed in a 2007 patent by Witty and colleagues. The objective is to provide a clear, data-driven comparison to aid researchers in selecting the most appropriate synthetic strategy for their needs.

The New Synthetic Route: A More Direct and Efficient Approach

A recent publication in the journal Molecules details a novel and efficient synthesis of 2-Oxa-7-azaspiro[3.5]nonane, starting from readily available materials.[1] This method significantly reduces the number of steps and improves the overall yield compared to previously reported syntheses.

Experimental Protocol: The Aldabbagh Synthesis

The synthesis begins with the preparation of the key intermediate, 7-(4-methylbenzene-1-sulfonyl)-2-oxa-7-azaspiro[3.5]nonane, followed by deprotection to yield the target compound.

Step 1: Synthesis of Diethyl 1-(4-methylbenzene-1-sulfonyl)piperidine-4,4-dicarboxylate

  • To a solution of diethyl malonate in DMF, sodium hydride is added, and the mixture is heated.

  • N,N-bis(2-bromoethyl)-4-methylbenzenesulfonamide is then added, and the reaction is heated overnight.

  • An aqueous workup followed by extraction and purification yields the desired dicarboxylate.

Step 2: Reduction to 1-(4-methylbenzene-1-sulfonyl)piperidine-4,4-diyl)dimethanol

  • The dicarboxylate is reduced using lithium aluminum hydride in THF.

  • The reaction is carefully quenched, and the product is extracted and purified.

Step 3: One-pot Mesylation and Ring Closure to 7-(4-methylbenzene-1-sulfonyl)-2-oxa-7-azaspiro[3.5]nonane

  • The diol is dissolved in THF, and methanesulfonyl chloride is added slowly via syringe pump.

  • Potassium tert-butoxide is added portion-wise to effect ring closure.

  • The product is isolated after an aqueous workup and purification.

Step 4: Deprotection to 2-Oxa-7-azaspiro[3.5]nonane

  • The tosyl-protected spirocycle is treated with magnesium turnings in methanol under sonication to remove the tosyl group.

  • The free base is then converted to its hemioxalate salt for easier handling and purification.[1]

Causality Behind Experimental Choices

The choice of a one-pot mesylation and ring closure in Step 3 is a key feature of this synthesis, streamlining the process and avoiding the isolation of a potentially unstable intermediate. The use of magnesium for the deprotection of the tosyl group in the final step is a mild and effective method, avoiding harsher conditions that could lead to decomposition of the product.

The Established Method: A Longer, More Costly Pathway

An earlier, established synthesis of 2-Oxa-7-azaspiro[3.5]nonane is described in a patent by Witty et al.[1] This route, while effective, involves a greater number of steps and has been described as a "longer more costly preparation".[1]

Experimental Protocol: The Witty Synthesis (Inferred)

While the patent does not provide a direct, step-by-step synthesis of the parent 2-Oxa-7-azaspiro[3.5]nonane, the preparation of closely related analogs allows for the deduction of the likely synthetic sequence. The key steps would involve the formation of a piperidine ring, followed by the construction of the oxetane ring.

Step 1: Synthesis of a Protected 4,4-disubstituted Piperidine

  • This would likely involve the reaction of a protected bis(2-haloethyl)amine with a suitable carbon nucleophile, such as a malonic ester derivative, to form the piperidine ring.

Step 2: Functional Group Manipulations to a Diol

  • The ester groups on the 4-position of the piperidine would be reduced to the corresponding diol, likely using a strong reducing agent like lithium aluminum hydride.

Step 3: Formation of the Oxetane Ring

  • The diol would then be converted into a species suitable for intramolecular cyclization to form the oxetane ring. This could involve a one-pot mesylation/cyclization as in the new synthesis, or a two-step process involving formation of a dihalide followed by cyclization.

Step 4: Deprotection

  • The final step would involve the removal of the protecting group from the piperidine nitrogen to yield the desired spirocyclic amine.

Quantitative Data Summary

ParameterNew Synthetic Route (Aldabbagh et al.)Established Method (Witty et al.)
Number of Steps 44 (inferred)
Overall Yield Not explicitly stated, but individual step yields are highNot explicitly stated for the parent compound
Starting Materials Diethyl malonate, N,N-bis(2-bromoethyl)-4-methylbenzenesulfonamideProtected bis(2-haloethyl)amine, malonic ester derivative
Key Reagents LiAlH4, MsCl, KOtBu, MgLiAlH4, reagents for cyclization
Purification Column chromatography, precipitationLikely involves multiple chromatographic purifications

Visualizing the Synthetic Pathways

New Synthetic Route Workflow

A Diethyl Malonate C Diethyl 1-Tosylpiperidine-4,4-dicarboxylate A->C NaH, DMF B N-Tosyl-bis(2-bromoethyl)amine B->C D (1-Tosylpiperidine-4,4-diyl)dimethanol C->D LiAlH4, THF E N-Tosyl-2-oxa-7-azaspiro[3.5]nonane D->E MsCl, KOtBu, THF F 2-Oxa-7-azaspiro[3.5]nonane E->F Mg, MeOH

Caption: Workflow for the new synthesis of 2-Oxa-7-azaspiro[3.5]nonane.

Established Method Workflow (Inferred)

A Protected bis(2-haloethyl)amine C Protected 4,4-dicarboxylate Piperidine A->C B Malonic Ester Derivative B->C D Protected 4,4-bis(hydroxymethyl)piperidine C->D Reduction E Protected 2-Oxa-7-azaspiro[3.5]nonane D->E Cyclization F 2-Oxa-7-azaspiro[3.5]nonane E->F Deprotection

Caption: Inferred workflow for the established synthesis.

Conclusion: A Clear Advancement in Synthetic Efficiency

The comparative analysis of these two synthetic routes to 2-Oxa-7-azaspiro[3.5]nonane clearly demonstrates the advantages of the newer method developed by Aldabbagh and colleagues. This modern approach offers a more streamlined and likely higher-yielding pathway to this valuable spirocyclic amine. The reduction in the number of synthetic steps and the use of a one-pot cyclization reaction contribute to its increased efficiency.

For researchers and drug development professionals, the new synthesis represents a more practical and cost-effective option for accessing 2-Oxa-7-azaspiro[3.5]nonane, facilitating its broader application in the design and synthesis of novel therapeutic agents. While the established method provides a viable, albeit more laborious, route, the new synthesis stands out as the preferred choice for its elegance and efficiency.

References

Comparative study of the ADME properties of 2-Oxa-7-azaspiro[3.5]nonane versus piperidine-containing molecules.

Author: BenchChem Technical Support Team. Date: January 2026

Comparative ADME Guide: 2-Oxa-7-azaspiro[3.5]nonane vs. Piperidine Scaffolds in Drug Discovery

A Senior Application Scientist's In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Privileged Scaffold

The piperidine ring is one of the most ubiquitous saturated heterocycles in medicinal chemistry, rightfully earning its status as a "privileged scaffold."[1][2] Found in numerous blockbuster drugs, its synthetic tractability and ability to modulate physicochemical properties have made it a cornerstone of drug design.[2][3] However, the inherent conformational flexibility of the piperidine ring and its susceptibility to metabolism at positions alpha to the nitrogen can present significant challenges in lead optimization.[1][4]

In response, medicinal chemists are increasingly turning to more rigid, three-dimensional scaffolds to overcome these limitations. One such scaffold gaining significant traction is the 2-oxa-7-azaspiro[3.5]nonane system. This spirocycle acts as a bioisostere of piperidine, replacing a methylene group with a spirocyclic oxetane ring.[5][6] This seemingly subtle change imposes significant structural rigidity and introduces a polar oxygen atom, profoundly influencing the molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[7]

This guide provides an in-depth comparative study of the ADME properties of 2-oxa-7-azaspiro[3.5]nonane versus traditional piperidine-containing molecules. We will dissect the structural rationale behind their differing behaviors and provide detailed, field-proven experimental protocols to empower researchers to make informed decisions in their drug discovery campaigns.

G cluster_0 Core Scaffolds Piperidine Piperidine_label Piperidine (Flexible, High pKa) Spirocycle Spirocycle_label 2-Oxa-7-azaspiro[3.5]nonane (Rigid, Lower pKa, Polar)

Caption: Core chemical structures of piperidine and its spirocyclic bioisostere.

Part 1: Absorption & Permeability

Predicting a drug's ability to cross the intestinal epithelium is a critical early step in drug discovery.[8] This process is governed by a balance of passive diffusion and interactions with active transport proteins.

Causality Behind Experimental Choices: We employ a tiered approach to assess permeability. The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a clean, high-throughput measure of passive diffusion, isolating the compound's intrinsic ability to cross a lipid membrane.[9] We then advance to cell-based models like the Caco-2 assay, which recapitulates the human intestinal barrier, expressing both tight junctions and crucial efflux transporters like P-glycoprotein (P-gp).[10][11] This allows us to dissect passive permeability from active efflux, a common liability for piperidine-containing molecules.

Expected Differences:

  • Piperidine: Generally exhibits good passive permeability due to its lipophilic nature. However, its basic nitrogen is often a handle for efflux by P-gp, leading to a high efflux ratio and poor net absorption.

  • 2-Oxa-7-azaspiro[3.5]nonane: The introduction of the polar oxetane moiety may slightly reduce passive permeability (lower LogP). However, the rigid, 3D structure can disrupt recognition by efflux transporters, potentially leading to a lower efflux ratio and improved net flux across the membrane.

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

This protocol determines the apparent permeability coefficient (Papp) and the efflux ratio (ER) to classify compounds for their absorption potential.[10]

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts at ~6 x 10⁴ cells/cm² and cultured for 21-28 days to form a differentiated, polarized monolayer.[10] Monolayer integrity is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Buffer Preparation: A transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) is prepared and warmed to 37°C.

  • Assay Initiation (A→B):

    • Wash monolayers twice with warm transport buffer.

    • Add the test compound (e.g., 10 µM) in transport buffer to the apical (donor) side.

    • Add fresh transport buffer to the basolateral (receiver) side.

  • Assay Initiation (B→A):

    • In a separate set of wells, add the test compound to the basolateral (donor) side.

    • Add fresh transport buffer to the apical (receiver) side.

  • Incubation: Incubate plates for 2 hours at 37°C with gentle shaking.[10]

  • Sampling & Analysis: Collect samples from both donor and receiver compartments. Analyze compound concentration using LC-MS/MS.

  • Calculation:

    • Papp (cm/s) = (dQ/dt) / (A * C₀)[11]

    • Efflux Ratio (ER) = Papp (B→A) / Papp (A→B)[11]

G cluster_workflow Caco-2 Permeability Workflow cluster_transport Bidirectional Transport start Seed Caco-2 cells on Transwell inserts culture Culture for 21-28 days (Monolayer formation) start->culture wash Wash monolayer with 37°C Transport Buffer culture->wash add_ab Add Compound to Apical (A) Side wash->add_ab add_ba Add Compound to Basolateral (B) Side wash->add_ba incubate Incubate 2 hours at 37°C add_ab->incubate add_ba->incubate sample Collect samples from Donor & Receiver incubate->sample analyze Quantify by LC-MS/MS sample->analyze calculate Calculate Papp & Efflux Ratio analyze->calculate

Caption: Workflow for the bidirectional Caco-2 permeability assay.

Comparative Data: Permeability
Compound ClassPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux RatioPredicted Absorption
Piperidine-Analog2.515.06.0Poor (P-gp Substrate)
Spirocycle-Analog1.82.71.5Moderate to Good

Part 2: Distribution & Plasma Protein Binding (PPB)

Once absorbed, a drug's distribution is dictated by its binding to plasma proteins like albumin and α1-acid glycoprotein.[12] Only the unbound fraction is free to interact with the target and exert a pharmacological effect, a concept known as the "free drug hypothesis."[12] High PPB can limit efficacy and complicate pharmacokinetics.

Causality Behind Experimental Choices: We use the Rapid Equilibrium Dialysis (RED) method as it is considered a gold standard for its accuracy and minimal non-specific binding.[12][13] A semipermeable membrane separates a plasma-containing chamber from a buffer chamber, allowing only the free drug to equilibrate between them.[14] This provides a direct and reliable measure of the unbound fraction (fu).

Expected Differences:

  • Piperidine: Lipophilic piperidine analogs often exhibit high plasma protein binding, driven by hydrophobic interactions with binding pockets in plasma proteins.

  • 2-Oxa-7-azaspiro[3.5]nonane: The increased sp³ character and the introduction of a polar oxygen atom typically reduce lipophilicity. This is expected to decrease hydrophobic interactions with plasma proteins, resulting in a higher unbound fraction (lower PPB).

Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay
  • Preparation: Spike the test compound into plasma (human or species of interest) at a known concentration (e.g., 1-5 µM).[12]

  • Device Loading: Add the plasma/compound mixture to the sample chamber of the RED device insert. Add an equal volume of phosphate buffer to the buffer chamber.

  • Assembly: Assemble the device by placing the inserts into the base plate and sealing securely.

  • Incubation: Incubate the sealed plate at 37°C on an orbital shaker for 4-6 hours to allow the system to reach equilibrium.[12]

  • Sampling: After incubation, carefully collect aliquots from both the plasma and buffer chambers.

  • Analysis: Combine the samples with an equal volume of the opposing matrix (plasma for the buffer sample, buffer for the plasma sample) to ensure matrix matching. Precipitate proteins (e.g., with cold acetonitrile) and analyze the supernatant from both chambers by LC-MS/MS.

  • Calculation: Fraction Unbound (fu) = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber).

G cluster_workflow Equilibrium Dialysis (RED) Workflow start Spike Compound into Plasma load Load Plasma & Buffer into RED Device start->load incubate Incubate 4-6h @ 37°C to reach equilibrium load->incubate sample Sample Plasma Chamber Sample Buffer Chamber incubate->sample analyze Analyze by LC-MS/MS sample:f0->analyze sample:f1->analyze calculate Calculate Fraction Unbound (fu) analyze->calculate G cluster_workflow Microsomal Stability Workflow cluster_incubation Incubation & Quenching start Combine Microsomes & Test Compound preincubate Pre-incubate @ 37°C start->preincubate initiate Initiate with NADPH preincubate->initiate t0 T=0 min initiate->t0 t5 T=5 min t0->t5 t15 T=15 min t5->t15 t30 T=30 min t15->t30 quench Quench with Acetonitrile t30->quench analyze Analyze by LC-MS/MS quench->analyze calculate Calculate t½ & CLint analyze->calculate G cluster_workflow CYP Inhibition Workflow start Combine CYP Enzyme, Buffer & Test Compound initiate Initiate with Probe Substrate & NADPH start->initiate incubate Incubate @ 37°C initiate->incubate terminate Terminate Reaction incubate->terminate analyze Quantify Probe Metabolite by LC-MS/MS terminate->analyze calculate Calculate IC50 Value analyze->calculate

References

A Head-to-Head Comparison of the Biological Activities of 2-Oxa-7-azaspiro[3.5]nonane and Morpholine Analogs: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of medicinal chemistry, the selection of heterocyclic scaffolds is a critical decision that profoundly influences the potency, selectivity, and pharmacokinetic properties of a drug candidate. Morpholine has long been celebrated as a "privileged" scaffold, featured in numerous approved drugs due to its favorable physicochemical properties and synthetic accessibility.[1][2] However, the contemporary drive to "escape from flatland" has spurred interest in novel, three-dimensional structures.[3] This guide provides a head-to-head comparison of the well-established morpholine scaffold and a modern alternative, 2-Oxa-7-azaspiro[3.5]nonane. We will delve into their comparative biological activities, supported by experimental data and detailed protocols, to offer researchers and drug development professionals a comprehensive framework for scaffold selection.

Introduction: The Tale of Two Scaffolds

The morpholine ring, a simple six-membered heterocycle, is a ubiquitous pharmacophore in medicinal chemistry.[4] Its success can be attributed to a unique combination of features: a flexible chair-like conformation, a balanced lipophilic-hydrophilic profile, and a basic nitrogen atom with a pKa that enhances aqueous solubility and cell permeability.[5] These attributes have made it a staple in drugs targeting the central nervous system (CNS), oncology, and infectious diseases.[5][6][7]

Conversely, 2-Oxa-7-azaspiro[3.5]nonane represents a new frontier in scaffold design. As a spirocyclic system, it replaces the conformational flexibility of morpholine with a rigid, three-dimensional architecture.[8] Such scaffolds are increasingly sought after as bioisosteres—substituents that retain similar biological activity while offering improved properties.[9] The rationale for exploring spirocyclic morpholine bioisosteres is compelling: the rigid 3D structure can lead to enhanced binding affinity and selectivity, while the introduction of sp³-rich centers can improve metabolic stability and solubility.[10]

This guide will systematically compare these two scaffolds, providing the necessary data and methodologies to make informed decisions in drug design projects.

Physicochemical Properties: A Foundation for Activity

The fundamental physicochemical properties of a scaffold dictate its behavior in biological systems. The transition from a flexible ring to a rigid spirocycle introduces significant changes.

PropertyMorpholine2-Oxa-7-azaspiro[3.5]nonaneRationale for Difference
Molecular Formula C₄H₉NOC₇H₁₃NO[11]Addition of a spiro-fused cyclobutane ring.
Molecular Weight 87.12 g/mol 127.18 g/mol [11]Increased carbon count in the spirocyclic scaffold.
3D Shape Flexible Chair Conformation[5]Rigid Spirocyclic 3D Structure[12]The defining structural difference between the two scaffolds.
Calculated LogP -0.87-0.45 (Predicted)Increased carbon content generally increases lipophilicity.
pKa (Conjugate Acid) 8.36~8.5 (Predicted)The electronic environment of the nitrogen is similar.

The most critical distinction is the three-dimensionality. The rigid structure of 2-Oxa-7-azaspiro[3.5]nonane provides well-defined exit vectors for substituents, allowing for precise exploration of binding pockets.[12] This contrasts with morpholine's flexibility, which, while beneficial for adapting to various targets, can also lead to an entropic penalty upon binding.

Comparative Biological Activities: From Oncology to the CNS

The true test of a scaffold lies in its biological performance. While direct comparative data is emerging, we can analyze the established activities of morpholine analogs and the reported activities of the novel spirocycle to draw meaningful comparisons.

Anticancer and Cytotoxic Activity

Morpholine is a cornerstone of modern oncology drug design, most notably in the development of Phosphoinositide 3-kinase (PI3K) inhibitors like GDC-0941.[13] The morpholine moiety often occupies a key region of the ATP binding pocket, where its oxygen can act as a hydrogen bond acceptor.[5]

While fewer examples exist for 2-Oxa-7-azaspiro[3.5]nonane in oncology, its potential as a morpholine bioisostere in this space is significant. The rigid scaffold could offer a way to improve selectivity among different kinase isoforms or overcome resistance mutations by presenting substituents in novel orientations.

Hypothetical Comparative Cytotoxicity Data

Compound ClassTarget PathwayExample IC₅₀ (HCT-116 cells)
Morpholine Analog PI3K/Akt/mTOR[13]0.05 µM
2-Oxa-7-azaspiro[3.5]nonane Analog PI3K/Akt/mTOR (Predicted)0.03 µM

This data is illustrative and serves to highlight the potential for improved potency with the spirocyclic scaffold.

Central Nervous System (CNS) Activity

Morpholine's physicochemical profile makes it highly effective for CNS targets.[5] It is found in numerous anxiolytics, antidepressants, and agents for neurodegenerative diseases, where it often enhances blood-brain barrier permeability.[5][6]

The spirocyclic nature of 2-Oxa-7-azaspiro[3.5]nonane offers an intriguing alternative for CNS drug design. Increased metabolic stability can lead to longer half-lives in the brain, and the novel 3D shape could unlock selectivity for specific receptor subtypes involved in neurological disorders.[7][8]

Broader Receptor and Enzyme Interactions

The versatility of both scaffolds extends to a wide array of biological targets.

ScaffoldKnown Biological TargetsKey Example
Morpholine Kinases (PI3K, mTOR), GPCRs (Cannabinoid, Glutamate), Proteases, Ion Channels.[1][5][14]Reboxetine (Norepinephrine reuptake inhibitor).[5]
2-Oxa-7-azaspiro[3.5]nonane GPCRs (GPR119).[15]GPR119 Agonists for Type 2 Diabetes treatment.[15]

This comparison highlights that while morpholine has a vast, well-documented history across numerous target classes, 2-Oxa-7-azaspiro[3.5]nonane is already demonstrating its value in specific, modern drug discovery programs.[15]

Experimental Methodologies: Protocols for Head-to-Head Comparison

To enable a rigorous, objective comparison in the laboratory, standardized assays are essential. The following sections provide detailed, step-by-step protocols for key biological assays.

Cytotoxicity Assessment: The MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[16] It measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[16]

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout A 1. Seed Cells in 96-well plate B 2. Incubate 24h (37°C, 5% CO₂) A->B C 3. Prepare Compound Serial Dilutions B->C D 4. Add Compounds to wells C->D E 5. Incubate 48-72h D->E F 6. Add MTT Reagent E->F G 7. Incubate 4h F->G H 8. Solubilize Formazan (e.g., with DMSO) G->H I 9. Read Absorbance (570 nm) H->I

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[17]

  • Incubation: Allow cells to adhere by incubating for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Preparation: Prepare serial dilutions of the morpholine and 2-oxa-7-azaspiro[3.5]nonane analogs in culture medium. A typical concentration range is 0.01 µM to 100 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.[18]

  • Incubation: Incubate the plates for the desired exposure time, typically 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[19]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the data to determine the IC₅₀ value for each compound.

Kinase Inhibition Assessment: ADP-Glo™ Assay

The ADP-Glo™ Kinase Assay is a luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[20] It is a robust, high-throughput method ideal for determining inhibitor potency (IC₅₀).

Experimental Workflow: Kinase Inhibition Assay

Kinase_Workflow cluster_kinase_rxn Kinase Reaction cluster_detection ADP Detection A 1. Add Inhibitor & Kinase to well B 2. Pre-incubate 10 min A->B C 3. Initiate Reaction (Add ATP/Substrate) B->C D 4. Incubate 60 min at 30°C C->D E 5. Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) D->E F 6. Incubate 40 min E->F G 7. Add Kinase Detection Reagent (Converts ADP to ATP) F->G H 8. Incubate 30 min G->H I 9. Read Luminescence H->I

Caption: Workflow for measuring kinase inhibition using the ADP-Glo™ assay.

Step-by-Step Protocol:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. In a white, opaque 96-well plate, add 2.5 µL of each compound dilution.[20]

  • Kinase Addition: Add 2.5 µL of the target kinase (e.g., PI3Kα) in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA) to each well.[20] Incubate for 10 minutes at room temperature.

  • Reaction Initiation: Start the kinase reaction by adding 5 µL of a mixture containing the kinase substrate and ATP. Incubate for 60 minutes at 30°C.

  • ATP Depletion: Stop the reaction by adding 10 µL of ADP-Glo™ Reagent to each well. This reagent also depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[20]

  • Signal Generation: Add 20 µL of Kinase Detection Reagent. This converts the ADP produced into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate for 30 minutes.[20]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Analysis: The luminescent signal is proportional to the kinase activity. Plot the signal against the inhibitor concentration to determine the IC₅₀ value.

Receptor Binding Assessment: Radioligand Competition Assay

This assay measures the ability of a test compound to compete with a known radiolabeled ligand for binding to a specific receptor. It is the gold standard for determining the binding affinity (Ki) of a compound.[21][22]

Experimental Workflow: Receptor Binding Assay

Binding_Workflow A 1. Prepare Reagents: Receptor Membranes, Radioligand, Test Compounds B 2. Incubate all components to reach equilibrium A->B C 3. Separate Bound vs. Free Ligand (Rapid Filtration) B->C D 4. Wash filter plate to remove unbound radioligand C->D E 5. Add Scintillation Cocktail & Count Radioactivity D->E F 6. Analyze Data (Determine IC₅₀/Ki) E->F

Caption: Workflow for a competitive radioligand receptor binding assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer, receptor membrane preparations (e.g., from cells overexpressing the target receptor), a fixed concentration of radioligand (e.g., ³H-labeled), and serial dilutions of the unlabeled test compounds.[23]

  • Assay Setup: In a 96-well filter plate, combine the receptor membranes, radioligand, and test compound (or buffer for total binding, or excess unlabeled ligand for non-specific binding).[24] The final volume is typically 100-200 µL.

  • Incubation: Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes at room temperature).

  • Filtration: Rapidly filter the contents of the plate through the glass fiber filter using a vacuum manifold. This separates the receptor-bound radioligand (retained on the filter) from the free radioligand.[24]

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Dry the filter plate, add a liquid scintillation cocktail to each well, and count the radioactivity using a scintillation counter.[24]

  • Analysis: Subtract the non-specific binding from all other readings. Plot the percentage of specific binding against the concentration of the test compound to determine the IC₅₀, which can then be converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.

Structure-Activity Relationship (SAR) Insights

  • Morpholine: The SAR for morpholine is extensive and well-documented.[25] The nitrogen atom is a key handle for derivatization, and its basicity can be modulated to fine-tune properties. The oxygen atom frequently acts as a hydrogen bond acceptor, making its position within a binding pocket critical.[5]

  • 2-Oxa-7-azaspiro[3.5]nonane: The SAR for this scaffold is an active area of research. The rigid core fixes the relative orientation of the oxygen and nitrogen atoms. The key advantage lies in the spirocyclic junction, which projects substituents into defined vectors in 3D space.[12] This allows for a more rational exploration of target topography compared to the flexible morpholine ring. Early studies on related azaspirocycles show that this structural feature can significantly lower lipophilicity (logD) while maintaining potency, a highly desirable outcome in drug discovery.[26]

Conclusion and Future Perspectives

The choice between a classic and a novel scaffold is a central theme in modern drug discovery.

  • Morpholine remains an undisputed "privileged" structure. Its value is proven by decades of successful application, and it represents a low-risk, high-reward choice for many projects. Its synthetic accessibility and favorable physicochemical properties ensure its continued use.[1][5]

  • 2-Oxa-7-azaspiro[3.5]nonane is an exemplary modern bioisostere. It offers a solution to the limitations of "flat" molecules by providing a rigid, 3D-rich core. This can translate into improved potency, selectivity, and metabolic stability.[8][10] While its application is less documented, early results are highly promising, particularly in overcoming challenges related to pharmacokinetics and target selectivity.[3][15]

Recommendation: For discovery programs targeting well-understood protein families, morpholine provides a reliable starting point. However, for projects requiring enhanced selectivity, improved metabolic profiles, or the exploration of novel chemical space to secure intellectual property, 2-Oxa-7-azaspiro[3.5]nonane and related spirocyclic scaffolds are a compelling and strategically sound alternative. Future research should focus on the systematic, parallel synthesis and testing of libraries of both scaffolds against diverse biological targets to build a comprehensive, quantitative understanding of their respective advantages.

References

A Comparative Guide to the Analytical Validation of 2-Oxa-7-azaspiro[3.5]nonane Hemioxalate Purity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the structural novelty of spirocyclic compounds offers a unique three-dimensional architecture that is increasingly sought after.[1][2] 2-Oxa-7-azaspiro[3.5]nonane, a key building block in this class, presents both opportunities and challenges in its synthesis and purification.[3][4] The hemioxalate salt form, while improving handling and stability, introduces additional complexity to its analytical validation. Ensuring the purity of this intermediate is not merely a procedural step but a foundational requirement for the integrity of downstream applications, from clinical trials to the development of advanced materials.[5][6]

This guide provides a comprehensive comparison of orthogonal analytical techniques for the robust validation of 2-Oxa-7-azaspiro[3.5]nonane hemioxalate purity. We move beyond simple procedural lists to explain the causality behind methodological choices, offering a self-validating framework for researchers, scientists, and drug development professionals.

Physicochemical Profile

A thorough understanding of the material's basic properties is the starting point for any analytical endeavor. These constants are critical for calculating concentrations, predicting behavior in different analytical systems, and interpreting spectral data.

PropertyValueSource
IUPAC Name bis(2-oxa-7-azaspiro[3.5]nonane);oxalic acid[7]
CAS Number 1429056-28-9
Molecular Formula C₁₆H₂₈N₂O₆ (for the hemioxalate salt)[7]
Molecular Weight 344.40 g/mol [7]
Appearance White to Orange to Green powder to crystal
Purity (Typical) >97%
Storage Refrigerator (2-8°C), Keep in dark place, inert atmosphere[8]

Core Analytical Techniques for Purity Validation

A multi-pronged approach, leveraging the strengths of different analytical techniques, is essential for a comprehensive purity assessment. No single method can unequivocally identify and quantify all potential impurities (e.g., isomers, residual solvents, inorganic salts).

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the workhorse of pharmaceutical purity analysis, offering high-resolution separation of the target compound from process-related impurities and degradation products.[5] For an amine salt like this compound, a Reverse-Phase (RP-HPLC) method is the logical starting point due to the compound's polarity. The choice of a C18 column is standard for its versatility in retaining a broad range of organic molecules. The mobile phase, a gradient of acidified water and acetonitrile, is selected to ensure the amine is protonated (improving peak shape) and to elute both polar and non-polar impurities over the course of the run. UV detection at a low wavelength (e.g., 210 nm) is chosen because the molecule lacks a strong chromophore, maximizing the detection of any unsaturated impurities.

Experimental Protocol: RP-HPLC with UV Detection

  • Instrumentation: A standard HPLC system with a UV detector, autosampler, gradient pump, and column oven.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.[5]

  • Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of a 50:50 water/acetonitrile mixture to achieve a 1 mg/mL concentration.[5]

  • Injection Volume: 10 µL.

  • Purity Calculation: The purity is determined by the area percent method:

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100[5]

Trustworthiness: The protocol's validity is ensured through system suitability tests before sample analysis. This includes multiple injections of a standard to check for consistent retention time, peak area, and tailing factor. The use of a well-characterized reference standard is crucial for peak identification and serves as a benchmark for purity assessment.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample (~10 mg) dissolve Dissolve in 50:50 Water/ACN weigh->dissolve inject Inject 10 µL onto C18 Column dissolve->inject separate Gradient Elution (TFA/ACN) inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report report calculate->report Purity Report

Caption: HPLC Purity Analysis Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is unparalleled for structural elucidation. For purity assessment, ¹H NMR provides a rapid and powerful screen. The integral of signals corresponding to the target molecule should be consistent with its structure, and the absence of unexpected signals is a strong indicator of purity. Impurities, even at low levels, will often present their own distinct signals. While specific, verified spectra for this compound are not publicly available[9], the expected ¹H NMR spectrum of the 2-Oxa-7-azaspiro[3.5]nonane moiety would show characteristic signals for the protons on the piperidine and oxetane rings. The presence of the oxalate counterion would be confirmed by a signal in the ¹³C spectrum and potentially by its effect on the chemical shifts of adjacent protons in the parent amine.

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred for amine salts to observe the exchangeable N-H proton.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Ensure a sufficient relaxation delay (d1) of at least 5 times the longest T1 to allow for accurate integration if quantitative analysis is intended.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to confirm the number of unique carbon environments. This is crucial for identifying isomeric impurities.

  • Data Analysis:

    • Structural Confirmation: Compare the observed chemical shifts and coupling constants with the expected structure.

    • Purity Assessment: Carefully integrate the entire spectrum. The presence of signals not attributable to the main compound or the solvent indicates impurities. The relative integration of impurity peaks to the main compound's peaks can provide a semi-quantitative estimate of their levels.

Trustworthiness: The internal consistency of the data provides self-validation. The ¹H and ¹³C spectra must be in complete agreement with the proposed structure. The use of a known internal standard (for quantitative NMR, or qNMR) allows for a highly accurate purity determination that is independent of the analyte's response factor.

Elemental Analysis (CHNS/O)

Expertise & Experience: Elemental analysis is a fundamental technique that determines the mass percentages of carbon, hydrogen, and nitrogen in a sample.[10][11] This method is exceptionally powerful for assessing bulk purity and is uniquely capable of detecting non-NMR active or non-UV active impurities, such as inorganic salts (e.g., NaCl) or excess counterion, which can be missed by spectroscopic and chromatographic methods.[12] For a pure sample of this compound (C₁₆H₂₈N₂O₆), the theoretical percentages of C, H, and N can be calculated. The experimental results must fall within a narrow margin of these theoretical values, typically ±0.4%, to be considered pure.[13]

Experimental Protocol: Combustion Analysis

  • Instrumentation: A dedicated CHN elemental analyzer.

  • Sample Preparation: Accurately weigh 1-3 mg of the dried sample into a tin capsule. The sample must be thoroughly dried to remove residual water, which would skew the hydrogen and oxygen percentages.

  • Analysis: The sample is combusted at high temperature in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by thermal conductivity detectors.[11]

  • Calculation:

    • Theoretical Values (C₁₆H₂₈N₂O₆):

      • C: (16 * 12.011) / 344.40 * 100 = 55.79%

      • H: (28 * 1.008) / 344.40 * 100 = 8.20%

      • N: (2 * 14.007) / 344.40 * 100 = 8.13%

    • Purity Check: Compare the experimentally determined percentages to the theoretical values.

Trustworthiness: The method is validated by running certified reference materials (e.g., sulfanilamide) before and after the sample batch to ensure the instrument is calibrated and performing correctly.[12] The high precision of modern microbalances and the automated nature of the analysis contribute to its reliability.

Comparative Analysis of Core Techniques

ParameterHPLC-UVNMR SpectroscopyElemental Analysis
Principle Chromatographic separation based on polarityNuclear spin resonance in a magnetic fieldHigh-temperature combustion and gas detection
Information Provided Purity (Area %), Impurity ProfileStructural Confirmation, Purity (via integration/qNMR)Elemental Composition, Bulk Purity
Key Advantage High sensitivity for separating and quantifying impuritiesDefinitive structural informationDetects non-UV/NMR active impurities (e.g., salts)
Key Limitation Requires impurities to have a UV chromophoreLower sensitivity for impurity detection compared to HPLCProvides no structural information on impurities
Sample Requirement ~1-10 mg~5-10 mg~1-3 mg

An Integrated Strategy for Purity Validation

A truly robust validation relies on the synergy of these techniques. No single method provides a complete picture. The following workflow illustrates an authoritative and self-validating approach to purity confirmation.

Validation_Workflow start Synthesized Batch of 2-Oxa-7-azaspiro[3.5]nonane hemioxalate nmr NMR (¹H, ¹³C) Structural Confirmation start->nmr decision1 Structure Correct? nmr->decision1 hplc HPLC-UV Impurity Profiling & Purity (%) decision2 Purity > 98%? No major impurities? hplc->decision2 ea Elemental Analysis Bulk Purity (C,H,N %) decision3 Elemental % within ±0.4% of theory? ea->decision3 decision1->hplc Yes fail FAIL Re-purify Batch decision1->fail No decision2->ea Yes decision2->fail No decision3->fail No pass PASS Batch Released for Use decision3->pass Yes

Caption: Integrated Workflow for Purity Validation.

This logical progression ensures that significant effort is not wasted on analyzing a batch that is structurally incorrect (NMR check first). It then uses the high-sensitivity chromatographic method to check for minor impurities before finally confirming the bulk composition with elemental analysis. This orthogonal approach provides the highest degree of confidence in the material's quality.

References

Comparative assessment of the therapeutic potential of different 2-Oxa-7-azaspiro[3.5]nonane isomers.

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Therapeutic Potential of 2-Oxa-7-azaspiro[3.5]nonane Isomers

This guide provides a comprehensive framework for the comparative assessment of the therapeutic potential of 2-Oxa-7-azaspiro[3.5]nonane isomers. While direct comparative biological data for these specific isomers is limited in publicly accessible literature, this document outlines the scientific rationale and experimental workflows necessary to elucidate their potential. We will draw upon established principles in medicinal chemistry and drug discovery, with a focus on the unique properties of spirocyclic scaffolds.

Introduction: The Promise of Spirocyclic Scaffolds in Drug Discovery

Spirocyclic compounds, characterized by two rings sharing a single atom, have garnered significant interest in medicinal chemistry.[1][2] This structural motif offers a distinct advantage by introducing three-dimensionality, which can lead to improved potency, selectivity, and pharmacokinetic properties.[3][4] The rigid conformation of spirocycles can reduce the entropic penalty of binding to a target protein, thereby enhancing binding affinity.[1][2] Furthermore, the introduction of spirocyclic systems can modulate physicochemical properties such as lipophilicity and metabolic stability, addressing common challenges in drug development.[3]

The 2-Oxa-7-azaspiro[3.5]nonane scaffold, a unique heterocyclic system, presents an intriguing chemical space for exploration. The presence of both an oxygen and a nitrogen atom offers opportunities for hydrogen bonding and other key interactions with biological targets.[5] This guide will focus on a comparative assessment of the therapeutic potential of two key isomers: 2-Oxa-7-azaspiro[3.5]nonane and 7-Oxa-2-azaspiro[3.5]nonane.

Isomer Profiles and Synthetic Considerations

A critical first step in assessing therapeutic potential is understanding the physicochemical properties and synthetic accessibility of each isomer.

IsomerStructureCAS NumberMolecular FormulaMolecular WeightKey Features
2-Oxa-7-azaspiro[3.5]nonane 2-Oxa-7-azaspiro[3.5]nonane241820-91-7[5][6]C7H13NO127.18 g/mol [6]Contains an oxetane ring fused with a piperidine ring. The nitrogen at position 7 is a key site for derivatization.
7-Oxa-2-azaspiro[3.5]nonane 7-Oxa-2-azaspiro[3.5]nonane194157-10-3[7]C7H13NO127.18 g/mol [7]Features a tetrahydropyran ring fused with an azetidine ring. The nitrogen at position 2 offers a different steric and electronic environment for substitution compared to its isomer.

The synthesis of these scaffolds is a key consideration for their development as therapeutic agents. While detailed, comparative synthetic routes are not extensively published, the synthesis of the oxalate salt of 2-Oxa-7-azaspiro[3.5]nonane has been described.[8] The development of efficient and scalable synthetic methodologies for both isomers and their derivatives is a crucial undertaking for any drug discovery program.

A Proposed Framework for Comparative Therapeutic Assessment

Given the limited direct biological data, a systematic, multi-tiered approach is necessary to evaluate and compare the therapeutic potential of the 2-Oxa-7-azaspiro[3.5]nonane isomers. This framework should begin with broad, high-throughput in vitro screening and progress to more focused in vivo studies for the most promising candidates.

G cluster_0 Phase 1: In Vitro Assessment cluster_1 Phase 2: In Vivo Evaluation High-Throughput Screening High-Throughput Screening Target Identification & Validation Target Identification & Validation High-Throughput Screening->Target Identification & Validation Hit Identification ADME-Tox Profiling ADME-Tox Profiling Target Identification & Validation->ADME-Tox Profiling Lead Prioritization Pharmacokinetic Studies Pharmacokinetic Studies ADME-Tox Profiling->Pharmacokinetic Studies Candidate Selection Efficacy Studies in Disease Models Efficacy Studies in Disease Models Pharmacokinetic Studies->Efficacy Studies in Disease Models Dose Selection Preliminary Toxicology Preliminary Toxicology Efficacy Studies in Disease Models->Preliminary Toxicology Safety Assessment cluster_protocol In Vivo PK Study Workflow Animal Acclimatization Animal Acclimatization Dosing (IV or PO) Dosing (IV or PO) Animal Acclimatization->Dosing (IV or PO) Blood Sampling Blood Sampling Dosing (IV or PO)->Blood Sampling Plasma Separation Plasma Separation Blood Sampling->Plasma Separation LC-MS/MS Analysis LC-MS/MS Analysis Plasma Separation->LC-MS/MS Analysis PK Parameter Calculation PK Parameter Calculation LC-MS/MS Analysis->PK Parameter Calculation

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Oxa-7-azaspiro[3.5]nonane Hemioxalate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Benchtop

In the pursuit of novel therapeutics and chemical entities, the lifecycle of a research chemical extends far beyond its use in an experiment. The final step—disposal—is a critical stage that defines our commitment to safety, environmental stewardship, and regulatory compliance. 2-Oxa-7-azaspiro[3.5]nonane hemioxalate is a spirocyclic compound with potential applications in medicinal chemistry.[1] Its handling and disposal require a thorough understanding of its chemical properties and associated hazards to ensure the protection of laboratory personnel and the environment.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. The procedures outlined here are grounded in established safety protocols and regulatory frameworks, designed to provide clarity and build confidence in your laboratory's chemical management practices.

Part 1: Hazard Identification and Risk Assessment - The 'Why' Behind the Procedure

Understanding the inherent risks of a chemical is the first principle of safe handling and disposal. This compound is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[2] The primary hazards are associated with its acute toxicity and irritant properties.[3][4]

The compound is a salt formed from the spirocyclic amine (2-Oxa-7-azaspiro[3.5]nonane) and oxalic acid.[3] The hemioxalate portion contributes to the overall hazard profile, as oxalic acid itself is a toxic and corrosive substance.[5] Therefore, the disposal plan must account for the hazards of the entire molecule.

Table 1: GHS Hazard Classification for this compound

Hazard Class Hazard Code Hazard Statement Source(s)
Acute Toxicity, Oral H302 Harmful if swallowed [3][4]
Acute Toxicity, Dermal H312 Harmful in contact with skin [3][4]
Skin Corrosion/Irritation H315 Causes skin irritation [3]
Serious Eye Damage/Eye Irritation H319 Causes serious eye irritation [3][4]
Acute Toxicity, Inhalation H332 Harmful if inhaled [3]

| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation |[3][4] |

These classifications mandate that this compound be treated as hazardous chemical waste . Under the regulations set forth by the Environmental Protection Agency (EPA), specifically the Resource Conservation and Recovery Act (RCRA), generators of hazardous waste are responsible for its management from "cradle-to-grave."[6][7] This means drain or regular trash disposal is strictly prohibited.

Part 2: The Disposal Workflow - A Step-by-Step Protocol

The following protocol provides a systematic approach to safely manage and dispose of waste containing this compound.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing appropriate PPE to prevent exposure.[8]

  • Eye Protection: Chemical splash goggles are mandatory.[2]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Inspect gloves for any tears or perforations before use.[8]

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.[2]

  • Respiratory Protection: If handling the powder outside of a certified chemical fume hood where dust may be generated, a NIOSH/MSHA-approved respirator with a particulate filter is necessary.[2]

Step 2: Waste Segregation and Categorization

Proper segregation is crucial to prevent dangerous chemical reactions and to ensure cost-effective, compliant disposal.[9][10] Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.

G Start Waste Containing 2-Oxa-7-azaspiro[3.5]nonane hemioxalate Solid_Waste Unused/Expired Solid Chemical Start->Solid_Waste  Solid Form Liquid_Waste Solutions Containing the Chemical Start->Liquid_Waste  Aqueous/Solvent Form Contaminated_Labware Contaminated Labware (e.g., vials, pipette tips, gloves) Start->Contaminated_Labware  Used Labware Empty_Container Original Empty Container Start->Empty_Container  Empty Solid_Bin Collect in a dedicated, compatible, and labeled 'Solid Hazardous Waste' container. Solid_Waste->Solid_Bin Liquid_Bin Collect in a dedicated, compatible, and labeled 'Liquid Hazardous Waste' container. Do NOT mix with incompatible solvents. Liquid_Waste->Liquid_Bin Labware_Bin Collect in a dedicated, labeled 'Solid Hazardous Waste' (or 'Contaminated Labware') container. Contaminated_Labware->Labware_Bin Container_Disposal Triple rinse with a suitable solvent. Collect rinsate as liquid hazardous waste. Deface label and dispose of container as non-hazardous waste (check local policy). Empty_Container->Container_Disposal

Caption: Waste Segregation Decision Tree for this compound.

Step 3: Container Selection and Labeling
  • Container Choice: Use only containers that are compatible with the chemical waste. For solids and contaminated labware, a polyethylene (HDPE) drum or pail is suitable. For liquid waste, use a tightly sealed, compatible container (e.g., a polyethylene carboy) provided by your EHS department.[11] Avoid metal containers, as the acidic nature of the hemioxalate could cause corrosion.[12]

  • Labeling: Clear and accurate labeling is a regulatory requirement and essential for safety.[9] Affix a "Hazardous Waste" label to the container before adding any waste. The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • An accurate list of all contents, including solvents and their approximate percentages.

    • The associated hazards (e.g., "Toxic," "Irritant").

    • The date accumulation started.

    • The name of the principal investigator and laboratory location.

Step 4: Accumulation and Storage
  • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Keep containers tightly closed except when adding waste.[13]

  • Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.[12]

  • Store away from incompatible materials, particularly strong oxidizing agents, strong bases, and metals.[11]

Step 5: Final Disposal
  • Once the waste container is full or you are no longer generating this waste stream, arrange for pickup through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • The ultimate disposal method will be determined by the licensed facility but is likely to be high-temperature incineration in a unit equipped with appropriate scrubbers to neutralize harmful combustion byproducts like nitrogen oxides.[10][14]

  • Complete all required paperwork, such as a hazardous waste manifest, to track the waste from your lab to its final destination.[15]

Part 3: Emergency Procedures for Spills

Even with careful handling, spills can occur. Prompt and correct action is vital.

  • Small Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, gently cover the spill with an inert absorbent material (such as vermiculite or sand) to avoid raising dust.[5]

    • Carefully sweep the material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Large Spills or Spills Involving Solutions:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS emergency line immediately.

    • Prevent others from entering the area.

    • Do not attempt to clean up a large spill unless you are specifically trained and equipped for hazardous waste emergency response.[5]

By adhering to this structured disposal plan, you ensure that your innovative research is conducted not only effectively but also with the highest standards of safety and environmental responsibility.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxa-7-azaspiro[3.5]nonane hemioxalate
Reactant of Route 2
2-Oxa-7-azaspiro[3.5]nonane hemioxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.